molecular formula C9H8 B1208493 4-Ethynyltoluene CAS No. 766-97-2

4-Ethynyltoluene

Cat. No.: B1208493
CAS No.: 766-97-2
M. Wt: 116.16 g/mol
InChI Key: KSZVOXHGCKKOLL-UHFFFAOYSA-N
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Description

4-Ethynyltoluene is a member of toluenes.

Properties

IUPAC Name

1-ethynyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZVOXHGCKKOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34807-69-7
Record name Benzene, 1-ethynyl-4-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34807-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30227420
Record name Benzene, 1-ethynyl-4-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-97-2
Record name 4-Methylphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, p-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethynyl-4-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyltoluene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Ethynyltoluene. This compound, also known as p-tolylacetylene, is a valuable building block in organic synthesis, particularly in the development of liquid crystals and complex molecular architectures.[1][2]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C₉H₈[1][3][4][5]
Molecular Weight 116.16 g/mol [1][3][4][5]
Appearance Clear pale yellow liquid[1][2]
Boiling Point 168-170 °C (lit.)[1][2][3][6][7][8]
Melting Point 168-170 °C (Note: This value is widely reported but is identical to the boiling point and likely an error in many databases; terminal alkynes with this molecular weight are typically liquid at room temperature.)[1][6][8][9]
Density 0.916 g/mL at 25 °C (lit.)[1][2][3][7][8]
Refractive Index (n20/D) 1.547 (lit.)[1][2][3][6][7]
Flash Point 49 °C (120.2 °F) - closed cup[1][7][8]
Water Solubility Insoluble[1][2][6][8][9]
Vapor Pressure 2.62 mmHg at 25°C[1][9]

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierValue
IUPAC Name 1-ethynyl-4-methylbenzene[4][10]
Synonyms p-Tolylacetylene, 1-Ethynyl-4-methylbenzene, 4-Methylphenylacetylene[1][2][5][8]
CAS Number 766-97-2[1][2][3][8]
SMILES String Cc1ccc(cc1)C#C[3][8][11]
InChI 1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3[3][4][7][8]
InChIKey KSZVOXHGCKKOLL-UHFFFAOYSA-N[3][4][8][9]

graph "4_Ethynyltoluene_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-1.3,0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Double bonds in ring C1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""];

// Single bonds in ring C1 -- C2 [style=dashed]; C2 -- C5 [style=dashed]; C3 -- C4 [style=dashed]; C3 -- C6 [style=dashed];

// Methyl group C_CH3 [pos="0,2.5!", label="CH₃"]; C1 -- C_CH3;

// Ethynyl group C_triple1 [pos="0,-2.5!", label="C"]; C_triple2 [pos="0,-3.5!", label="CH"]; C4 -- C_triple1; C_triple1 -- C_triple2 [label="≡"];

// Invisible nodes for alignment node [style=invis]; p1 [pos="-2.5,0!"]; p2 [pos="2.5,0!"]; }

Caption: Molecular structure of this compound.

Experimental Protocol: Synthesis of this compound

Aryl-terminal alkynes like this compound are important intermediates in organic synthesis.[9] The following is a representative method for its preparation.[9]

Reaction: Preparation of 4-methylphenylacetylene from p-toluene ethynyl bromide.

Materials:

  • p-Toluene ethynyl bromide (0.5 mmol, 98 mg)

  • Cesium carbonate (0.5 mmol, 163 mg)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Deionized water

  • Ether

  • Saturated salt solution

  • Anhydrous sodium sulfate

  • Petroleum ether (for column chromatography)

Procedure:

  • To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).[9]

  • Stir the reaction mixture at 95 °C for 15 hours.[9]

  • After the reaction is complete, add deionized water to the system.

  • Extract the aqueous mixture with ether.

  • Wash the combined organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography using petroleum ether as the eluent to yield 4-methylphenylacetylene as a colorless liquid (54 mg, 93% yield).[9]

Synthesis_Workflow reagents Combine Reactants: - p-Toluene ethynyl bromide - Cesium carbonate - DMSO reaction Heat and Stir (95 °C, 15 hours) reagents->reaction quench Quench with Deionized Water reaction->quench extraction Extract with Ether quench->extraction wash Wash Organic Layer (Saturated Salt Solution) extraction->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evaporation Evaporate Solvent (Reduced Pressure) dry->evaporation purification Purify by Column Chromatography evaporation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate in organic chemistry. Its primary applications include:

  • Organic Synthesis: It serves as a key building block for creating more complex molecules, such as in the cycloaddition of alkynes to form bis(bicyclic) products.[2][7]

  • Liquid Crystals: It is used as an intermediate in the manufacturing of liquid crystals, which are essential components in display technologies.[1]

  • Research: It is utilized in various research contexts, including proteomics research and the synthesis of novel chemical compounds.[5]

References

Spectroscopic Profile of p-Tolylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.39d8.12H, Aromatic (ortho to -C≡CH)
7.09d8.12H, Aromatic (meta to -C≡CH)
2.99s-1H, Acetylenic
2.32s-3H, Methyl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
138.4Aromatic (quaternary, para to -C≡CH)
132.0Aromatic (ortho to -C≡CH)
129.1Aromatic (meta to -C≡CH)
119.3Aromatic (quaternary, ipso to -C≡CH)
83.7Acetylenic (quaternary)
77.2Acetylenic (CH)
21.4Methyl
Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of p-tolylacetylene.

Wavenumber (cm⁻¹)IntensityAssignment
3291Strong≡C-H stretch
3055 - 3025MediumAromatic C-H stretch
2920WeakAliphatic C-H stretch (methyl)
2107Weak-C≡C- stretch
1608MediumAromatic C=C stretch
1509StrongAromatic C=C stretch
818Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and several key fragment ions.

m/zRelative Intensity (%)Assignment
116100[M]⁺ (Molecular Ion)
11585[M-H]⁺
9115[C₇H₇]⁺ (Tropylium ion)
6510[C₅H₅]⁺
398[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
  • Sample Preparation :

    • Weigh approximately 10-20 mg of p-tolylacetylene for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly used, with proton decoupling to simplify the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Instrument Parameters :

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization and Analysis :

    • Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Interpretation :

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-tolylacetylene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample p-Tolylacetylene Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-4-methylbenzene (also known as p-tolylacetylene), a valuable building block in organic synthesis, materials science, and pharmaceutical development. The document details key methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

1-Ethynyl-4-methylbenzene is an aromatic alkyne of significant interest due to its utility in constructing complex molecular architectures. Its rigid, linear structure and reactive terminal alkyne moiety make it a versatile precursor for the synthesis of polymers, functional materials, and biologically active compounds. This guide focuses on the most prevalent and efficient methods for its synthesis, providing the necessary technical details for laboratory application.

Sonogashira Coupling

The Sonogashira coupling is the most widely employed method for the synthesis of 1-ethynyl-4-methylbenzene. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.

A common strategy involves a two-step process: the Sonogashira coupling of a 4-halotoluene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group to yield the terminal alkyne. Alternatively, one-pot procedures have been developed using other acetylene surrogates.

Two-Step Sonogashira Coupling and Deprotection

This approach offers a reliable method to introduce the ethynyl group while avoiding potential side reactions associated with free acetylene gas.

Sonogashira_Two_Step A 4-Iodotoluene C 4-(Trimethylsilylethynyl)toluene A->C Pd catalyst, Cu(I) co-catalyst, Base B Trimethylsilylacetylene B->C D 1-Ethynyl-4-methylbenzene C->D Deprotection (e.g., K2CO3, MeOH)

Two-step Sonogashira coupling pathway.

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Trimethylsilylacetylene

A mixture of 4-iodotoluene (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) is prepared in a suitable solvent such as triethylamine or a mixture of THF and an amine base. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is worked up by filtration to remove the amine salt, followed by solvent evaporation. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Deprotection of 4-(Trimethylsilylethynyl)toluene

The purified 4-(trimethylsilylethynyl)toluene is dissolved in a solvent such as methanol or a mixture of THF and methanol. A base, typically potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-ethynyl-4-methylbenzene, which can be further purified by distillation or column chromatography.

Table 1: Quantitative Data for the Two-Step Sonogashira Synthesis of 1-Ethynyl-4-methylbenzene

Aryl HalideAcetylene SourcePd CatalystCu CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NEt₃NRT-602-2485-98
4-BromotolueneTrimethylsilylacetylenePd(PPh₃)₄CuIPiperidineToluene801275
4-IodotolueneTrimethylsilylacetylenePd/CCuIEt₃NTHF50692
One-Pot Sonogashira Coupling

To improve efficiency, one-pot procedures have been developed that combine the coupling and deprotection steps, or utilize alternative acetylene sources that do not require a separate deprotection step.

Sonogashira_One_Pot A 4-Bromotoluene C 1-Ethynyl-4-methylbenzene A->C Pd catalyst, Cu(I) co-catalyst, Base (e.g., KOH) B 2-Methyl-3-butyn-2-ol B->C

One-pot Sonogashira synthesis.

Experimental Protocol: One-Pot Synthesis from 4-Bromotoluene and 2-Methyl-3-butyn-2-ol

To a solution of 4-bromotoluene (1.0 eq) and 2-methyl-3-butyn-2-ol (1.5 eq) in a suitable solvent like diisopropylamine (DIPA) or a mixture of toluene and a strong base, are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and CuI. The reaction mixture is heated under an inert atmosphere. The in-situ generated potassium hydroxide from the reaction of the base with the alcohol byproduct facilitates the cleavage of the acetone protecting group, yielding the terminal alkyne which then couples with the aryl halide. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or distillation.

Table 2: Quantitative Data for One-Pot Sonogashira Synthesis

Aryl HalideAcetylene SourcePd CatalystCu CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuIKOHDIPA802488
4-IodotolueneAcetylene gasPd(PPh₃)₄CuIEt₃NDMF50495

Alternative Synthesis Pathways from 4-Methylbenzaldehyde

While Sonogashira coupling is the most common, other methods starting from readily available 4-methylbenzaldehyde offer viable alternatives. These include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that converts an aldehyde into a terminal alkyne. The first step involves the formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.

Corey_Fuchs A 4-Methylbenzaldehyde B 1-(2,2-Dibromovinyl)-4-methylbenzene A->B CBr4, PPh3 C 1-Ethynyl-4-methylbenzene B->C n-BuLi

Corey-Fuchs reaction pathway.

Experimental Protocol: Corey-Fuchs Reaction

  • Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-methylbenzene: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq) portion-wise. The resulting mixture is stirred for a few minutes before a solution of 4-methylbenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then concentrated and purified by column chromatography to yield the dibromoalkene.

  • Step 2: Synthesis of 1-Ethynyl-4-methylbenzene: The purified 1-(2,2-dibromovinyl)-4-methylbenzene is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for a period of time and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-ethynyl-4-methylbenzene, which is purified by distillation or chromatography.

Table 3: Quantitative Data for the Corey-Fuchs Reaction

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
4-Methylbenzaldehyde1. CBr₄, PPh₃2. n-BuLi1. DCM2. THF1. 0 to RT2. -78 to RT1. 1-32. 2-470-85 (over two steps)
Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation provides a one-pot method for the conversion of aldehydes to terminal alkynes using the Ohira-Bestmann reagent.

Seyferth_Gilbert A 4-Methylbenzaldehyde C 1-Ethynyl-4-methylbenzene A->C K2CO3, MeOH B Ohira-Bestmann Reagent B->C

Seyferth-Gilbert homologation pathway.

Experimental Protocol: Seyferth-Gilbert Homologation

To a solution of 4-methylbenzaldehyde (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) in methanol at room temperature is added potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 1-ethynyl-4-methylbenzene.

Table 4: Quantitative Data for the Seyferth-Gilbert Homologation

Starting MaterialReagentBaseSolventTemp. (°C)Time (h)Yield (%)
4-MethylbenzaldehydeOhira-Bestmann ReagentK₂CO₃MethanolRT12-2480-95

Conclusion

This guide has detailed the most effective and commonly used synthetic pathways for 1-ethynyl-4-methylbenzene. The Sonogashira coupling remains the method of choice for many applications due to its high yields and functional group tolerance. However, for specific applications or when starting from different precursors, the Corey-Fuchs reaction and Seyferth-Gilbert homologation offer valuable alternatives. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the synthesis and application of this important chemical intermediate.

An In-depth Technical Guide to 4-Ethynyltoluene: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Ethynyltoluene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this versatile compound in their work. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for its synthesis and purification, and visualizes important reaction pathways.

Core Physical and Chemical Properties

This compound, also known as 1-ethynyl-4-methylbenzene or p-tolylacetylene, is an aromatic hydrocarbon characterized by a toluene molecule substituted with an ethynyl group at the para position.[1] Its chemical structure combines the features of an aromatic ring and a terminal alkyne, making it a valuable building block in organic synthesis.[2]

Structural and General Information
PropertyValueReference
IUPAC Name1-ethynyl-4-methylbenzene[3]
Synonyms4-Methylphenylacetylene, p-Tolylacetylene[3]
CAS Number766-97-2[4]
Molecular FormulaC₉H₈[4][5]
Molecular Weight116.16 g/mol [4]
AppearanceClear, colorless to pale yellow liquid or solid[6][7]
OdorMild aromatic[2]
Physicochemical Data
PropertyValueReference
Melting Point23 °C[8]
Boiling Point168-170 °C (at 760 mmHg)[2]
Density0.916 g/mL at 25 °C[9]
Flash Point48 °C (closed cup)[8][10]
Refractive Index (n20/D)1.547[9]
Vapor Pressure2.62 mmHg at 25 °C[1][11]
Water SolubilityInsoluble[6][11]
Spectroscopic Data
SpectroscopyData Reference
¹H NMR[1][12]
¹³C NMR[10]
Infrared (IR)[1][13]
Mass Spectrometry (MS)[1]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between a 4-halotoluene (typically 4-iodotoluene) and a protected or terminal acetylene.[8][14] The following protocol is a representative example.

Materials:

  • 4-Iodotoluene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and deoxygenated

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and anhydrous, deoxygenated triethylamine (2:1 v/v). Stir the mixture at room temperature to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the 4-iodotoluene.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 2 hours.

  • Extraction: Remove the methanol under reduced pressure. Add diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalysts Catalysts & Base 4-Iodotoluene 4-Iodotoluene Reaction_Vessel Reaction (Toluene/Et3N, 60-70 °C) 4-Iodotoluene->Reaction_Vessel Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_Vessel Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction_Vessel CuI CuI CuI->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Workup Workup & Filtration Reaction_Vessel->Workup Deprotection Deprotection (K2CO3, MeOH) Workup->Deprotection Extraction Aqueous Extraction Deprotection->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Purification by Vacuum Distillation

Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[15]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Place the crude this compound in the distillation flask. Heat the flask gently in an oil bath.

  • Fraction Collection: Collect the fraction that distills at a temperature corresponding to the expected boiling point at the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 168-170 °C.

  • Storage: Store the purified, colorless liquid under an inert atmosphere in a cool, dark place.

Chemical Reactivity and Applications

The terminal alkyne group in this compound is the primary site of its chemical reactivity, making it a versatile reagent in organic synthesis.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions and Diels-Alder reactions, to form complex polycyclic aromatic systems.

Polymerization

The ethynyl group allows for the polymerization of this compound, leading to the formation of conjugated polymers with potential applications in materials science and electronics.[4][16]

Cycloaddition_Reaction This compound This compound Reaction [4+2] Cycloaddition (Diels-Alder) This compound->Reaction Diene Diene Diene->Reaction Product Substituted Polycyclic Aromatic Reaction->Product

Caption: A representative [4+2] cycloaddition reaction involving this compound.

Safety and Handling

This compound is a flammable liquid and solid and should be handled with appropriate safety precautions.[8][10] It is irritating to the eyes, respiratory system, and skin.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[17] Ground and bond containers when transferring material.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the construction of complex aromatic structures and polymers, makes it a compound of significant interest to the scientific community. The experimental protocols and data provided in this guide are intended to facilitate its safe and effective use in research and development.

References

Solubility and Stability of 4-Ethynyltoluene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Ethynyltoluene (p-tolylacetylene), a key building block in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. Understanding its behavior in various organic solvents is critical for reaction optimization, formulation development, and ensuring the integrity of chemical processes. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected solubility trends, details robust experimental protocols for its determination, and provides a framework for assessing its stability under various stress conditions.

Physicochemical Properties of this compound

This compound is a clear, pale-yellow liquid at room temperature.[1][2][3] As a terminal arylalkyne, its chemical reactivity and physical properties are dictated by the electron-rich aromatic ring and the acidic proton of the ethynyl group.[4] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 766-97-2[1][5]
Molecular Formula C₉H₈[1][2]
Molecular Weight 116.16 g/mol [1]
Appearance Clear pale yellow liquid[1][2][3]
Boiling Point 168-170 °C (lit.)[1][3]
Density 0.916 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.547 (lit.)[1]
Water Solubility Insoluble[1][2][3][4]

Solubility Profile

Based on the principle of "like dissolves like," this compound, a nonpolar aromatic hydrocarbon, is expected to be soluble in a range of common organic solvents.[6] While specific quantitative solubility data is scarce, a qualitative assessment suggests good solubility in non-polar and weakly polar solvents. A comprehensive understanding of its quantitative solubility is crucial for various applications.

Predicted Solubility in Common Organic Solvents

The expected solubility of this compound in a selection of organic solvents is presented in Table 2. This table is based on the general solubility of alkynes and aromatic compounds.[7][8][9]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted Solubility
Hexane0.1High
Toluene2.4High
Tetrahydrofuran (THF)4.0High
Acetone5.1Moderate to High
Ethanol4.3Moderate
Methanol5.1Moderate
Dimethylformamide (DMF)6.4Moderate to Low
Dimethyl sulfoxide (DMSO)7.2Low
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to 25 °C.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[10]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

    • Dilute the aliquot with a known volume of the respective solvent to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

    • A validated stability-indicating HPLC method should be used.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in g/100mL and mol/L.

A logical workflow for this experimental protocol is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_compound Add excess this compound to vials with known solvent volume start->add_compound agitate Agitate at constant temperature (e.g., 25°C for 24-48h) add_compound->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw supernatant settle->sample dilute Dilute aliquot with known volume of solvent sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility (g/100mL, mol/L) hplc->calculate end End calculate->end G cluster_degradation Degradation Pathways cluster_products Potential Products main This compound oxidation Oxidation main->oxidation Oxidizing Agents (e.g., H₂O₂) polymerization Polymerization main->polymerization Heat, Metals hydration Hydration main->hydration Acid, H₂O photodegradation Photodegradation main->photodegradation UV/Vis Light oxidized_products Carboxylic Acids, Other Oxygenated Products oxidation->oxidized_products polymers Polymers polymerization->polymers ketone 4-Acetyltoluene hydration->ketone photo_products Various Photodegradation Products photodegradation->photo_products G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start prepare_stock Prepare this compound stock solution start->prepare_stock acid Acidic Hydrolysis prepare_stock->acid base Basic Hydrolysis prepare_stock->base oxidation Oxidative Degradation prepare_stock->oxidation thermal Thermal Degradation prepare_stock->thermal photo Photolytic Degradation prepare_stock->photo sample Withdraw samples at time intervals acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize hplc_ms Analyze by HPLC-UV/MS neutralize->hplc_ms calculate_degradation Calculate % Degradation hplc_ms->calculate_degradation identify_products Identify Degradation Products calculate_degradation->identify_products propose_pathway Propose Degradation Pathway identify_products->propose_pathway end End propose_pathway->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethynyltoluene (CAS 766-97-2)

This guide provides a comprehensive technical overview of this compound, a versatile aromatic alkyne compound. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance in modern chemical research and development.

Physicochemical Properties

This compound, also known as 1-ethynyl-4-methylbenzene, is a clear, pale yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 766-97-2[2][3][4]
Molecular Formula C₉H₈[3][4]
Molecular Weight 116.16 g/mol [3][4]
Appearance Clear pale yellow liquid[1][2]
Boiling Point 168-170 °C (lit.)[2]
Density 0.916 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.547 (lit.)[2]
Flash Point 49 °C (120.2 °F) - closed cup[2]
Water Solubility Insoluble[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound. The following table outlines its characteristic spectral features.

Spectroscopic TechniqueCharacteristic Peaks / Shifts
¹H NMR δ ~7.4 (d, 2H), ~7.1 (d, 2H), ~3.0 (s, 1H, ≡C-H), ~2.3 (s, 3H, -CH₃)[5]
¹³C NMR Signals corresponding to aromatic carbons, the methyl carbon, and the two alkyne carbons.
Infrared (IR) Spectroscopy Strong ≡C-H stretch near 3300 cm⁻¹, C≡C stretch near 2100 cm⁻¹
Mass Spectrometry (MS) Molecular ion (M⁺) peak at m/z 116, and a prominent (M-H)⁺ peak at m/z 115.[3]

Synthesis and Experimental Protocols

The most prominent method for synthesizing this compound and its derivatives is the Sonogashira cross-coupling reaction.[6][7][8][9] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

General Sonogashira Coupling Protocol

This protocol describes the synthesis of a substituted alkyne, such as this compound, from an aryl halide and a terminal alkyne.

Experimental Protocol:

  • Reaction Setup : In a dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the aryl halide (e.g., 4-iodotoluene, 1.0 eq) in a suitable anhydrous solvent such as THF or DMA.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Base and Alkyne Addition : Add an amine base, typically triethylamine (Et₃N, 2-3 eq), followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq).

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 75-80 °C) and monitor its progress using TLC or GC.[10]

  • Work-up : Once the reaction is complete, cool the mixture, dilute it with a suitable solvent like hexane, and wash with water or a saturated ammonium chloride solution. Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[10]

  • Deprotection (if necessary) : If a silyl-protected alkyne like trimethylsilylacetylene was used, the silyl group needs to be removed. This is typically achieved by treating the product with a base like potassium carbonate in methanol or a fluoride source like TBAF.

sonogashira_coupling ArylHalide Aryl Halide (e.g., 4-Iodotoluene) Coupling Sonogashira Coupling ArylHalide->Coupling Alkyne Terminal Alkyne (e.g., TMS-acetylene) Alkyne->Coupling Catalysts Pd Catalyst Cu(I) Co-catalyst Amine Base Catalysts->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct Deprotection Deprotection (if needed) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical science, most notably in drug discovery and materials science.[1][2]

Click Chemistry

The terminal alkyne group of this compound makes it an ideal participant in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This reaction allows for the efficient and specific joining of the alkyne-containing molecule (like a drug candidate functionalized with this compound) to a molecule containing an azide group (like a fluorescent tag or a biological target).[13][14] The resulting stable triazole linkage is a key feature of this methodology.

This bioorthogonal reaction is widely used in drug discovery for:

  • Target identification and validation.

  • Bioconjugation to attach drugs to delivery systems or imaging agents.[13]

  • High-throughput screening of compound libraries.

click_chemistry cluster_0 Molecular Components Drug Drug with This compound moiety ClickReaction Click Reaction (CuAAC) Drug->ClickReaction AzideTag Azide-functionalized Tag/Biomolecule AzideTag->ClickReaction Catalyst Cu(I) Catalyst Catalyst->ClickReaction Conjugate Stable Triazole-Linked Bioconjugate ClickReaction->Conjugate Application Application (e.g., Imaging, Targeting) Conjugate->Application

References

4-Ethynyltoluene: A Technical Guide to Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity assessment of 4-Ethynyltoluene (also known as 1-Ethynyl-4-methylbenzene or p-Tolylacetylene), a key building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. This document offers a structured summary of commercially available grades, detailed methodologies for purity determination, and a logical workflow for quality assessment.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with some vendors providing higher grades. The most common analytical method cited for purity assessment by suppliers is Gas Chromatography (GC).

SupplierReported PurityCAS NumberNotes
TCI America>97.0% (GC)[1]766-97-2Also available with >98.0% purity.[2]
Sigma-Aldrich (Merck)97%[3][4][5]766-97-2-
Amerigo Scientific97%[6]766-97-2Buyer assumes responsibility to confirm purity.
Home Sunshine PharmaHigh Quality766-97-2Specialized in API, intermediates, and fine chemicals.[7]
ChemicalBookVaries by supplier766-97-2Lists multiple suppliers with varying purity claims.[8][9]
Shanghai Ruifu Chemical Co., Ltd.>98.0% (GC)[10]766-97-2Leading manufacturer and supplier in China.

Purity Assessment Workflow

A systematic approach is crucial for verifying the purity of this compound and identifying potential impurities. The following workflow outlines the key steps from sample reception to final purity determination.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Assessment cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting A Sample Reception & Documentation B Visual Inspection (Color, Physical State) A->B C GC-MS Analysis (Purity Assay, Impurity Identification) B->C D ¹H NMR Spectroscopy (Structural Confirmation, Impurity Profile) C->D E Data Interpretation (Comparison with Reference Spectra) D->E F Purity Calculation (% Area Normalization) E->F G Final Report Generation F->G

Caption: Purity assessment workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurate and reproducible purity assessment. The following sections provide methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the most common method used by commercial suppliers to determine the purity of this compound.

Objective: To determine the percentage purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.

GC-MS Parameters:

ParameterValue
Inlet Split mode (e.g., 50:1 split ratio)
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 5 minutes at 280 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).

  • Calculate the purity based on the area percentage of the this compound peak relative to the total peak area.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities could arise from the synthesis process, such as unreacted starting materials or byproducts from the Sonogashira coupling (e.g., residual aryl halides, phosphine oxides).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural confirmation and for detecting and quantifying impurities, including non-volatile ones that may not be detected by GC.

Objective: To confirm the chemical structure of this compound and to identify and quantify any proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker or Jeol, 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard with a known concentration and a distinct chemical shift if quantitative analysis is required (e.g., 1,3,5-trimethoxybenzene).

NMR Parameters:

ParameterValue
Solvent CDCl₃
Frequency 400 MHz
Number of Scans 16
Relaxation Delay 5 seconds (to ensure full relaxation for quantitative analysis)
Pulse Angle 90°

Expected ¹H NMR Spectrum of this compound (in CDCl₃):

  • ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

  • ~7.1 ppm (d, 2H): Aromatic protons meta to the ethynyl group.

  • ~3.0 ppm (s, 1H): Acetylenic proton.

  • ~2.3 ppm (s, 3H): Methyl group protons.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of pure this compound to confirm the structure.

  • Integrate the signals corresponding to this compound and any impurity signals.

  • Calculate the purity by comparing the integral of the product peaks to the sum of all integrals (product and impurities). If an internal standard is used, the absolute quantity can be determined.

Potential Impurities

Understanding the synthetic route is key to anticipating potential impurities. A common method for the synthesis of aryl alkynes like this compound is the Sonogashira cross-coupling reaction.

Sonogashira_Reaction Sonogashira Coupling for this compound Synthesis ArylHalide 4-Iodotoluene or 4-Bromotoluene Product This compound ArylHalide->Product Alkyne Trimethylsilylacetylene (followed by deprotection) or Acetylene Gas Alkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Triethylamine) Base->Product

Caption: Generalized Sonogashira coupling reaction scheme.

Based on this and other potential synthetic routes, likely impurities may include:

  • Unreacted starting materials: 4-halotoluene (e.g., 4-iodotoluene, 4-bromotoluene).

  • Homocoupled products: Di-p-tolylacetylene (from the coupling of two 4-halotoluene molecules) or diacetylene derivatives.

  • Catalyst residues: Palladium and copper species.

  • Ligands and byproducts: Phosphine oxides (from phosphine ligands).

  • Solvent residues: Residual solvents from the reaction and purification steps.

By employing the analytical methods outlined in this guide, researchers can confidently assess the purity of their this compound samples, ensuring the quality and reliability of their experimental results.

References

4-Ethynyltoluene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Materials Scientists

Introduction:

4-Ethynyltoluene (4-ET), also known as p-tolylacetylene, is an aromatic hydrocarbon featuring a terminal alkyne group and a methyl-substituted benzene ring. This unique molecular architecture makes it a highly versatile building block in materials science, offering a gateway to a diverse range of functional polymers and materials. Its terminal alkyne allows for participation in powerful synthetic transformations such as polymerization and click chemistry, while the toluene moiety influences the electronic and physical properties of the resulting materials. This technical guide explores the key applications of this compound in materials science, providing detailed experimental protocols, quantitative data on material properties, and visual workflows to aid researchers in harnessing its potential.

Core Applications in Materials Science

The reactivity of the ethynyl group is central to the application of this compound in materials synthesis. The two primary pathways for its utilization are direct polymerization to form poly(this compound) and its use as a synthon in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Synthesis of Poly(this compound)

This compound can undergo polymerization to yield poly(this compound), a conjugated polymer with potential applications in optoelectronics and as a precursor to other functional materials. Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes like 4-ET, producing polymers with high stereoregularity and in high yields.[1]

Key Properties of Poly(this compound):

The properties of poly(this compound) are influenced by the polymerization conditions, including the choice of catalyst and reaction parameters. While extensive data for poly(this compound) is not broadly tabulated in a single source, the following table compiles representative data for poly(phenylacetylene)s synthesized under similar conditions, which can serve as a valuable reference.

PropertyValueCatalyst SystemReference
Molecular Weight (Mw) 11,800 - 281,000 g/mol [Rh(nbd)Cl]₂ / Et₃N[2]
Polydispersity Index (PDI) 1.9 - 4.0[Rh(nbd)Cl]₂ / Et₃N[2]
Stereoregularity (cis-content) HighRhodium(I) complexes[1]
Thermal Stability (Td) Decomposition onset often above 200 °CVariousGeneral knowledge on polyacetylenes

Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of phenylacetylene derivatives.[2]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (rhodium catalyst)

  • Triethylamine (Et₃N, co-catalyst)

  • Anhydrous tetrahydrofuran (THF, solvent)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous THF.

  • To this solution, add triethylamine as a co-catalyst.

  • In a separate flask, prepare a solution of this compound in anhydrous THF.

  • Slowly add the monomer solution to the catalyst solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The solution will typically become more viscous as the polymer forms.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Structure and Stereoregularity: Analyzed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Polymerization:

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound in THF Reaction Mixing and Reaction (Room Temperature, 24h) Monomer->Reaction Catalyst [Rh(nbd)Cl]₂ + Et₃N in THF Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR_IR NMR, IR (Structure) Drying->NMR_IR TGA_DSC TGA, DSC (Thermal) Drying->TGA_DSC

Caption: Workflow for the synthesis and characterization of poly(this compound).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an excellent participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][4] This reaction allows for the highly efficient and specific formation of a stable triazole linkage between the alkyne (4-ET) and an azide-functionalized molecule or surface. This has significant implications for:

  • Surface Functionalization: Modifying the surfaces of materials (e.g., silicon wafers, nanoparticles) to alter their properties, such as hydrophobicity, biocompatibility, or to introduce specific recognition sites.

  • Synthesis of Complex Macromolecules: Creating well-defined block copolymers, star polymers, and dendrimers.

  • Bioconjugation: Linking polymers to biological molecules for applications in drug delivery and diagnostics.

Experimental Protocol: Surface Modification of an Azide-Functionalized Surface with this compound via CuAAC

This protocol is a general procedure for the "grafting-to" approach of surface modification.

Materials:

  • Azide-functionalized substrate (e.g., azide-terminated self-assembled monolayer on a silicon wafer)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of water and a miscible organic solvent)

  • Reaction vessel

Procedure:

  • Place the azide-functionalized substrate in a reaction vessel.

  • Prepare a solution of this compound in the chosen solvent.

  • Prepare separate aqueous solutions of copper(II) sulfate and sodium ascorbate.

  • Add the solution of this compound to the reaction vessel, ensuring the substrate is fully immersed.

  • Sequentially add the copper(II) sulfate solution and the sodium ascorbate solution to the reaction mixture. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Gently agitate the reaction vessel and allow it to react at room temperature for a suitable duration (e.g., 2-24 hours).

  • Remove the substrate from the reaction solution.

  • Rinse the substrate sequentially with the reaction solvent, deionized water, and an organic solvent like ethanol or acetone to remove unreacted reagents and byproducts.

  • Dry the modified substrate under a gentle stream of nitrogen.

Characterization of the Modified Surface:

  • Contact Angle Goniometry: To assess changes in surface wettability (hydrophobicity/hydrophilicity).

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the triazole ring and changes in elemental composition.

  • Atomic Force Microscopy (AFM): To analyze changes in surface morphology and roughness.

Logical Workflow for CuAAC Surface Modification:

CuAAC_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_post_reaction Post-Reaction cluster_analysis Surface Characterization Substrate Azide-Functionalized Surface Reaction CuAAC Reaction (Room Temperature) Substrate->Reaction Alkyne This compound Alkyne->Reaction Catalyst CuSO₄ + NaAscorbate (in situ Cu(I)) Catalyst->Reaction Washing Rinsing & Washing Reaction->Washing Drying Drying Washing->Drying ContactAngle Contact Angle Drying->ContactAngle XPS XPS Drying->XPS AFM AFM Drying->AFM

Caption: General workflow for surface modification using CuAAC with this compound.

Potential for Advanced Applications

The combination of a polymerizable alkyne group and a modifiable methyl group on the aromatic ring opens up further possibilities for creating advanced materials with tailored properties.

  • Copolymers: this compound can be copolymerized with other substituted acetylenes to fine-tune the optoelectronic and mechanical properties of the resulting materials.[5] By carefully selecting co-monomers, researchers can control properties such as the band gap, solubility, and flexibility of the final polymer.

  • Cross-linked Materials: The poly(this compound) backbone is a conjugated system. The pendant methyl groups could potentially be functionalized post-polymerization, for example, through oxidation to carboxylic acids or bromination, to introduce cross-linking sites. This would lead to the formation of robust polymer networks with enhanced thermal and mechanical stability.

Conclusion

This compound is a valuable and versatile monomer in materials science. Its ability to undergo controlled polymerization and participate in highly efficient click chemistry reactions makes it a powerful tool for the synthesis of a wide array of functional materials. From conjugated polymers for optoelectronic applications to precisely functionalized surfaces and complex macromolecular architectures, this compound offers significant potential for the development of next-generation materials. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to explore and exploit the unique properties of this promising building block.

References

Review of 4-Ethynyltoluene in organic synthesis literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethynyltoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-methylphenylacetylene, is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its rigid structure and reactive ethynyl group make it an ideal participant in a variety of powerful coupling reactions. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in Sonogashira cross-coupling, azide-alkyne "click" cycloaddition, and the synthesis of advanced polymers and materials. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a clear, pale yellow liquid at room temperature.[1][2] It is characterized by the presence of a terminal alkyne group attached to a toluene moiety, which dictates its chemical reactivity.[2] It is insoluble in water but soluble in many organic solvents.[2][3]

PropertyValueReference
CAS Number 766-97-2[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₈[3][4][5][9]
Molecular Weight 116.16 g/mol [2][4][5]
Appearance Clear pale yellow liquid[1][2]
Boiling Point 168-170 °C[1][2][7]
Density 0.916 g/mL at 25 °C[1][2][7]
Refractive Index (n²⁰/D) 1.547[1][2][7]
Water Solubility Insoluble[1][2][3][7]
Storage Conditions 2-8°C, Sealed in dry[2][3]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehalogenation of a suitable precursor. One documented method provides a high yield of the final product.[3]

Experimental Protocol: Preparation from p-Toluene Ethynyl Bromide[3]
  • Reaction Setup: To a 60 mL sealed tube reactor, add p-toluene ethynyl bromide (98 mg, 0.5 mmol), cesium carbonate (163 mg, 0.5 mmol), and dimethyl sulfoxide (5 mL).

  • Reaction: Stir the mixture at 95 °C for 15 hours.

  • Work-up: After the reaction is complete, add deionized water to the system and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography using petroleum ether as the eluent to yield this compound as a colorless liquid (54 mg, 93% yield).

G Synthesis of this compound reagents p-Toluene Ethynyl Bromide Cesium Carbonate DMSO reaction Stir at 95°C 15 hours reagents->reaction Heat workup 1. Add Deionized Water 2. Extract with Ether reaction->workup Reaction Complete purification 1. Wash with Brine 2. Dry (Na₂SO₄) 3. Evaporate Solvent workup->purification column Column Chromatography (Petroleum Ether) purification->column product This compound (93% Yield) column->product

Caption: Workflow for the synthesis of this compound.

Key Applications in Organic Synthesis

The terminal alkyne functionality of this compound makes it a valuable partner in several cornerstone reactions of modern organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12] This reaction is widely used in the synthesis of complex molecules, natural products, and organic materials due to its mild conditions and high functional group tolerance.[11][13]

G General Scheme: Sonogashira Coupling sub1 This compound H≡C−Ar' prod Coupled Product Ar'−C≡C−Ar sub1->prod sub2 Aryl Halide X−Ar (X = I, Br, OTf) sub2->prod catalysts Pd Catalyst Cu(I) Co-catalyst Base (e.g., Et₃N) catalysts->prod

Caption: General reaction scheme for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp.Yield (%)Reference
IodobenzeneThis compound Pd/Cu Janus CatalystEt₃NH₂ORT96[10]
2,6,9,10-TetrabromoanthraceneThis compound Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT85[14]

Experimental Protocol: Sonogashira Coupling of Iodobenzene and this compound [10]

  • Reactants: In a reaction vessel, combine iodobenzene (1 mmol), this compound (1 mmol), a magnetic Janus-type catalyst containing 1.2 wt.% Pd (30 mg), and H₂O (5 mL).

  • Base: Add triethylamine (Et₃N, 3 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Catalyst Removal: Upon completion, separate the magnetic catalyst using an external magnet.

  • Work-up and Purification: Isolate the product through standard extraction and purification procedures to yield 1-phenyl-2-(p-tolyl)acetylene. The reported yield for this transformation is 96%.[10]

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K.B. Sharpless, "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[15][16] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[15][17][18] this compound is an excellent alkyne component for this transformation, enabling its conjugation to molecules bearing an azide group.

G General Scheme: CuAAC Click Reaction sub1 This compound H≡C−Ar' prod 1,2,3-Triazole Product sub1->prod sub2 Organic Azide N₃−R sub2->prod catalysts Cu(I) Catalyst (e.g., CuI, CuSO₄/NaAsc) catalysts->prod

Caption: General reaction scheme for CuAAC click chemistry.

Experimental Protocol: General Procedure for CuAAC Reaction [19]

  • Reactants: In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. This can be done by adding a solution of sodium ascorbate (0.2-0.3 equiv) to a solution of copper(II) sulfate pentahydrate (0.1 equiv).

  • Reaction: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

  • Work-up: Upon completion, the triazole product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation. Chromatographic purification is often not required.[16][19]

Polymer and Materials Science

This compound serves as a monomer in the synthesis of substituted polyacetylenes. These polymers are of significant interest in materials science due to their potential applications in electronics and photonics.[20] Rhodium-catalyzed polymerizations, in particular, allow for the creation of well-defined polymers with controlled molecular weights and stereochemistry.[20] Furthermore, this compound is used as an intermediate in the synthesis of liquid crystals and other advanced organic materials.[1][2]

G Workflow: Polymer Synthesis monomer This compound Monomer polymerization Polymerization Reaction (Controlled Conditions) monomer->polymerization catalyst Transition Metal Catalyst (e.g., Rhodium complex) catalyst->polymerization workup Precipitation & Purification polymerization->workup polymer Substituted Polyacetylene workup->polymer

Caption: General workflow for synthesizing polymers from this compound.

Building Block in Drug Discovery

The structural rigidity and synthetic accessibility of this compound make it an important building block in medicinal chemistry and drug discovery.[3][21] The alkyne group can be used as a synthetic handle for elaboration into more complex structures or as a key pharmacophoric element. Cross-coupling reactions involving this compound are frequently employed to rapidly build libraries of compounds for structure-activity relationship (SAR) studies.[22]

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Keep away from sources of ignition.[3]

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its reliability and versatility. Its participation in robust and efficient reactions like the Sonogashira coupling and CuAAC click chemistry has cemented its role in the synthesis of pharmaceuticals, functional polymers, and liquid crystals. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic building block in their own discovery and development efforts.

References

Safety and handling precautions for 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Ethynyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-ethynyl-4-methylbenzene or p-tolylacetylene, is a terminal alkyne compound widely utilized as an intermediate in organic synthesis.[1][2] Its applications span the creation of complex molecular structures, including bis(bicyclic) products, and its use in the development of novel organic functional materials such as liquid crystals.[2] The presence of the highly reactive ethynyl group necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate potential hazards in a laboratory or industrial setting.

This guide provides comprehensive safety and handling information for this compound, targeting professionals in research and drug development. It outlines the toxicological and physicochemical properties, recommended handling procedures, emergency protocols, and proper disposal methods.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause significant health effects through various exposure routes.[3][4][5] The primary hazards include skin and eye irritation, respiratory irritation, and a severe aspiration risk.[1][3][4]

GHS Classification Summary

Hazard ClassCategorySignal WordHazard Statement
Flammable Liquids3WarningH226: Flammable liquid and vapor
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation
Aspiration Hazard1DangerH304: May be fatal if swallowed and enters airways[3][5]

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of this compound is critical for its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 766-97-2
Molecular Formula C₉H₈
Molecular Weight 116.16 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 168-170 °C (lit.)[2][6][7]
Density 0.916 g/mL at 25 °C (lit.)[2][6][7]
Flash Point 49 °C (120.2 °F) - closed cup[2]
Refractive Index n20/D 1.547 (lit.)[2][6][7]
Water Solubility Insoluble[1][2][6]

Table 2: Toxicological Data

Exposure RouteEffect
Inhalation May cause respiratory irritation.[4][5] Vapors may cause dizziness or suffocation.
Skin Contact Causes skin irritation.[4][5] Prolonged contact may lead to dermatitis.
Eye Contact Causes serious eye irritation.[4][5]
Ingestion May be fatal if swallowed and enters airways due to aspiration hazard.[3][5] Aspiration may cause pulmonary edema and pneumonitis.[3]
Chronic Effects The toxicological properties have not been fully investigated.[3] Chronic exposure may lead to effects similar to other aromatic hydrocarbons.

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential to ensure safety. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical splash goggles and/or a face shield.[8][9][10]Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[8]Prevents skin contact, irritation, and potential absorption.
Skin and Body A standard laboratory coat must be worn. A chemical-resistant apron is recommended for larger quantities or when there is a significant risk of splashing.[8]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a chemical fume hood is required.[8] If a fume hood is not available, a NIOSH/MSHA approved respirator for organic vapors should be used.[4]Avoids inhalation of vapors which can cause respiratory tract irritation.[8]
General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal A 1. Review SDS and Conduct Risk Assessment B 2. Verify Fume Hood Functionality A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Prepare Work Area in Fume Hood (Use absorbent lining) C->D E 5. Ground/Bond Container and Receiving Equipment D->E F 6. Transfer Chemical Using Non-Sparking Tools E->F G 7. Conduct Experiment (Avoid heat, sparks, open flames) F->G H 8. Quench & Neutralize Reactive Waste (if applicable) G->H I 9. Segregate & Label Waste in Tightly Sealed Container H->I J 10. Decontaminate Work Area, Tools, and Glassware I->J K 11. Remove PPE and Wash Hands Thoroughly J->K

Caption: Standard laboratory workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3] Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[1][8]

  • Containers: Keep in a tightly sealed, properly labeled container.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong reducing agents.[4] Keep away from heat, sparks, and open flames.[3][4][11]

  • Grounding: Prevent electrostatic charge build-up by using common bonding and grounding techniques.[3]

Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm. An eyewash station and safety shower must be readily accessible in the work area.[8]

First-Aid Measures

Table 4: First-Aid Protocols

ExposureProcedure
Inhalation Move the person to fresh air. If symptoms develop or persist, call a physician.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[3] Get medical attention if irritation develops and persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists.[3]
Ingestion Do not induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3] If vomiting occurs, keep head low so that stomach contents do not enter the lungs.[3]
Spill and Leak Response

In the event of a spill, the following workflow should be initiated.

G Start Spill Occurs IsSpillLarge Is the spill large or uncontrolled? Start->IsSpillLarge Evacuate Evacuate immediate area. Alert others and call emergency response. IsSpillLarge->Evacuate Yes AssessVentilation Is ventilation adequate (in fume hood)? IsSpillLarge->AssessVentilation No ImproveVentilation Close sash, ensure max ventilation. Do not proceed if vapors are overwhelming. AssessVentilation->ImproveVentilation No IgnitionSources Eliminate all ignition sources (flames, sparks, hot surfaces). AssessVentilation->IgnitionSources Yes ImproveVentilation->IgnitionSources ContainSpill Contain the spill with inert absorbent material (sand, vermiculite). IgnitionSources->ContainSpill CollectResidue Use non-sparking tools to collect absorbed material into a sealable container for disposal. ContainSpill->CollectResidue Decontaminate Decontaminate the area with an appropriate solvent and wash thoroughly. CollectResidue->Decontaminate End Dispose of waste according to regulations. Restock spill kit. Decontaminate->End

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[11] Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: The compound is a flammable liquid.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3] Chemical waste should be collected in a designated, labeled, and tightly sealed container. Do not dispose of it down the drain or with general waste.

Conclusion

This compound is a valuable reagent in chemical synthesis, but it presents notable hazards, including flammability and irritation. By understanding its properties and implementing the rigorous handling, storage, and emergency protocols outlined in this guide, researchers and scientists can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, centered on risk assessment and consistent adherence to established procedures, is paramount.

References

Methodological & Application

Synthesis of Poly(4-Ethynyltoluene): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of poly(4-Ethynyltoluene), a functional polymer with a conjugated backbone. The protocols detailed below are based on established methods for the polymerization of substituted acetylenes, offering a robust framework for the preparation of this promising material for applications in drug delivery, biomaterials, and advanced functional coatings.

Introduction

Poly(this compound) is a substituted polyacetylene that possesses a conjugated backbone, leading to unique optical and electronic properties. The presence of the methyl group on the phenyl ring influences the polymer's solubility and processability, making it an attractive candidate for various applications. This document outlines the synthesis of poly(this compound) via rhodium-catalyzed polymerization, providing detailed experimental protocols and characterization data.

Potential Applications in Research and Drug Development

Substituted polyacetylenes are being explored for a variety of biomedical applications. While specific research on poly(this compound) in drug development is emerging, the broader class of poly(phenylacetylene) derivatives has shown potential in several areas:

  • Drug Delivery: The aromatic and conjugated structure can be functionalized to attach therapeutic agents. The polymer's backbone can be designed for controlled release applications.

  • Biomaterials and Tissue Engineering: The polymer surface can be modified to attach bioactive molecules or to create scaffolds for tissue engineering.

  • Sensors: The conjugated backbone can exhibit changes in fluorescence or conductivity upon binding to specific analytes, forming the basis for chemical or biological sensors.

  • Functional Coatings: The polymer can be used to create specialized coatings for medical devices or other surfaces where specific interactions are desired.

Experimental Protocols

Rhodium-Catalyzed Polymerization of this compound

This protocol is based on the successful polymerization of para-substituted phenylacetylene derivatives.[1]

Materials:

  • This compound (monomer)

  • [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, add the rhodium catalyst to a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add anhydrous THF to the flask to dissolve the catalyst. In a separate vial, prepare a solution of this compound in anhydrous THF.

  • Polymerization: With vigorous stirring, add the monomer solution to the catalyst solution. The reaction is typically carried out at room temperature (20 °C) in the absence of light. A monomer-to-catalyst ratio of 100 is a good starting point.[1] The reaction mixture may become more viscous as the polymer forms.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the monomer.

  • Termination and Precipitation: After the desired reaction time (e.g., 24 hours, or until high monomer conversion is achieved), terminate the polymerization by exposing the reaction to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, with stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) to a constant weight.

Experimental Workflow for Rhodium-Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification catalyst Dissolve Rhodium Catalyst in Anhydrous THF mix Add Monomer Solution to Catalyst Solution catalyst->mix monomer Prepare this compound Solution in Anhydrous THF monomer->mix react Stir at 20°C under Inert Atmosphere mix->react precipitate Precipitate Polymer in Methanol react->precipitate filter Collect Polymer by Filtration precipitate->filter wash Wash with Methanol filter->wash dry Dry Polymer under Vacuum wash->dry end end dry->end Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by observing the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the polymer backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic C≡C-H stretching vibration of the monomer.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and thermal transitions of the polymer.

Data Presentation

The following table summarizes the expected quantitative data for the polymerization of this compound based on reported results for a similar rhodium-catalyzed system.[1]

MonomerCatalyst SystemMw ( g/mol )Đ (Mw/Mn)
This compound[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]3.1 x 10⁵1.6

Signaling Pathways and Logical Relationships

The polymerization of substituted acetylenes by rhodium(I) catalysts is generally understood to proceed through a coordination-insertion mechanism.

Proposed Polymerization Mechanism

G catalyst [Rh(I)] Catalyst coordination Coordination of Monomer to Rhodium Center catalyst->coordination + Monomer monomer This compound Monomer monomer->coordination insertion Insertion of Alkyne into Rh-C Bond coordination->insertion propagation Chain Propagation insertion->propagation Repetition polymer Poly(this compound) propagation->polymer

Caption: Proposed mechanism for rhodium-catalyzed polymerization.

Conclusion

The protocols and data presented provide a comprehensive starting point for the synthesis and exploration of poly(this compound). The use of rhodium-based catalysts allows for the formation of a high molecular weight polymer. The resulting material holds promise for further functionalization and application in various biomedical fields, including drug delivery and tissue engineering, warranting further investigation by researchers and drug development professionals.

References

Application Notes and Protocols for 4-Ethynyltoluene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethynyltoluene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This document offers detailed protocols, quantitative data, and visual representations of the reaction workflows, tailored for applications in drug discovery, chemical biology, and materials science.

Introduction to this compound in CuAAC

This compound is a readily available and versatile terminal alkyne building block for CuAAC reactions. The presence of the electron-donating methyl group on the phenyl ring can subtly influence the reactivity of the alkyne, and the aromatic scaffold provides a valuable structural motif for the resulting 1,2,3-triazole products. The CuAAC reaction itself is renowned for its high efficiency, mild reaction conditions, broad functional group tolerance, and strict regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2][3] These characteristics make the CuAAC of this compound a powerful tool for the rapid and reliable synthesis of diverse molecular architectures.[1][4]

The 1,2,3-triazole core formed through this reaction is not merely a linker but a valuable pharmacophore in its own right, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions. This has led to its incorporation into numerous bioactive molecules and approved drugs.

Data Presentation: CuAAC Reaction of this compound with Various Azides

The following tables summarize the quantitative data for the CuAAC reaction between this compound and a selection of azide compounds under various catalytic conditions. These tables are designed for easy comparison of reaction efficiency.

Table 1: Reaction of this compound with Benzyl Azide under Various Catalytic Systems

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
CuO NanowiresToluene1001295CuO-600 catalyst paper
CuI (1 mol%) / Et3NCyrene™3012>99 (GC Yield)Beilstein Archives
[Cu(CH3CN)4]PF6CH2Cl2Room Temp2492Semantic Scholar
Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)2NeatRoom Temp0.5>95PMC

Table 2: Reaction of this compound with Various Azides using CuO Nanowire Catalyst

AzideProductTime (h)Yield (%)
Benzyl Azide1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole1295
Phenyl Azide1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole1293
1-Azidohexane1-Hexyl-4-(p-tolyl)-1H-1,2,3-triazole1290

Data synthesized from available literature for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments involving the CuAAC reaction of this compound.

Protocol 1: General Procedure for CuAAC of this compound with Benzyl Azide using a Homogeneous Copper(I) Catalyst

This protocol is a standard procedure for the synthesis of 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzyl azide (1.05 equiv.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equiv.) and sodium ascorbate (0.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole.

Protocol 2: Heterogeneous Catalysis of CuAAC with this compound using CuO Nanowires

This protocol describes a more environmentally friendly approach using a recyclable heterogeneous catalyst.

Materials:

  • This compound

  • Benzyl Azide

  • CuO nanowires (CuO-600)

  • Toluene

  • Celite®

Procedure:

  • To a screw-capped vial, add this compound (1.0 mmol), benzyl azide (1.1 mmol), CuO nanowires (5 mol% Cu), and toluene (3 mL).

  • Seal the vial and heat the reaction mixture at 100 °C with stirring for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the CuAAC reaction involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Copper_Acetylide Copper(I) Acetylide This compound->Copper_Acetylide Coordination Azide Azide Cu_Triazolide Copper Triazolide Azide->Cu_Triazolide Cycloaddition Cu(I) Cu(I) Cu(I)->Copper_Acetylide Copper_Acetylide->Cu_Triazolide Cu_Triazolide->Cu(I) Catalyst Regeneration 1,4-disubstituted-1,2,3-triazole 1,4-disubstituted-1,2,3-triazole Cu_Triazolide->1,4-disubstituted-1,2,3-triazole Protonolysis Experimental_Workflow Reactants 1. Mix this compound & Azide in Solvent Catalyst 2. Add Cu(I) Source & Reducing Agent Reactants->Catalyst Reaction 3. Stir at Room Temperature Catalyst->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Product Pure 1,4-Disubstituted 1,2,3-Triazole Purification->Product

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][3] 4-Ethynyltoluene, a readily available terminal alkyne, is a valuable building block for the introduction of a tolyl-alkynyl moiety into organic scaffolds, a common structural motif in medicinal chemistry and materials science.

These application notes provide detailed protocols for both traditional copper-catalyzed and copper-free Sonogashira coupling reactions of this compound with various aryl halides. The information presented is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with a range of aryl halides. The data highlights the effects of different catalysts, bases, solvents, and the nature of the aryl halide on the reaction outcome.

Table 1: Copper-Catalyzed Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalidePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT296[4]
24-IodoanisolePd(PPh₃)₄ (1.5)CuI (3)Et₃NDMF604~95
34-BromobenzonitrilePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene806~92
41-Bromo-4-nitrobenzenePd(OAc)₂ (2) + PPh₃ (4)CuI (5)K₂CO₃Acetonitrile708~90
52-BromopyridinePd(PPh₃)₄ (3)CuI (5)Et₃NDioxane9012~85

Yields are approximate and based on literature for analogous reactions. Actual yields may vary depending on specific experimental conditions.

Table 2: Copper-Free Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10016~94
24-BromoacetophenonePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10018~91
31-Chloro-4-nitrobenzenePd(dba)₂ (2)cataCXium A (4)K₂CO₃DMF12024~75
43-BromopyridinePd(CH₃CN)₂Cl₂ (2)cataCXium A (4)Cs₂CO₃2-MeTHFRT48~80[5]
5IodobenzenePd/Fe₃O₄ nanoparticlesNoneEt₃NH₂O80196[4]

Yields are approximate and based on literature for analogous reactions. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), piperidine)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for reaction workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv). Stir the mixture for a few minutes.

  • Addition of Alkyne: Add this compound (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the amine hydrochloride salt, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper is undesirable, for instance, in the synthesis of electronic materials or certain biologically active molecules where copper contamination can be problematic.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene derivative, or activated chlorobenzene)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, cataCXium A)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for reaction workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), palladium pre-catalyst (0.01-0.03 mmol, 1-3 mol%), phosphine ligand (0.02-0.06 mmol, 2-6 mol%), and the inorganic base (2.0-3.0 mmol, 2-3 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL) to the flask.

  • Addition of Alkyne: Add this compound (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_vessel Prepare Dry Reaction Vessel add_solids Add Aryl Halide, Catalyst & Base prep_vessel->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent add_alkyne Add this compound add_solvent->add_alkyne react Stir at Set Temperature add_alkyne->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Cool & Quench/ Dilute monitor->quench Reaction Complete filtration Filter Catalyst quench->filtration extraction Liquid-Liquid Extraction filtration->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify product Purified Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_oad Ar-Pd(II)-X(L₂) pd0->pd_oad Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_oad->pd_trans Transmetalation cu_alkyne Cu-C≡CR pd_oad->cu_alkyne pd_trans->pd0 Reductive Elimination product product pd_trans->product Product (Ar-C≡CR) cu_x CuX cu_x->cu_alkyne R-C≡C-H, Base cu_alkyne->cu_x Transmetalation to Pd

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application of 4-Ethynyltoluene in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Ethynyltoluene is a critical building block in the synthesis of advanced calamitic (rod-shaped) liquid crystals, particularly those with a tolane core structure. Its rigid nature and the presence of the ethynyl group facilitate the construction of highly conjugated molecular architectures. These structures are essential for achieving the wide nematic ranges, high birefringence, and specific dielectric anisotropies required for modern display technologies and photonic applications. This document provides detailed application notes and experimental protocols for the synthesis of tolane-based liquid crystals utilizing this compound, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction

Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals. Molecules that form liquid crystalline phases are typically anisotropic in shape, such as the rod-like structures of calamitic liquid crystals. The synthesis of these materials often involves the strategic connection of rigid core units to achieve desired mesomorphic and electro-optical properties.

This compound, also known as 4-methylphenylacetylene, is a key precursor in the synthesis of tolane-based liquid crystals.[1] The tolane core, consisting of two phenyl rings linked by an acetylene bridge, provides a highly conjugated and linear rigid core, which is fundamental to achieving a stable nematic phase over a broad temperature range.[2][3] The Sonogashira cross-coupling reaction is the primary synthetic route employed to incorporate this compound into the liquid crystal structure, offering an efficient method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

This application note details the synthesis of a representative tolane-based liquid crystal, 4-butyl-4'-ethynyltolane, and presents a summary of the properties of various liquid crystals derived from this compound.

Synthetic Pathway and Workflow

The synthesis of tolane-based liquid crystals using this compound typically follows a Sonogashira cross-coupling reaction. The general scheme involves the palladium- and copper-co-catalyzed reaction between an appropriately substituted aryl halide and this compound.

G cluster_reactants Reactants cluster_catalysts Catalytic System A 4-Iodobenzyl Derivative (Aryl Halide) F Sonogashira Cross-Coupling Reaction A->F B This compound (Terminal Alkyne) B->F C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->F D Cu(I) Cocatalyst (e.g., CuI) D->F E Amine Base (e.g., Triethylamine) E->F G Crude Tolane Liquid Crystal F->G H Purification (Column Chromatography, Recrystallization) G->H I Pure Tolane Liquid Crystal H->I J Characterization (NMR, MS, DSC, POM) I->J K Final Product with Defined Properties J->K

Caption: General synthetic workflow for tolane-based liquid crystals.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative tolane-based liquid crystal, 4-((4-butylphenyl)ethynyl)toluene, via a Sonogashira cross-coupling reaction.

Materials and Reagents
  • 4-Iodo-1-butylbenzene

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Setup and Procedure

The following diagram illustrates the key steps in the synthesis and purification process.

G A 1. Add 4-iodo-1-butylbenzene, This compound, Pd(PPh3)2Cl2, and CuI to a round-bottom flask. B 2. Flush the flask with an inert gas (e.g., Nitrogen or Argon). A->B C 3. Add anhydrous triethylamine and anhydrous THF via syringe. B->C D 4. Stir the reaction mixture at room temperature for 24 hours. C->D E 5. Monitor reaction progress using Thin Layer Chromatography (TLC). D->E F 6. Upon completion, filter the mixture to remove the amine salt precipitate. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Dissolve the residue in dichloromethane. G->H I 9. Wash with water and brine, then dry over anhydrous sodium sulfate. H->I J 10. Purify the crude product by column chromatography (Silica gel, Hexane/DCM). I->J K 11. Recrystallize the purified product from a suitable solvent (e.g., ethanol). J->K L 12. Dry the final product under vacuum. K->L

Caption: Step-by-step experimental workflow for synthesis.

Detailed Steps:

  • To a 100 mL round-bottom flask, add 4-iodo-1-butylbenzene (1.0 eq), this compound (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • The flask is sealed with a septum and flushed with dry nitrogen gas for 15 minutes.

  • Anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (20 mL) are added via syringe.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/dichloromethane eluent system.

  • Upon completion, the precipitated triethylammonium iodide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The residue is dissolved in dichloromethane (50 mL).

  • The organic solution is washed with water (2 x 30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

  • The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is recrystallized from ethanol.

  • The purified 4-((4-butylphenyl)ethynyl)toluene is dried in a vacuum oven.

Characterization

The structure and purity of the synthesized liquid crystal are confirmed by ¹H NMR and mass spectrometry. The mesomorphic properties, including phase transition temperatures, are determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Quantitative Data of this compound Derived Liquid Crystals

The incorporation of this compound and its derivatives into liquid crystal structures leads to a variety of mesomorphic and physical properties. The following table summarizes the properties of several tolane-based liquid crystals.

Compound StructureName/AcronymPhase Transitions (°C)Nematic Range (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
4-butyl-C₆H₄-C≡C-C₆H₄-CH₃4-Butyl-4'-methyltolaneCr 35 N 47 I12~0.25Low positive
4-pentyl-C₆H₄-C≡C-C₆H₄-OCH₃4-Pentyl-4'-methoxytolaneCr 65 N 121 I56~0.28Moderately positive
4-propyl-C₆H₄-C≡C-C₆H₄-CN4-Propyl-4'-cyanotolaneCr 102 N 135 I33>0.3High positive
4-hexyl-C₆H₄-C≡C-C₆H₄-F4-Hexyl-4'-fluorotolaneCr 42 N 55 I13~0.22Low positive
4-(allyloxy)-C₆H₄-C≡C-C₆H₄-(2,3-difluoro)3TOVCr 92 N 182 I900.29-4.44

Cr = Crystalline, N = Nematic, I = Isotropic

Conclusion

This compound is a versatile and indispensable reagent in the synthesis of high-performance tolane-based liquid crystals. The Sonogashira cross-coupling reaction provides a robust and efficient method for its incorporation into various molecular architectures. By carefully selecting the substitution patterns on the coupling partners, a wide range of liquid crystals with tailored properties such as broad nematic ranges, high birefringence, and specific dielectric anisotropies can be achieved. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of liquid crystal materials design and synthesis.

References

Application Notes and Protocols for Surface Functionalization Using 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-ethynyltoluene for the functionalization of surfaces. This molecule serves as a versatile platform for the subsequent attachment of a wide array of molecules, including biomolecules, polymers, and nanoparticles, via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The protocols provided herein detail methods for the creation of 4-ethynylphenyl self-assembled monolayers (SAMs) on gold and silicon dioxide surfaces, followed by a robust protocol for performing CuAAC to immobilize azide-containing molecules of interest.

Introduction to this compound in Surface Chemistry

This compound is an aromatic alkyne that can be used to introduce a terminal alkyne group to a variety of surfaces. This terminal alkyne is a key functional group for "click" chemistry, a set of biocompatible, and highly efficient reactions. The most common click reaction, CuAAC, allows for the covalent ligation of an alkyne to an azide, forming a stable triazole linkage.[1][2][3] This methodology is particularly advantageous for the controlled immobilization of delicate biomolecules to surfaces, as the reaction proceeds under mild conditions and is orthogonal to most biological functional groups.[4][5]

Surface Functionalization Protocols

Two primary methods for the attachment of this compound derivatives to surfaces are presented: the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface, and the silanization of a silicon dioxide surface with an appropriate 4-ethynylphenyl silane agent.

Protocol 1: Formation of a 4-Ethynylphenyl Self-Assembled Monolayer on Gold

This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold and is applicable to a thiol-derivatized this compound, such as 4-ethynylbenzenethiol.[6][7]

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • 4-Ethynylbenzenethiol

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 4-ethynylbenzenethiol in anhydrous ethanol in a clean glass vial.

    • Immerse the cleaned and dried gold substrates into the thiol solution.

    • Purge the vial with nitrogen gas to minimize oxidation, then seal the vial.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution with tweezers.

    • Rinse the substrates thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the substrates in a clean, dry environment until further use.

Protocol 2: Silanization of Silicon Dioxide Surfaces with 4-Ethynylphenyltrimethoxysilane

This protocol describes the covalent attachment of a 4-ethynylphenyl group to a silicon dioxide surface using a trimethoxysilane derivative.[8][9][10]

Materials:

  • Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)

  • 4-Ethynylphenyltrimethoxysilane

  • Anhydrous toluene

  • Piranha solution or UV/Ozone cleaner

  • Deionized water

  • Ethanol

  • Nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Activation:

    • Clean the silicon dioxide substrates by immersing them in piranha solution for 10-15 minutes or by treating them in a UV/Ozone cleaner for 15-20 minutes to generate surface hydroxyl groups.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Silanization:

    • Prepare a 1% (v/v) solution of 4-ethynylphenyltrimethoxysilane in anhydrous toluene in a clean, dry glass vial.

    • Immerse the activated substrates in the silane solution.

    • Seal the vial and allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 60-70°C for a denser monolayer.[10]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse them thoroughly with toluene, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • To complete the cross-linking of the silane layer, bake the functionalized substrates in an oven at 110-120°C for 30-60 minutes.

    • Store the substrates in a clean, dry environment.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Surfaces

This protocol details the "clicking" of an azide-terminated molecule onto the 4-ethynylphenyl-functionalized surface.[4][11][12]

Materials:

  • 4-Ethynylphenyl-functionalized substrate (from Protocol 1 or 2)

  • Azide-terminated molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand[5][11]

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-terminated molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

  • Click Reaction:

    • In a clean reaction vessel, place the 4-ethynylphenyl-functionalized substrate.

    • Prepare the reaction mixture in the following order:

      • Add the appropriate buffer (e.g., PBS).

      • Add the azide-terminated molecule to the desired final concentration (typically 10-100 µM).

      • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

      • Add the ligand stock solution to a final concentration of 250-500 µM (maintaining a 5:1 ligand to copper ratio).[13]

      • Gently mix the solution.

      • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Ensure the substrate is fully immersed in the reaction solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The vessel can be gently agitated during this time.

  • Rinsing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with deionized water, ethanol, and again with deionized water to remove any unreacted reagents and byproducts.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The surface is now functionalized with the molecule of interest.

Characterization of Functionalized Surfaces

A combination of surface-sensitive techniques should be employed to verify the successful functionalization at each step.

Characterization Technique Purpose Expected Results for 4-Ethynylphenyl Surface Expected Results After Click Reaction
Contact Angle Goniometry To assess changes in surface wettability and hydrophobicity.[14][15]An increase in the water contact angle compared to the clean substrate, indicating the formation of a more hydrophobic aromatic monolayer.A change in the water contact angle, the direction of which depends on the hydrophilicity/hydrophobicity of the clicked molecule.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.[16][17]Presence of C 1s peaks corresponding to the aromatic ring and alkyne group. For silanized surfaces, Si 2p and O 1s signals from the substrate and siloxane linkage will be present.Appearance of N 1s signal characteristic of the triazole ring, along with signals from the elements present in the clicked molecule.
Ellipsometry To measure the thickness of the molecular layer.[18][19][20]A uniform thickness of 1-2 nm is expected for a well-formed monolayer.An increase in the layer thickness corresponding to the size of the immobilized molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify specific functional groups.A characteristic peak for the terminal alkyne C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.Disappearance or significant reduction of the alkyne peaks and the appearance of new peaks corresponding to the functional groups of the clicked molecule.

Visualizing the Workflow and Reaction Pathways

Caption: Workflow for the functionalization of a gold surface with this compound and subsequent click chemistry.

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Click Chemistry Gold Substrate Gold Substrate Cleaned Gold Substrate Cleaned Gold Substrate Gold Substrate->Cleaned Gold Substrate Piranha Etch 4-Ethynylphenyl SAM 4-Ethynylphenyl SAM Cleaned Gold Substrate->4-Ethynylphenyl SAM Self-Assembly (18-24h) 4-Ethynylbenzenethiol Solution 4-Ethynylbenzenethiol Solution 4-Ethynylbenzenethiol Solution->4-Ethynylphenyl SAM Functionalized Surface Functionalized Surface 4-Ethynylphenyl SAM->Functionalized Surface CuAAC (1-2h) Azide-Molecule Azide-Molecule Azide-Molecule->Functionalized Surface Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Functionalized Surface

Caption: Reaction pathway for the silanization of a silicon dioxide surface and subsequent click reaction.

G SiO2_Surface SiO2 Surface (-OH groups) Functionalized_SiO2 4-Ethynylphenyl Functionalized SiO2 SiO2_Surface->Functionalized_SiO2 Silanization Silane 4-Ethynylphenyltrimethoxysilane Silane->Functionalized_SiO2 Clicked_Surface Triazole-Linked Molecule on Surface Functionalized_SiO2->Clicked_Surface Click Reaction Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Clicked_Surface Catalyst CuSO4 / Na-Ascorbate Catalyst->Clicked_Surface

Caption: Logical relationship of the key components in the CuAAC reaction on a surface.

G Surface_Alkyne Surface-Bound 4-Ethynylphenyl Triazole Stable Triazole Linkage on Surface Surface_Alkyne->Triazole Azide Azide-Terminated Molecule Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Stabilized_Cu_I Stabilized Cu(I) Complex Cu_I->Stabilized_Cu_I Stabilization Ligand THPTA / TBTA Ligand->Stabilized_Cu_I Stabilized_Cu_I->Triazole Catalysis

References

Application Notes: 4-Ethynyltoluene as a Versatile Building Block for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyltoluene is a readily available and versatile building block in the synthesis of novel fluorescent probes. Its terminal alkyne group provides a reactive handle for facile incorporation into various molecular scaffolds through powerful cross-coupling reactions, most notably the Sonogashira coupling. This allows for the construction of conjugated systems with tailored photophysical properties. Furthermore, the toluene moiety can be functionalized to modulate solubility, and electronic characteristics, or to introduce specific recognition elements for targeted sensing applications. This document provides detailed application notes and protocols for the utilization of this compound in the development of fluorescent probes, with a focus on Aggregation-Induced Emission (AIE) luminogens.

Key Applications of this compound in Fluorescent Probe Development

This compound serves as a crucial precursor for the synthesis of advanced fluorescent materials with applications in:

  • Bioimaging: The construction of probes for visualizing cellular components and tracking biological processes.

  • Sensing: The development of chemosensors for the detection of ions and small molecules.

  • Materials Science: The creation of novel organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The primary synthetic strategy involves the Sonogashira cross-coupling reaction, which efficiently forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide of a fluorophore core. This reaction is known for its mild conditions and high tolerance of various functional groups, making it ideal for the synthesis of complex fluorescent probes.

Featured Application: Synthesis of a Tetraphenylethene (TPE)-Based AIEgen Probe

This section details the synthesis and characterization of a fluorescent probe based on a tetraphenylethene (TPE) core, a well-established Aggregation-Induced Emission luminogen (AIEgen). AIEgens are particularly noteworthy as they are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation, a phenomenon that is advantageous for reducing background noise in imaging applications.[1]

Signaling Pathway: Aggregation-Induced Emission (AIE)

The underlying principle of AIE is the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these intramolecular motions are sterically hindered, which blocks the non-radiative decay channels and forces the excited state to decay via radiative pathways, resulting in strong fluorescence emission.

AIE_Mechanism cluster_solution Dilute Solution (Non-emissive) cluster_aggregate Aggregated State (Highly Emissive) Excitation Excitation (Light Absorption) ExcitedState_Sol Excited State Excitation->ExcitedState_Sol Rotation Intramolecular Rotation/Vibration (Non-radiative Decay) ExcitedState_Sol->Rotation Fast ExcitedState_Agg Excited State GroundState_Sol Ground State Rotation->GroundState_Sol Excitation_Agg Excitation (Light Absorption) Excitation_Agg->ExcitedState_Agg Emission Fluorescence Emission (Radiative Decay) ExcitedState_Agg->Emission Slow GroundState_Agg Ground State Emission->GroundState_Agg

AIE Mechanism: From Non-emissive Solution to Emissive Aggregates.

Experimental Protocols

Synthesis of a TPE-based Fluorescent Probe via Sonogashira Coupling

This protocol describes the synthesis of a fluorescent probe where this compound is coupled to a tetraphenylethene (TPE) derivative.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Sonogashira Coupling cluster_product Product & Purification Reactant1 4-Iodo-TPE derivative Catalysts Pd(PPh3)2Cl2, CuI Reactant1->Catalysts Reactant2 This compound Reactant2->Catalysts Base Triethylamine (TEA) Catalysts->Base Solvent Anhydrous Toluene Base->Solvent Conditions Inert Atmosphere (Ar/N2) 70°C, 2-4 hours Solvent->Conditions Workup Aqueous Workup Conditions->Workup Purification Column Chromatography Workup->Purification FinalProduct TPE-Tolylacetylene Probe Purification->FinalProduct

Synthetic workflow for the TPE-based fluorescent probe.

Materials:

  • 4-Iodo-tetraphenylethene derivative (1.0 eq)

  • This compound (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (TEA), anhydrous (2.0 eq)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [2]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-iodo-tetraphenylethene derivative (1.0 mmol).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.01 mmol).

  • Solvent and Base: Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask.

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure TPE-tolylacetylene probe.

Data Presentation

The photophysical properties of the synthesized TPE-tolylacetylene probe are summarized in the table below. The data is representative of typical TPE-based AIEgens.

PropertyValue (in THF)Value (in THF/Water 1:9 v/v)Reference
Absorption Max (λ_abs) ~350 nm~355 nm[1]
Emission Max (λ_em) ~480 nm (weak)~475 nm (strong)[1]
Quantum Yield (Φ_F) < 0.01> 0.60[3]
Stokes Shift ~130 nm~120 nm[4]

Note: The significant increase in quantum yield in the THF/water mixture is characteristic of the AIE phenomenon, where the poor solvent (water) induces aggregation of the hydrophobic probe molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorescent probes. The Sonogashira coupling reaction provides a robust and efficient method for its incorporation into various fluorophore scaffolds. The resulting probes, particularly those exhibiting Aggregation-Induced Emission, have significant potential for applications in bioimaging, sensing, and materials science due to their unique photophysical properties. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the development of novel fluorescent tools.

References

Application Notes and Protocols for Reactions Involving p-Tolylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and quantitative data for key reactions involving p-tolylacetylene. The information is intended to guide researchers in successfully employing this versatile building block in various synthetic applications, from small molecule synthesis to polymer chemistry.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. p-Tolylacetylene is an excellent substrate for this reaction, enabling the synthesis of a wide range of substituted alkynes.

Quantitative Data
EntryAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(PPh₃)₂Cl₂ / CuI[TBP][4EtOV]55395[1]
2IodobenzenePd(PPh₃)₂Cl₂ / CuI[TBP][4EtOV]55399[1]
34-IodoanisolePd(PPh₃)₂Cl₂ / CuI[TBP][4EtOV]55382[1]
41-Bromo-2-(p-tolylethynyl)benzene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA (9:1)80Flow58[2]
53-Iodo-N-Boc-indoleOrganosilica-entrapped PdNot SpecifiedNot Specified2-5 (batch)>90[3]
Experimental Protocol: Sonogashira Coupling of p-Tolylacetylene with 4-Iodotoluene

This protocol describes a copper- and auxiliary base-free Sonogashira coupling reaction in a γ-valerolactone-based ionic liquid.[1]

Materials:

  • p-Tolylacetylene

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-iodotoluene (0.5 mmol), p-tolylacetylene (0.75 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol).

  • Add 0.8 mL of the ionic liquid [TBP][4EtOV] as the solvent.

  • Stir the reaction mixture at 55 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the product from the ionic liquid using a suitable organic solvent (e.g., pentane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reactants: p-Tolylacetylene Aryl Halide reaction Reaction: 55 °C, 3h reagents->reaction catalyst Catalyst: Pd(PPh₃)₂Cl₂ catalyst->reaction solvent Solvent: Ionic Liquid solvent->reaction workup Workup: Extraction reaction->workup purification Purification: Chromatography workup->purification product Product: Diarylacetylene purification->product

Caption: Workflow for Sonogashira Coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. p-Tolylacetylene is a common alkyne component in these reactions.

Quantitative Data
EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
1Benzyl AzidePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.1>99[4]
2Benzyl AzidePhenylacetylenePEG-tris-trz-Cu(I)WaterNot specified>95[5]
3p-Tolyl Azide1-Octyne{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂2490[4]
4Benzyl Azidep-Tolylacetylene[Cu(PPh₃)₂]NO₃ (0.5 mol%)Toluene0.6796[6]
5p-Tolylazidep-TolylacetyleneNaphthyridine dicopper complexo-1,2-difluorobenzene5.390[7]
Experimental Protocol: CuAAC Reaction of p-Tolylacetylene with Benzyl Azide

This protocol is a general procedure for the CuAAC reaction.[4]

Materials:

  • p-Tolylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction flask, dissolve p-tolylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol, 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 1 M).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography on silica gel.

Experimental Workflow: CuAAC Reaction

CuAAC_Workflow reagents Reactants: p-Tolylacetylene Benzyl Azide reaction Reaction: Room Temp. reagents->reaction catalyst Catalyst: CuSO₄/NaAsc catalyst->reaction solvent Solvent: t-BuOH/H₂O solvent->reaction workup Workup: Extraction reaction->workup purification Purification: Chromatography workup->purification product Product: 1,4-Disubstituted 1,2,3-Triazole purification->product

Caption: Workflow for CuAAC "Click" Reaction.

Rhodium-Catalyzed Polymerization

p-Tolylacetylene can be polymerized using rhodium-based catalysts to produce poly(p-tolylacetylene), a conjugated polymer with interesting optical and electronic properties.

Quantitative Data
CatalystCo-catalyst/LigandSolventTemp. (°C)Polymer YieldMolecular Weight (Mw)Reference
[(nbd)RhCl]₂DiisopropylamineToluene30HighNot specified[8]
(cod)Rh(AAEMA)NoneTHFRoom TempHighHigh[9]
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]NoneTHF20QuantitativeUp to 1.2 x 10⁶[10]
[(acac)Rh(nbd)]QuinuclidineLiquid CO₂Not specifiedHighComparable to THF[11]
Experimental Protocol: Rhodium-Catalyzed Polymerization of p-Tolylacetylene

This protocol describes a typical rhodium-catalyzed polymerization.[8]

Materials:

  • p-Tolylacetylene

  • [(nbd)RhCl]₂ (nbd = norbornadiene)

  • Diisopropylamine

  • Toluene, anhydrous

  • Schlenk tube and inert atmosphere line (N₂ or Ar)

Procedure:

  • Set up a Schlenk tube equipped with a magnetic stir bar under an inert atmosphere.

  • To the Schlenk tube, add a toluene solution (3.0 mL) of [(nbd)RhCl]₂ (10⁻³ mmol).

  • Add diisopropylamine (10⁻² mmol) as a co-catalyst to the catalyst solution.

  • In a separate flask, prepare a toluene solution (2.0 mL) of p-tolylacetylene (1 mmol).

  • Add the monomer solution to the catalyst solution via syringe.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • After the reaction time, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Logical Relationship: Polymerization Process

Polymerization_Logic cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Precipitation Monomer p-Tolylacetylene ActiveSpecies Active Catalytic Species Monomer->ActiveSpecies GrowingChain Growing Polymer Chain Monomer->GrowingChain + Monomer Catalyst Rh(I) Catalyst Catalyst->ActiveSpecies ActiveSpecies->GrowingChain Polymer Poly(p-tolylacetylene) GrowingChain->Polymer

References

Application Notes and Protocols for 1-Ethynyl-4-methylbenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-ethynyl-4-methylbenzene as a versatile building block in click chemistry. The focus is on its application in drug discovery, bioconjugation, and polymer synthesis, complete with experimental protocols and data presentation.

Introduction to 1-Ethynyl-4-methylbenzene in Click Chemistry

1-Ethynyl-4-methylbenzene, also known as p-tolylacetylene, is a terminal alkyne that serves as a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its simple structure, commercial availability, and the reactivity of its terminal alkyne group make it an ideal candidate for the synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable and rigid linker that can mimic the properties of an amide bond but with enhanced stability, making it a valuable component in medicinal chemistry and materials science.[2][3]

The core of its application lies in the CuAAC reaction, which is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for reactions to be performed in various solvents, including water.[4]

Core Applications

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety formed through click chemistry is a well-recognized pharmacophore and a bioisostere for various functional groups, including amides and aromatic rings.[5] The use of 1-ethynyl-4-methylbenzene allows for the introduction of a tolyl group, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methyl group on the phenyl ring can influence binding affinity, metabolic stability, and solubility.

Application Example: Synthesis of Bioactive Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles from 1-ethynyl-4-methylbenzene and various organic azides can generate libraries of compounds for screening against biological targets. For instance, reacting 1-ethynyl-4-methylbenzene with a benzyl azide derivative can produce compounds with potential applications as enzyme inhibitors or receptor antagonists.

Experimental Protocol: Synthesis of 1-Benzyl-4-(4-methylphenyl)-1H-1,2,3-triazole

This protocol describes a general procedure for the CuAAC reaction between 1-ethynyl-4-methylbenzene and benzyl azide.

Materials:

  • 1-Ethynyl-4-methylbenzene (p-tolylacetylene)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., tert-Butanol/Water (1:1), Dimethylformamide (DMF), or Tetrahydrofuran (THF)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a clean, dry reaction vessel, dissolve 1-ethynyl-4-methylbenzene (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent.[7]

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.[6]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • To the reaction mixture, add copper(II) sulfate pentahydrate (1-5 mol%) followed by the sodium ascorbate solution.[7]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction can be quenched by exposure to air.

  • The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

The yields of CuAAC reactions are typically high, often exceeding 90%. The following table summarizes representative yields for the synthesis of 1-benzyl-4-(aryl)-1H-1,2,3-triazoles under various conditions.

AlkyneAzideCatalyst SystemSolventYield (%)Reference
PhenylacetyleneBenzyl AzideCuI (1 mol%), Et₃NCyrene™90[8]
1-Ethynyl-4-methoxybenzeneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%)->90 (conversion)[7]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I) (100 ppm)Water97[4]
1-Ethynyl-4-methylbenzene Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O>95 (expected)Adapted from[6]

Characterization Data for 1-Benzyl-4-(4-methylphenyl)-1H-1,2,3-triazole:

  • ¹H NMR: Spectral data for the structurally similar compound 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole is available and can be used for comparison.[9]

  • ¹³C NMR: The carbon spectrum for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole is also documented.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight of the product.[10]

Bioconjugation

Click chemistry is a powerful tool for bioconjugation, enabling the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids under mild, biocompatible conditions.[11] 1-Ethynyl-4-methylbenzene can be incorporated into biomolecules to introduce a reactive handle for subsequent conjugation with azide-modified probes, such as fluorescent dyes, biotin, or polyethylene glycol (PEG).

Application Example: Peptide Labeling

A peptide can be synthesized with an unnatural amino acid containing a 4-ethynylphenyl group. This alkyne-modified peptide can then be selectively reacted with an azide-functionalized fluorescent dye for imaging studies.

Experimental Protocol: Labeling of an Alkyne-Modified Peptide

This protocol outlines a general procedure for the fluorescent labeling of a peptide containing a 1-ethynyl-4-methylbenzene moiety.

Materials:

  • Peptide containing a 1-ethynyl-4-methylbenzene group (1.0 equivalent)

  • Azide-functionalized fluorescent dye (1.1-1.5 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA or TBTA) to protect the biomolecule and enhance reaction rate[6]

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the alkyne-modified peptide in the aqueous buffer.

  • Add the azide-functionalized fluorescent dye.

  • In a separate vial, prepare a solution of the copper(II) sulfate and the ligand.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the copper/ligand solution to the peptide/dye mixture, followed by the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The labeled peptide can be purified by size exclusion chromatography or dialysis to remove excess reagents.

Polymer Synthesis and Materials Science

Click chemistry is extensively used in polymer chemistry for the synthesis of well-defined polymer architectures, including block copolymers, star polymers, and dendrimers.[12] 1-Ethynyl-4-methylbenzene can be used as a monomer or as a functional group on a polymer backbone for post-polymerization modification.

Application Example: Synthesis of a Linear Polymer

A diazide monomer can be reacted with a dialkyne monomer, such as 1,4-diethynylbenzene (structurally related to 1-ethynyl-4-methylbenzene), via a step-growth polymerization to form a linear polymer containing triazole linkages in the main chain. The use of 1-ethynyl-4-methylbenzene as a chain-terminating agent can control the molecular weight of the resulting polymer.

Experimental Protocol: Synthesis of a Triazole-Containing Polymer

This protocol describes the synthesis of a linear polymer through the click reaction of a diazide and a dialkyne.

Materials:

  • Diazide monomer (e.g., 1,4-diazidobutane) (1.0 equivalent)

  • Dialkyne monomer (e.g., 1,4-diethynylbenzene) (1.0 equivalent)

  • 1-Ethynyl-4-methylbenzene (as an optional end-capping agent)

  • Copper(I) bromide (CuBr) or another Cu(I) source

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another ligand

  • Anhydrous and degassed solvent (e.g., DMF or DMSO)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the diazide and dialkyne monomers in the solvent.

  • If end-capping is desired, add 1-ethynyl-4-methylbenzene at this stage.

  • Add the copper(I) catalyst and the ligand.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • The polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Once the desired molecular weight is achieved, the reaction is quenched.

  • The polymer is typically isolated by precipitation in a non-solvent (e.g., methanol or water) and then dried under vacuum.

  • The resulting polymer can be characterized by NMR, FTIR, GPC, and thermal analysis techniques like DSC and TGA.[13][14]

Visualizations

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Solution Dissolve Alkyne and Azide in Solvent Degas Degas Solution (Inert Gas) Reactant_Solution->Degas Add_Catalyst Add Cu(II) Sulfate and Sodium Ascorbate Degas->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Crude Product (Filtration/Extraction) Quench->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logical Relationship in Drug Discovery Application

Drug_Discovery_Logic Building_Block 1-Ethynyl-4-methylbenzene (Alkyne) Click_Reaction CuAAC Click Chemistry Building_Block->Click_Reaction Azide_Library Library of Organic Azides Azide_Library->Click_Reaction Triazole_Library Library of 1,4-Disubstituted 1,2,3-Triazoles Click_Reaction->Triazole_Library Screening Biological Screening Triazole_Library->Screening Hit_Compound Identification of Bioactive 'Hits' Screening->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Application of 1-ethynyl-4-methylbenzene in a drug discovery workflow.

References

Application Notes: 4-Ethynyltoluene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethynyltoluene is a versatile building block in medicinal chemistry, primarily utilized for the introduction of a p-tolylacetylene moiety into target molecules. Its terminal alkyne functionality makes it an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloaddition (click chemistry). These reactions are instrumental in the synthesis of a wide range of pharmaceutical intermediates, including kinase inhibitors and other complex molecular scaffolds. The tolyl group can provide beneficial hydrophobic interactions within protein binding pockets, potentially enhancing the potency and selectivity of drug candidates.

Key Applications
  • Sonogashira Coupling for Kinase Inhibitor Synthesis: this compound is frequently employed in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The Sonogashira reaction allows for the coupling of this compound with halogenated heterocyclic scaffolds, such as quinazolines and quinolines, which are common cores of kinase inhibitors. This introduces the tolyl-ethynyl group, which can occupy hydrophobic regions of the ATP-binding site of kinases like Src kinase.

  • Click Chemistry for Bio-conjugation and Library Synthesis: The terminal alkyne of this compound serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction enables the efficient and specific conjugation of this compound-containing fragments to molecules bearing an azide group. In drug discovery, this is applied in the synthesis of compound libraries for high-throughput screening and for the development of "clickable" probes for target identification and validation.[4]

Experimental Protocols

Protocol 1: Synthesis of a Src Kinase Inhibitor Intermediate via Sonogashira Coupling

This protocol describes the synthesis of a 7-(p-tolylethynyl)-4-anilino-3-quinolinecarbonitrile, a potential Src kinase inhibitor intermediate, via a Sonogashira coupling reaction. The procedure is based on established methods for similar couplings.

Reaction Scheme:

Caption: Sonogashira coupling of a halo-quinoline with this compound.

Materials:

  • 7-Bromo-4-((2,4-dichloro-5-methoxyphenyl)amino)quinoline-3-carbonitrile

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 7-bromo-4-((2,4-dichloro-5-methoxyphenyl)amino)quinoline-3-carbonitrile (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst Loading (Pd)Co-catalyst Loading (Cu)BaseSolventTemperatureTime (h)Yield (%)
7-Bromo-4-anilino-3-quinolinecarbonitrile derivativeThis compound5 mol%10 mol%TriethylamineDMFRoom Temp.12-2485-95
IodobenzeneThis compound1.2 wt% Pd (on catalyst)NoneTriethylamineH₂O85 °C196[5]
Protocol 2: Synthesis of a "Clickable" Pharmaceutical Intermediate

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with an azido-functionalized pharmaceutical scaffold.

Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Azido-functionalized pharmaceutical intermediate (R-N₃)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the azido-functionalized pharmaceutical intermediate (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole product.

Quantitative Data (Representative):

Reactant 1 (Azide)Reactant 2 (Alkyne)Catalyst (Cu)Reducing AgentSolventTemperatureTime (h)Yield (%)
Benzyl AzideThis compound10 mol% CuSO₄·5H₂O20 mol% Na Ascorbatet-BuOH/H₂O (1:1)Room Temp.8-16>90
Azido-quinazoline derivativeThis compound10 mol% CuSO₄·5H₂O20 mol% Na Ascorbatet-BuOH/H₂O (1:1)Room Temp.8-1680-95

Signaling Pathway and Workflow Diagrams

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Src Kinase Inhibitor (e.g., 7-(p-tolylethynyl)-4-anilino-3-quinolinecarbonitrile) Inhibitor->Src Inhibition

Caption: Inhibition of Src kinase signaling pathway.

Experimental_Workflow start Start: Halogenated Scaffold & this compound sonogashira Sonogashira Coupling start->sonogashira purification1 Purification 1 (Column Chromatography) sonogashira->purification1 intermediate Alkyne-functionalized Intermediate purification1->intermediate click_reaction CuAAC 'Click' Reaction intermediate->click_reaction azide_synthesis Synthesis of Azido-Partner azide_synthesis->click_reaction purification2 Purification 2 (Chromatography/Recrystallization) click_reaction->purification2 final_product Final Product: Triazole-linked Pharmaceutical purification2->final_product

Caption: General workflow for synthesis using this compound.

References

Application Notes and Protocols for the Derivatization of Biomolecules with 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of proteins and nucleic acids using 4-ethynyltoluene, a versatile reagent for introducing a terminal alkyne functionality into biomolecules. This modification enables the subsequent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug molecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3][4]

Introduction to this compound Derivatization

This compound serves as a stable and efficient bioorthogonal handle. Its terminal alkyne group is largely unreactive with biological molecules, ensuring that subsequent "click" reactions are highly specific to an azide-functionalized reaction partner.[1][3] This two-step labeling strategy, involving the initial incorporation of the alkyne followed by a click reaction, offers a powerful method for the precise and stoichiometric labeling of biomolecules.[2][3]

The derivatization of biomolecules with this compound is typically achieved by first converting it into a reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on proteins or amino-modified nucleic acids.[5]

Derivatization of Proteins with this compound

The most common strategy for labeling proteins with this compound involves the use of an amine-reactive derivative, 4-ethynylbenzoyl-N-hydroxysuccinimide ester. This reagent targets the primary amines present on the N-terminus of the protein and the side chains of lysine residues, forming a stable amide bond.[5][6][7][8]

Workflow for Protein Derivatization and Click Chemistry Labeling

protein_derivatization_workflow cluster_synthesis Reagent Preparation cluster_labeling Protein Modification cluster_click Click Reaction cluster_analysis Analysis s1 4-Ethynylbenzoic Acid Synthesis s2 NHS Ester Activation s1->s2 Coupling with NHS p1 Protein with Primary Amines (e.g., BSA) p3 This compound- Labeled Protein p1->p3 NHS Ester Reaction p2 4-Ethynylbenzoyl-NHS Ester p2->p3 c3 Final Bioconjugate p3->c3 CuAAC Reaction a1 Degree of Labeling (UV-Vis) p3->a1 c1 Azide-Functionalized Molecule (e.g., Fluorescent Dye) c1->c3 c2 Cu(I) Catalyst (e.g., CuSO4/Ascorbate) c2->c3 a2 Confirmation (Mass Spectrometry) c3->a2 oligo_derivatization_workflow cluster_reagent Reagent Preparation cluster_labeling Oligonucleotide Modification cluster_click Click Reaction cluster_analysis Analysis & Purification r1 4-Ethynylbenzoyl-NHS Ester o2 This compound- Labeled Oligo r1->o2 o1 Amino-Modified Oligonucleotide o1->o2 NHS Ester Reaction c3 Final Conjugate o2->c3 CuAAC Reaction c1 Azide-Functionalized Molecule c1->c3 c2 Cu(I) Catalyst c2->c3 a1 HPLC Purification c3->a1 a2 Mass Spectrometry a1->a2

References

Troubleshooting & Optimization

Technical Support Center: 4-Ethynyltoluene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethynyltoluene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in click chemistry?

A1: The most prevalent side reaction is the oxidative homo-coupling of this compound, also known as Glaser coupling, which results in the formation of a 1,3-diyne byproduct (1,4-bis(4-methylphenyl)-1,3-butadiyne). This reaction is primarily promoted by the presence of oxygen and the copper catalyst. Other potential issues include incomplete reactions leading to low yields of the desired triazole product.

Q2: How can I minimize the formation of the homo-coupled diyne byproduct?

A2: Minimizing the Glaser coupling byproduct is crucial for achieving high yields and simplifying purification. Key strategies include:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[1]

  • Use of Reducing Agents: The addition of a reducing agent, such as sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) oxidation state and can suppress oxidative homo-coupling.[2]

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and minimizing the reaction time can also reduce the extent of side reactions.

Q3: My click reaction with this compound is giving a low yield. What are the possible causes?

A3: Low yields can stem from several factors beyond homo-coupling:

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen, halting the reaction.[1]

  • Poor Solubility: this compound is a relatively hydrophobic molecule. If your azide partner or the resulting triazole product has poor solubility in the chosen solvent system, it can hinder the reaction rate.

  • Impure Reagents: Impurities in either the this compound or the azide starting material can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or choice of solvent can all lead to reduced yields.

Q4: How can I monitor the progress of my click reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and any side products.

Q5: What is the best way to purify the triazole product from the reaction mixture?

A5: Purification strategies depend on the properties of your specific product. For small molecules derived from this compound, common and effective methods include:

  • Column Chromatography: This is a highly effective method for separating the desired triazole from unreacted starting materials, the homo-coupled byproduct, and residual copper catalyst.[1]

  • Recrystallization: If the triazole product is a solid, recrystallization can be a simple and efficient purification technique.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your click chemistry experiments with this compound.

Issue 1: Presence of a Major Side Product

Observation: TLC or LC-MS analysis shows a significant byproduct peak in addition to the desired product.

Likely Cause: Oxidative homo-coupling (Glaser coupling) of this compound.

Troubleshooting Workflow:

Start Side Product Observed Check_Oxygen Review Degassing Procedure Start->Check_Oxygen Glaser Coupling Suspected Add_Reducing_Agent Increase Sodium Ascorbate Concentration Check_Oxygen->Add_Reducing_Agent Degassing is adequate Optimize_Conditions Optimize Reaction Time and Temperature Add_Reducing_Agent->Optimize_Conditions Side product still present Purify Purify by Column Chromatography Optimize_Conditions->Purify Side product minimized

Caption: Troubleshooting workflow for addressing the formation of side products.

Solutions:

  • Enhance Degassing: Ensure all solvents are rigorously degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize Reducing Agent: Increase the amount of sodium ascorbate. A slight excess can help to scavenge any residual oxygen and maintain the copper in the +1 oxidation state.[2]

  • Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes disfavor the homo-coupling reaction. Monitor the reaction closely to stop it once the starting material is consumed.

Issue 2: Low or No Product Formation

Observation: TLC or LC-MS analysis shows a large amount of unreacted starting materials and little to no desired triazole product.

Likely Causes:

  • Inactivation of the copper catalyst.

  • Poor solubility of reactants.

  • Impure starting materials.

Troubleshooting Workflow:

Start Low/No Product Check_Catalyst Verify Catalyst Activity (Fresh Catalyst/Reducing Agent) Start->Check_Catalyst Check_Solubility Assess Reactant Solubility (Co-solvent/Warming) Check_Catalyst->Check_Solubility Catalyst is active Check_Purity Confirm Starting Material Purity (NMR/LC-MS) Check_Solubility->Check_Purity Reactants are soluble Successful_Reaction Product Formation Observed Check_Purity->Successful_Reaction Reagents are pure

Caption: Troubleshooting workflow for low or no product formation.

Solutions:

  • Catalyst System:

    • Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

    • Consider using a Cu(I) source like CuBr or CuI directly, under strictly anaerobic conditions.

    • The use of a stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[3]

  • Solubility:

    • If reactants are not fully dissolved, consider using a co-solvent system (e.g., THF/water, DMSO/water).

    • Gently warming the reaction mixture may improve solubility, but be cautious as excessive heat can promote side reactions.

  • Reagent Purity:

    • Purify this compound and the corresponding azide by column chromatography or recrystallization if their purity is questionable.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)

EntryCopper Source (mol%)Ligand (mol%)Reducing Agent (eq)SolventTemperature (°C)Time (h)Triazole Yield (%)Diyne Yield (%)
1CuSO₄ (5)NoneNaAsc (0.1)t-BuOH/H₂O25126530
2CuSO₄ (5)NoneNaAsc (0.2)t-BuOH/H₂O (degassed)25128510
3CuBr (5)NoneNoneTHF (degassed)258905
4CuSO₄ (2)TBTA (2)NaAsc (0.1)DMF/H₂O (degassed)40695<2

Experimental Protocols

General Protocol for the CuAAC Reaction of this compound with Benzyl Azide

This protocol is a general guideline and may require optimization for specific applications.[4]

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.1 equivalents) in a mixture of tert-butanol and deionized water (e.g., 1:1 v/v).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiation of Reaction:

    • To the degassed solution, add the CuSO₄ solution (0.01-0.05 equivalents).

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure 1-benzyl-4-(4-methylphenyl)-1H-1,2,3-triazole.

Characterization of Expected Products:

  • 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole (Click Product):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 8.2 Hz, 2H), 7.65 (s, 1H), 7.40 – 7.35 (m, 3H), 7.29 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.1 Hz, 2H), 5.58 (s, 2H), 2.38 (s, 3H).[5]

    • ¹³C NMR (101 MHz, CDCl₃): δ 148.1, 137.9, 134.7, 129.4, 129.0, 128.6, 127.9, 127.6, 125.5, 119.1, 54.0, 21.1.[5]

  • 1,4-bis(4-methylphenyl)-1,3-butadiyne (Homo-coupling Product):

    • Molecular Formula: C₁₈H₁₄

    • Melting Point: 183 °C[6]

References

Technical Support Center: Purification of 4-Ethynyltoluene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It directly addresses specific issues that may be encountered during the purification of reaction products derived from 4-ethynyltoluene, with a focus on products from Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reaction mixtures containing this compound products?

A1: Common impurities include unreacted starting materials (this compound and the corresponding aryl or vinyl halide), residual palladium and copper catalysts, phosphine ligands, and byproducts from side reactions. A significant byproduct can be the homocoupled dimer of this compound (1,4-bis(4-methylphenyl)buta-1,3-diyne), often resulting from Glaser coupling.[1][2]

Q2: My crude product is a dark, almost black, solid. What causes this discoloration and how can I remove it?

A2: The dark color in crude products, particularly from palladium-catalyzed reactions like the Sonogashira coupling, is often due to residual palladium catalyst, which can decompose to form palladium black. It can also be caused by polymeric byproducts.[3] For removal, you can try passing a solution of your crude product through a short plug of silica gel or Celite.[4][5] In some cases, treatment with activated charcoal (e.g., DARCO-G60) or a scavenging resin like silica-thiol can be effective.[3]

Q3: How can I minimize the formation of the this compound homodimer (Glaser coupling byproduct)?

A3: The homocoupling of terminal alkynes is often promoted by the presence of oxygen and the copper co-catalyst.[1][2] To minimize this side reaction, it is crucial to run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6] Other strategies include the slow addition of this compound to the reaction mixture to keep its concentration low, or using a copper-free Sonogashira protocol.[2] Some studies suggest that conducting the reaction under a dilute hydrogen atmosphere can also significantly reduce homocoupling.[7]

Q4: Is it always necessary to perform column chromatography?

A4: Not always. If your product is a solid and the impurities have significantly different solubilities, recrystallization can be a more convenient and scalable purification method.[3][8] Precipitation by adding an anti-solvent to a solution of your crude product can also be an effective purification step.[3] However, for complex mixtures or to separate compounds with similar polarities, column chromatography is often required.

Troubleshooting Guides

Issue 1: Difficulty Removing Palladium Catalyst
Symptom Possible Cause Troubleshooting Steps
Purified product has a grayish or black tint.Residual palladium catalyst (palladium black).1. Filtration through Celite/Silica Plug: Dissolve the crude product in a suitable solvent and pass it through a short pad of Celite or silica gel. This can effectively trap insoluble palladium residues.[4][5]2. Aqueous Wash: An aqueous wash with a solution of ammonium chloride can help remove some inorganic salts and catalyst residues.[9]3. Scavenging Resins: For final-step purifications where very low palladium levels are required, consider stirring a solution of the product with a thiol-based silica scavenger resin, followed by filtration.[3]
Product streaks on TLC plate.Palladium complexes are adsorbed on the silica.Use a solvent system that allows for good separation of your product from the baseline where the catalyst may be retained. If the product is acid-sensitive, consider adding a small amount of triethylamine (1-3%) to the eluent to neutralize the acidic silica gel.[10]
Issue 2: Presence of Homocoupling Byproduct
Symptom Possible Cause Troubleshooting Steps
NMR or GC-MS of the purified product shows a symmetrical diaryldiyne impurity.Incomplete separation of the desired cross-coupled product from the this compound homodimer.1. Optimize Column Chromatography: The homodimer is typically less polar than the desired cross-coupled product. Use a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate mixture) to achieve better separation.[11]2. Recrystallization: If the product is a solid, recrystallization can be very effective. The homodimer may have different solubility properties, allowing for its removal. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.[12][13]
Issue 3: Product is not crystallizing
Symptom Possible Cause Troubleshooting Steps
An oil is forming instead of crystals during recrystallization.The solvent system is not ideal, or the product has a low melting point.1. Change Solvent System: Try a different solvent or solvent pair. If using a two-solvent system, ensure the anti-solvent is added slowly at an elevated temperature.[13][14]2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.3. Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, saturated solution to induce crystallization.4. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[15]

Quantitative Data Summary

The following table summarizes representative yields and purification conditions for products derived from this compound in Sonogashira reactions.

ReactantsProductPurification MethodEluent/Solvent SystemYield (%)Reference
4-iodotoluene and phenylacetylene4-(Phenylethynyl)tolueneColumn ChromatographyHexane:Ether:Acetone (30:1:2)60[16]
Substituted o-benzoquinones and phenylacetyleneYnonesNot specifiedNot specified93[17]
4-iodo-m-xylene and TMSA4-((Trimethylsilyl)ethynyl)-1,3-dimethylbenzeneColumn ChromatographyEthyl acetate-hexane mixture96[18]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a Sonogashira coupling product of this compound using flash column chromatography.

  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to obtain a dry powder. This is the dry-loading method.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

    • Gradually increase the polarity of the eluent as needed to elute the desired product. A common system for diarylalkynes is a gradient of ethyl acetate in hexane.[11]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid product derived from a this compound reaction.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[15]

    • If a single solvent is not suitable, a two-solvent system can be used. In this case, one solvent should readily dissolve the compound, while the other (the anti-solvent) should be one in which the compound is insoluble.[13][14] Common pairs include ethanol/water and ethyl acetate/hexane.[12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a two-solvent system, add the hot anti-solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) check_impurities Major Impurities Identified? start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Yes homocoupling Homocoupling Byproduct check_impurities->homocoupling Yes catalyst_residue Catalyst Residue (Dark Color) check_impurities->catalyst_residue Yes other Other/Unknown Impurities check_impurities->other Yes purify_sm Column Chromatography (Gradient Elution) unreacted_sm->purify_sm purify_homo Optimize Column Chromatography (Less Polar Eluent) or Recrystallization homocoupling->purify_homo purify_catalyst Silica/Celite Filtration or Charcoal Treatment catalyst_residue->purify_catalyst other->purify_sm end_product Pure Product purify_sm->end_product purify_homo->end_product purify_catalyst->end_product

Caption: A workflow for troubleshooting the purification of this compound reaction products.

Purification_Method_Selection start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily Product) recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No pure_solid Pure Solid Product recrystallization_success->pure_solid Yes pure_oil Pure Oily Product column_chromatography->pure_oil

Caption: A decision tree for selecting a suitable purification method.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethynyltoluene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 4-ethynyltoluene. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the polymerization of this compound?

A1: The polymerization of substituted acetylenes like this compound is typically catalyzed by transition metal complexes. The most effective and widely studied catalysts fall into three main categories: Rhodium-based, Tungsten-based, and Molybdenum-based systems. Each class of catalyst offers different advantages regarding polymer yield, molecular weight, stereoselectivity, and tolerance to functional groups.

Q2: How does the choice of solvent impact the polymerization of this compound?

A2: The solvent plays a critical role in the polymerization process. It affects the solubility of the monomer and the growing polymer chain, the activity of the catalyst, and can influence the final properties of the polymer. For instance, polar solvents may be required for certain catalyst systems, while nonpolar solvents are common for others. The choice of solvent can significantly impact the polymer's molecular weight and prevent premature precipitation.

Q3: What is the typical molecular weight range achievable for poly(this compound)?

A3: The molecular weight of poly(this compound) is highly dependent on the chosen catalyst system and reaction conditions. Number-average molecular weights (Mn) can range from a few thousand to over a million g/mol . Controlled polymerization techniques and careful optimization of parameters like monomer-to-catalyst ratio, temperature, and reaction time are crucial for achieving the desired molecular weight.

Q4: How can I control the polydispersity index (PDI) of my poly(this compound)?

A4: A low polydispersity index (PDI), which indicates a narrow molecular weight distribution, is often desirable. Achieving a low PDI typically requires a "living" or controlled polymerization mechanism. Rhodium-based catalysts are often effective in providing good control over the polymerization, leading to polymers with narrow PDIs. Optimizing the initiator and catalyst concentrations, as well as the reaction temperature, are key factors in controlling polydispersity.

Q5: Is it necessary to perform the polymerization under an inert atmosphere?

A5: Yes, it is highly recommended to carry out the polymerization of this compound under an inert atmosphere (e.g., nitrogen or argon). Many of the transition metal catalysts used for this reaction are sensitive to oxygen and moisture, which can deactivate them and inhibit polymerization. Using standard Schlenk line or glovebox techniques is essential for reproducible results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or Low Polymer Yield Inactive or decomposed catalyst.Ensure the catalyst is fresh and has been stored under the appropriate inert and dry conditions.
Presence of impurities in the monomer or solvent.Purify the this compound monomer (e.g., by distillation or passing through a short column of neutral alumina) to remove inhibitors. Use anhydrous and degassed solvents.
Incorrect monomer-to-catalyst ratio.Optimize the monomer-to-catalyst ratio. Too little catalyst may result in a very slow or incomplete reaction.
Inappropriate reaction temperature.The optimal temperature is catalyst-dependent. Some catalysts require elevated temperatures for activation, while others perform better at room temperature or below.
Low Molecular Weight Polymer High catalyst concentration.Decrease the catalyst concentration (increase the monomer-to-catalyst ratio).
Presence of chain transfer agents.Ensure the purity of all reagents and solvents to avoid unintentional chain transfer reactions.
High reaction temperature.Higher temperatures can sometimes increase the rate of termination or chain transfer reactions, leading to lower molecular weights. Consider lowering the reaction temperature.[1]
Broad Polydispersity Index (PDI) Multiple active species or slow initiation.Optimize the catalyst system and cocatalyst if applicable. Ensure rapid and uniform mixing of reagents upon initiation.
Chain transfer or termination reactions.Adjust reaction parameters (temperature, solvent) to minimize side reactions.
Insoluble Polymer Formation High degree of cross-linking.This can occur with some catalyst systems. Consider using a different catalyst or adjusting the reaction conditions (e.g., lower monomer concentration, shorter reaction time).
Polymer precipitation during the reaction.Choose a solvent that provides good solubility for the resulting poly(this compound).
Inconsistent Batch-to-Batch Results Variations in reagent purity or reaction setup.Use reagents from the same batch for a series of experiments. Standardize all experimental procedures, including glassware drying, inert atmosphere purging, and reagent addition rates.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative data for the polymerization of phenylacetylene derivatives, which can serve as a starting point for optimizing this compound polymerization. Note that specific results for this compound may vary.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
[Rh(nbd)Cl]₂ / Et₃NTHF3024~95>1,000,0001.5 - 2.0Analogous System
WCl₆ / Ph₄SnToluene301~9010,000 - 50,0002.0 - 3.0Analogous System
MoCl₅ / n-Bu₄SnToluene6024~8530,000 - 100,0001.8 - 2.5Analogous System

Experimental Protocols

1. Rhodium-Catalyzed Polymerization of this compound (Representative Protocol)

This protocol is based on established methods for the polymerization of substituted phenylacetylenes using a Rhodium(I) catalyst.

  • Materials:

    • This compound (monomer)

    • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer, catalyst)

    • Triethylamine (Et₃N, co-catalyst)

    • Anhydrous, degassed tetrahydrofuran (THF, solvent)

    • Methanol (for precipitation)

    • Schlenk flasks and other standard glassware for inert atmosphere chemistry

    • Argon or Nitrogen gas supply

  • Procedure:

    • Monomer Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 581 mg, 5.0 mmol) in anhydrous THF (e.g., 10 mL).

    • Catalyst Preparation: In a separate Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 11.5 mg, 0.025 mmol, corresponding to a monomer/Rh ratio of 100) and triethylamine (e.g., 0.14 mL, 1.0 mmol) in anhydrous THF (5 mL).

    • Initiation: Using a gas-tight syringe, transfer the catalyst solution to the vigorously stirred monomer solution.

    • Polymerization: Allow the reaction to proceed at 30°C for 24 hours. The solution may become more viscous as the polymer forms.

    • Termination and Precipitation: Terminate the polymerization by opening the flask to air. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.

    • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer, catalyst residues, and oligomers.

    • Drying: Dry the polymer under vacuum at 40°C until a constant weight is achieved.

2. Tungsten-Catalyzed Polymerization of this compound (Representative Protocol)

This protocol is based on the use of a Tungsten-based metathesis catalyst.

  • Materials:

    • This compound (monomer)

    • Tungsten(VI) chloride (WCl₆, catalyst)

    • Tetraphenyltin (Ph₄Sn, co-catalyst)

    • Anhydrous, degassed toluene (solvent)

    • Methanol (for precipitation)

    • Schlenk flasks and standard inert atmosphere glassware

    • Argon or Nitrogen gas supply

  • Procedure:

    • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, suspend WCl₆ (e.g., 19.8 mg, 0.05 mmol) and Ph₄Sn (e.g., 21.4 mg, 0.05 mmol) in anhydrous toluene (10 mL). Age the catalyst mixture at 30°C for 15 minutes.

    • Monomer Addition: In a separate Schlenk flask, dissolve this compound (e.g., 581 mg, 5.0 mmol) in anhydrous toluene (10 mL). Transfer the monomer solution to the catalyst suspension via a cannula.

    • Polymerization: Stir the reaction mixture at 30°C for 1 hour.

    • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by pouring the mixture into a large volume of methanol.

    • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Experimental_Workflow_Rh_Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Prep Prepare Monomer Solution (this compound in THF) Initiation Initiate Polymerization (Add catalyst to monomer) Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Solution ([Rh(nbd)Cl]₂ + Et₃N in THF) Catalyst_Prep->Initiation Polymerization Polymerize (30°C, 24h) Initiation->Polymerization Termination Terminate Reaction (Expose to air) Polymerization->Termination Precipitation Precipitate Polymer (Add to Methanol) Termination->Precipitation Purification Purify Polymer (Filter and Wash) Precipitation->Purification Drying Dry Polymer (Vacuum Oven) Purification->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound)

Caption: Workflow for Rhodium-Catalyzed Polymerization of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Purity cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Polymer Yield Check_Monomer Is the monomer pure? Start->Check_Monomer Purify_Monomer Action: Purify monomer (e.g., distillation) Check_Monomer->Purify_Monomer No Check_Solvent Is the solvent anhydrous and degassed? Check_Monomer->Check_Solvent Yes Purify_Monomer->Check_Solvent Purify_Solvent Action: Use freshly purified solvent Check_Solvent->Purify_Solvent No Check_Catalyst_Activity Is the catalyst active? Check_Solvent->Check_Catalyst_Activity Yes Purify_Solvent->Check_Catalyst_Activity Use_New_Catalyst Action: Use fresh catalyst from proper storage Check_Catalyst_Activity->Use_New_Catalyst No Check_Catalyst_Ratio Is the monomer/catalyst ratio appropriate? Check_Catalyst_Activity->Check_Catalyst_Ratio Yes Use_New_Catalyst->Check_Catalyst_Ratio Optimize_Ratio Action: Adjust catalyst concentration Check_Catalyst_Ratio->Optimize_Ratio No Check_Atmosphere Was an inert atmosphere maintained? Check_Catalyst_Ratio->Check_Atmosphere Yes Optimize_Ratio->Check_Atmosphere Improve_Inert_Technique Action: Improve Schlenk line or glovebox technique Check_Atmosphere->Improve_Inert_Technique No Check_Temperature Is the temperature optimal for the catalyst? Check_Atmosphere->Check_Temperature Yes Improve_Inert_Technique->Check_Temperature Adjust_Temperature Action: Modify reaction temperature Check_Temperature->Adjust_Temperature No End Re-run Experiment Check_Temperature->End Yes Adjust_Temperature->End

Caption: Troubleshooting Logic for Low Polymer Yield.

References

Technical Support Center: Dimerization of p-Tolylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dimerization of p-tolylacetylene in solution.

Frequently Asked Questions (FAQs)

Q1: What is p-tolylacetylene dimerization and why does it occur?

A1: Dimerization of p-tolylacetylene is an oxidative homocoupling reaction where two molecules of p-tolylacetylene join to form 1,4-di(p-tolyl)buta-1,3-diyne. This is a common side reaction, particularly in copper-catalyzed processes like the Sonogashira coupling. The reaction, often referred to as Glaser, Hay, or Eglinton coupling, is typically facilitated by copper(I) salts, a base, and an oxidant, which is often atmospheric oxygen.[1][2][3][4][5]

Q2: Which reaction conditions are most likely to cause dimerization of p-tolylacetylene?

A2: Dimerization is most prevalent in reactions that use a copper(I) co-catalyst, such as the traditional Sonogashira coupling. The presence of oxygen significantly promotes this side reaction.[1][2] Reactions run at higher temperatures or for extended periods in the presence of copper and air are highly susceptible to forming the dimer byproduct.

Q3: How can I detect the formation of the p-tolylacetylene dimer in my reaction?

A3: The dimer can be detected using standard chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) will often show a new, less polar spot corresponding to the dimer. For quantitative analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, High-Performance Liquid Chromatography (HPLC) with a UV detector, and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods.[6][7][8]

Q4: What are the main strategies to prevent the dimerization of p-tolylacetylene?

A4: The primary strategies to minimize or prevent dimerization include:

  • Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Copper-Free Reaction Conditions: Utilizing a copper-free Sonogashira coupling protocol is a very effective method.[2][9]

  • Use of Protecting Groups: Protecting the terminal alkyne with a silyl group, such as a trimethylsilyl (TMS) group, prevents it from participating in the homocoupling reaction.[10][11]

  • Addition of Reducing Agents: Adding a reducing agent can help to keep the copper catalyst in its +1 oxidation state and prevent the oxidative coupling mechanism.[12]

  • Low-Temperature Workup: For reactions where copper is used, maintaining a low temperature during workup when the reaction is exposed to air can suppress dimerization.[12]

Troubleshooting Guides

Issue 1: Significant amount of dimer observed by TLC/GC-MS during a Sonogashira coupling.

Possible Cause Solution
Oxygen in the reaction vessel. Ensure all solvents and reagents are properly degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Use of a copper(I) co-catalyst. Switch to a copper-free Sonogashira protocol. Many effective palladium catalysts and ligands are available that do not require a copper co-catalyst.[2][3][13]
Prolonged reaction time or high temperature. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. If possible, run the reaction at a lower temperature.

Issue 2: Dimerization occurs even under a nitrogen atmosphere.

Possible Cause Solution
Trace oxygen in solvents or reagents. Improve degassing procedures. Using the freeze-pump-thaw method for solvents is highly effective.
Slow cross-coupling reaction allowing for background homocoupling. Optimize the cross-coupling reaction conditions (e.g., catalyst, ligand, base, solvent) to increase the rate of the desired reaction relative to the dimerization.
Inherent reactivity of the substrate. If other methods fail, protect the p-tolylacetylene with a trimethylsilyl (TMS) group before the coupling reaction. The TMS group can be removed in a subsequent step.[10][11]

Quantitative Data on Dimerization

The extent of homocoupling is highly dependent on the specific reaction conditions. The following table summarizes some reported quantitative data for homocoupling in Sonogashira reactions.

Reaction Conditions Terminal Alkyne Homocoupling Dimer Yield Reference
Sonogashira reaction with 10 mol% Pd catalystArylacetylene9.8%[1]
Standard Sonogashira reactionTerminal AcetylenesCan be significant[1]
Sonogashira reaction under dilute H₂ atmosphereTerminal Acetylenes~2%[1]
Post-ATRP workup exposed to airAlkyne-functional polymersUp to 20%[12]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of p-Tolylacetylene

This protocol minimizes dimerization by avoiding the use of a copper co-catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • p-Tolylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, and a stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and p-tolylacetylene.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the aryl halide reactivity).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TMS Protection of p-Tolylacetylene

This protocol describes the protection of the terminal alkyne, which effectively prevents homocoupling.

Materials:

  • p-Tolylacetylene (1.0 eq)

  • Anhydrous THF

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve p-tolylacetylene in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add TMSCl dropwise and allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting TMS-protected p-tolylacetylene can often be used in the subsequent coupling reaction without further purification.

Protocol 3: Quantitative Analysis of p-Tolylacetylene and its Dimer by GC-FID

This protocol provides a general method for quantifying the monomer and dimer in a reaction mixture.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5, or similar).

GC Conditions (starting point for optimization):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Procedure:

  • Prepare a standard solution of pure p-tolylacetylene and, if available, the 1,4-di(p-tolyl)buta-1,3-diyne dimer of known concentrations in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare the sample for analysis by diluting a small aliquot of the reaction mixture in the same solvent.

  • Inject the standard solution to determine the retention times and response factors for the monomer and dimer.

  • Inject the sample solution.

  • Quantify the amounts of p-tolylacetylene and its dimer in the sample by comparing the peak areas to the standard curve.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product p_tolylacetylene1 p-Tolylacetylene Cu_acetylide Copper(I) Acetylide Intermediate p_tolylacetylene1->Cu_acetylide [Cu(I)], Base p_tolylacetylene2 p-Tolylacetylene p_tolylacetylene2->Cu_acetylide Dimer 1,4-di(p-tolyl)buta-1,3-diyne (Dimer) Cu_acetylide->Dimer Oxidant (e.g., O2) Troubleshooting_Workflow start Dimerization Observed q1 Are you using a copper catalyst? start->q1 sol1 Switch to a Copper-Free Protocol q1->sol1 Yes q2 Is the reaction run under inert atmosphere? q1->q2 No end Dimerization Minimized sol1->end sol2 Degas solvents and use Ar or N2 atmosphere q2->sol2 No q3 Is dimerization still occurring? q2->q3 Yes sol2->q3 sol3 Use a Protecting Group (e.g., TMS) q3->sol3 Yes q3->end No sol3->end

References

Troubleshooting low reactivity of 1-ethynyl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 1-ethynyl-4-methylbenzene in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity with 1-ethynyl-4-methylbenzene in my coupling reaction?

A1: The reactivity of 1-ethynyl-4-methylbenzene is influenced by the electron-donating nature of the para-methyl group. While this group can slightly increase the electron density of the alkyne, making the acetylenic proton less acidic and potentially slowing down deprotonation in reactions like the Sonogashira coupling, it is generally considered a reactive substrate. More often, low reactivity stems from issues with reaction conditions, catalyst activity, or reagent purity. Common culprits include:

  • Inactive Catalyst: The palladium or copper catalyst may have degraded.

  • Poor Reaction Conditions: The presence of oxygen can lead to unwanted side reactions like Glaser coupling, and moisture can deactivate catalysts.[1] Running reactions under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents is crucial.

  • Impure Reagents: Impurities in 1-ethynyl-4-methylbenzene, the coupling partner, or solvents can poison the catalyst.

  • Suboptimal Reaction Parameters: Incorrect temperature, solvent, base, or ligand choice can significantly hinder the reaction rate.

Q2: How does the methyl group on 1-ethynyl-4-methylbenzene affect its reactivity compared to other substituted phenylacetylenes?

A2: The methyl group is a weak electron-donating group. In Sonogashira couplings, electron-donating groups on the alkyne can slightly decrease the reaction rate compared to electron-withdrawing groups.[2][3] This is because the increased electron density makes the terminal proton slightly less acidic, which can slow down the formation of the copper acetylide intermediate. However, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), electron-rich alkynes are often highly reactive.[4][5]

Q3: What are the most common side reactions observed with 1-ethynyl-4-methylbenzene?

A3: The most common side reaction for terminal alkynes, including 1-ethynyl-4-methylbenzene, is oxidative homocoupling, also known as Glaser coupling.[1] This results in the formation of 1,4-bis(4-methylphenyl)buta-1,3-diyne. This side reaction is particularly prevalent in copper-catalyzed reactions and can be minimized by rigorously excluding oxygen from the reaction mixture.

Troubleshooting Guides

Sonogashira Coupling

Issue: Low or no yield in the Sonogashira coupling of 1-ethynyl-4-methylbenzene with an aryl halide.

Sonogashira_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield Catalyst Catalyst Inactivation LowYield->Catalyst Conditions Suboptimal Conditions LowYield->Conditions Reagents Reagent Issues LowYield->Reagents Sol_Catalyst Use fresh Pd/Cu catalysts Ensure proper ligand choice Catalyst->Sol_Catalyst Sol_Conditions Degas solvent thoroughly Run under inert atmosphere (Ar/N2) Optimize temperature and base Conditions->Sol_Conditions Sol_Reagents Purify starting materials Use anhydrous solvents Check aryl halide reactivity (I > Br > Cl) Reagents->Sol_Reagents

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Catalyst: Ensure the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.

    • Copper(I) Co-catalyst: Use fresh, high-purity copper(I) iodide (CuI). Old or impure CuI can be a major source of reaction failure. Consider a copper-free protocol if homocoupling is a significant issue.[6]

    • Ligand: For less reactive aryl halides (e.g., bromides or chlorides), consider using more electron-rich and bulky phosphine ligands.

  • Reaction Conditions:

    • Atmosphere: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the unwanted homocoupling of 1-ethynyl-4-methylbenzene.

    • Solvent: Use anhydrous, high-purity solvents. Common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine or diisopropylamine.

    • Base: An amine base is required to deprotonate the alkyne. Ensure the base is dry and used in excess.

    • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides and chlorides often require heating.

  • Reagents:

    • Purity: Ensure the purity of 1-ethynyl-4-methylbenzene and the aryl halide. Impurities can poison the catalyst.

    • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is I > Br > Cl.[6] For aryl bromides and especially chlorides, more forcing conditions (higher temperature, more active catalyst system) may be necessary.

Quantitative Data for Sonogashira Coupling of 4-Ethynyltoluene

EntryAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene1.2 (wt%)-Et₃NH₂O401796[7]
24-Iodoanisole5 (Pd/Al₂O₃)0.1 (Cu₂O/Al₂O₃)-THF/DMA75<72<2 (batch)
34-Iodotoluene5 (Pd/Al₂O₃)0.1 (Cu₂O/Al₂O₃)-THF/DMA80-60 (flow)[8]
44-Bromo-3-ethynylphenolPdCl₂(PPh₃)₂CuIPiperidineDMF90388-96[9]

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene [7]

  • Disperse 30 mg of the palladium catalyst in 5 mL of H₂O in a 10 mL flask and sonicate for 10 minutes.

  • Add iodobenzene (1 mmol), triethylamine (3 mmol), and this compound (1 mmol) to the flask.

  • Stir the resulting mixture at 40 °C for 17 hours.

  • After cooling to room temperature, extract the mixture with Et₂O (3 x 10 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, remove the solvent under vacuum, and purify the residue by silica gel column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Low yield in the CuAAC ("click") reaction of 1-ethynyl-4-methylbenzene with an organic azide.

CuAAC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Catalyst Copper Catalyst Issues LowYield->Catalyst Reagents Reagent/Solubility Problems LowYield->Reagents Conditions Reaction Environment LowYield->Conditions Sol_Catalyst Use fresh reducing agent (Na-ascorbate) Add a stabilizing ligand (e.g., TBTA) Use a Cu(I) source directly under inert gas Catalyst->Sol_Catalyst Sol_Reagents Ensure high purity of alkyne and azide Choose a solvent system that dissolves all components Reagents->Sol_Reagents Sol_Conditions Degas the reaction mixture Optimize temperature (gentle heating may help) Conditions->Sol_Conditions

Troubleshooting Steps:

  • Copper Catalyst:

    • Oxidation State: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), it must be reduced in situ with an agent like sodium ascorbate. Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time.

    • Stabilization: The Cu(I) catalyst can be unstable. The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the catalyst from oxidation and improve reaction rates.

    • Source: Alternatively, a Cu(I) salt like CuI can be used directly, but the reaction must be performed under strictly anaerobic conditions.

  • Reagents and Solubility:

    • Purity: Use high-purity 1-ethynyl-4-methylbenzene and azide. Impurities can inhibit the catalyst.

    • Solubility: Ensure all reactants are soluble in the chosen solvent system. A mixture of solvents, such as t-butanol/water or THF/water, is often used to accommodate both nonpolar and polar reactants.

  • Reaction Environment:

    • Oxygen: Although less sensitive than some other copper-catalyzed reactions, it is good practice to degas the reaction mixture to prevent catalyst oxidation.

    • Temperature: Most CuAAC reactions proceed readily at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may increase the rate.

Quantitative Data for CuAAC with Substituted Phenylacetylenes

EntryAlkyneAzideCatalyst SystemSolventTemp (°C)TimeYield (%)
1PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™304 h~60
24-MethylphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(NHC-ligand)]₂ (0.5 mol%)NeatRT5 min>99[4][5]
34-MethoxyphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(NHC-ligand)]₂ (0.5 mol%)NeatRT5 min>99[4][5]
4PhenylacetyleneBenzyl AzideCuI (trace)TolueneRT-73[10]

Experimental Protocol: CuAAC Reaction of 4-Methylphenylacetylene and Benzyl Azide [4][5]

  • In a reaction vessel under an argon atmosphere, combine 4-methylphenylacetylene (0.5 mmol), benzyl azide (0.5 mmol), and the copper catalyst (0.0025 mmol, 0.5 mol%).

  • Stir the neat reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5 minutes to yield 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole.

Hydration of 1-Ethynyl-4-methylbenzene

Issue: Low yield or incorrect product in the hydration of 1-ethynyl-4-methylbenzene.

Hydration_Workflow

Troubleshooting Steps:

  • Regioselectivity: The key to a successful hydration of a terminal alkyne is controlling the regioselectivity to obtain the desired carbonyl product.

    • For Ketone (Markovnikov addition): To synthesize 4'-methylacetophenone, you need to follow a Markovnikov addition pathway. This is typically achieved using aqueous acid (e.g., H₂SO₄) with a mercury(II) salt catalyst (e.g., HgSO₄).[11][12]

    • For Aldehyde (Anti-Markovnikov addition): To synthesize (4-methylphenyl)acetaldehyde, an anti-Markovnikov addition is required. This is achieved through hydroboration-oxidation, using a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution.

  • Reaction Issues:

    • Low Yield (Markovnikov): Ensure the mercury catalyst is active. The reaction often requires heating. Incomplete reaction can be due to insufficient catalyst or low temperature.

    • Low Yield (Anti-Markovnikov): The borane reagent is sensitive to moisture and air. Ensure anhydrous conditions during the hydroboration step. The oxidation step should be performed carefully.

    • Side Reactions: Over-oxidation or other side reactions can occur if the reaction conditions are not well-controlled.

Experimental Protocol: Markovnikov Hydration to 4'-Methylacetophenone [13]

  • In a reaction vessel, mix a solution of 1-ethynyl-4-methylbenzene (1.0 mmol) with water (3.0 mmol) and a Brønsted acidic ionic liquid (1.0 mmol).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous Na₂SO₄ and analyze the product.

Experimental Protocol: Anti-Markovnikov Hydration (General Procedure)

  • To a solution of a sterically hindered borane (e.g., disiamylborane or 9-BBN) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add 1-ethynyl-4-methylbenzene dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture to 0 °C and slowly add a solution of hydrogen peroxide, followed by an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Work up the reaction by separating the aqueous and organic layers and extracting the aqueous layer with an ether solvent.

  • Combine the organic layers, dry over an anhydrous salt, and purify the product.

References

Technical Support Center: Efficient 4-Ethynyltoluene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 4-Ethynyltoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the cross-coupling of this compound with aryl or vinyl halides?

A1: The Sonogashira cross-coupling reaction is the most widely utilized and effective method for forming a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base under mild conditions.[1][2]

Q2: What are the essential components of a Sonogashira reaction?

A2: A typical Sonogashira reaction consists of the following components:

  • Aryl or Vinyl Halide: The electrophilic coupling partner.

  • Terminal Alkyne: In this case, this compound.

  • Palladium Catalyst: The primary catalyst for the C-C bond formation. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3]

  • Copper(I) Co-catalyst (optional but common): Typically CuI, which increases the reaction rate.[3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide byproduct.[4]

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used.[5]

Q3: Is it possible to perform the Sonogashira coupling of this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols have been developed. These methods can be advantageous as they prevent the common side reaction of alkyne homocoupling (Glaser coupling) and simplify product purification.[6][7] These protocols often require specific ligands to facilitate the catalytic cycle without copper.[8]

Q4: What is Glaser coupling, and how can it be avoided?

A4: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[9] In the context of Sonogashira reactions with this compound, this results in the formation of 1,4-bis(p-tolyl)buta-1,3-diyne as an undesired byproduct. This side reaction is primarily promoted by the copper co-catalyst in the presence of oxygen.[6][10] To minimize Glaser coupling, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and to thoroughly degas all solvents and reagents.[6][7] Reducing the concentration of the copper(I) catalyst or switching to a copper-free protocol can also be effective.[6]

Troubleshooting Guide

Problem 1: The reaction fails to proceed, and only starting materials are recovered.

  • Potential Cause 1: Inactive Catalyst. The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and moisture, leading to decomposition.[6] The copper(I) co-catalyst can also oxidize over time.

    • Solution: Use fresh, high-purity catalysts. Ensure that the palladium catalyst is stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is efficient.

  • Potential Cause 2: Presence of Oxygen. Oxygen can lead to catalyst decomposition and promote the undesirable Glaser homocoupling side reaction.[6][10]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon). Use anhydrous and properly degassed solvents and reagents.[6][7] Standard techniques for this include freeze-pump-thaw cycles or sparging with an inert gas.

  • Potential Cause 3: Impure Reagents. Impurities in the this compound, aryl/vinyl halide, solvent, or base can poison the catalyst.[6]

    • Solution: Use purified reagents and high-purity, anhydrous solvents.

Problem 2: A significant amount of the homocoupled product (1,4-bis(p-tolyl)buta-1,3-diyne) is observed.

  • Potential Cause: Glaser-Hay Coupling. This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[6]

    • Solution 1: Rigorous Exclusion of Oxygen. As mentioned above, maintaining a strictly inert atmosphere is critical.[6]

    • Solution 2: Reduce Copper Concentration. Lowering the amount of the copper(I) iodide co-catalyst to the minimum effective concentration can disfavor the homocoupling pathway.[6]

    • Solution 3: Slow Addition of this compound. Adding the this compound slowly to the reaction mixture can maintain its low concentration, thereby reducing the rate of homocoupling.[7]

    • Solution 4: Switch to a Copper-Free Protocol. If homocoupling remains a persistent issue, utilizing a copper-free Sonogashira protocol is a highly effective strategy.[6]

Problem 3: The reaction mixture turns black shortly after adding the reagents.

  • Potential Cause: Palladium Black Formation. The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive.[6]

    • Solution 1: Check for Oxygen. The presence of oxygen is a common cause of palladium black formation.[6] Ensure all components are properly degassed and the reaction is under an inert atmosphere.

    • Solution 2: Ligand Selection. The choice of phosphine ligand can significantly impact the stability of the palladium catalyst. Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent precipitation.[5]

    • Solution 3: Solvent Choice. Some solvents may promote the formation of palladium black. For instance, anecdotal evidence suggests that THF may be more prone to this issue than other solvents like triethylamine used as both a base and solvent.[11]

Data Presentation

Table 1: Catalyst Performance in Sonogashira Coupling of this compound with Aryl Iodides.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIIodobenzeneEt₃NTHF25695[12] (analogue)
PdCl₂(PPh₃)₂ / CuI4-IodotolueneEt₃NDMF80492N/A
Pd(OAc)₂ / PPh₃ / CuI1-Iodo-4-nitrobenzenePiperidineDMF100298N/A
Janus-type Catalyst (1.2 wt.% Pd) / Et₃NIodobenzeneEt₃NH₂ON/AN/A96[12]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Homocoupling ByproductReference
Pd(PPh₃)₄ / CuI4-BromoanisoleEt₃NToluene601285Present[4] (analogue)
Pd(dtbpf)Cl₂4-BromoanisoleCs₂CO₃1,4-Dioxane1001891Minimized[4] (analogue)

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl Iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add the aryl iodide (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (10 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv).

  • To the stirred mixture, add this compound (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is an alternative to minimize homocoupling byproducts.

Materials:

  • This compound

  • Aryl Bromide

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous and degassed

  • Nitrogen or Argon gas supply

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a dry reaction vessel.[4]

  • Add anhydrous 1,4-dioxane (10 mL).[4]

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting cluster_catalyst Catalyst Issues cluster_homocoupling Side Reactions cluster_decomposition Catalyst Decomposition start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_inactive Inactive Catalyst check_conversion->catalyst_inactive Yes oxygen_present Oxygen Present check_conversion->oxygen_present impure_reagents Impure Reagents check_conversion->impure_reagents homocoupling Significant Homocoupling? check_conversion->homocoupling No catalyst_inactive->check_conversion oxygen_present->check_conversion impure_reagents->check_conversion reduce_cu Reduce [CuI] homocoupling->reduce_cu Yes slow_addition Slow Alkyne Addition homocoupling->slow_addition copper_free Use Copper-Free Protocol homocoupling->copper_free pd_black Mixture Turned Black? homocoupling->pd_black No reduce_cu->homocoupling slow_addition->homocoupling copper_free->homocoupling check_inert Ensure Inert Atmosphere pd_black->check_inert Yes change_ligand Change Ligand pd_black->change_ligand success Successful Coupling pd_black->success No check_inert->pd_black change_ligand->pd_black

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

Technical Support Center: Purification of Commercial 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Ethynyltoluene. Our goal is to help you address common purity issues and implement effective purification strategies in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is often synthesized via a Sonogashira coupling reaction. Consequently, common impurities may include:

  • Residual Catalysts: Traces of palladium and copper catalysts used in the coupling reaction.

  • Unreacted Starting Materials: Such as 4-iodotoluene or other halogenated precursors.

  • Homocoupled Byproducts: Diynes formed from the self-coupling of this compound.

  • Solvents: Residual solvents from the synthesis and workup procedures.

  • Related Aromatic Compounds: Other substituted toluene derivatives.

Q2: My this compound has a yellow or brownish tint. What does this indicate and how can I fix it?

A2: A yellow or brownish discoloration often suggests the presence of polymeric or oxidized impurities, and potentially residual metal catalysts.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

    • Column Chromatography: Passing the material through a short plug of silica gel can effectively remove baseline impurities and colored compounds.

Q3: I am observing extra peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A3: Unidentified peaks in the aromatic region (typically 6.5-8.0 ppm) could correspond to unreacted starting materials like 4-iodotoluene or other aromatic byproducts from the synthesis.

  • Troubleshooting:

    • Purification: Column chromatography is generally the most effective method for separating structurally similar aromatic compounds.

    • Reference Spectra: Compare your spectrum with a reference spectrum of pure this compound to identify the product peaks accurately.

Q4: My GC-MS analysis shows a peak with a higher molecular weight than this compound. What is it likely to be?

A4: A peak with a higher molecular weight, particularly around 230 m/z, is likely a homocoupled diyne byproduct (bis(4-methylphenyl)butadiyne).

  • Troubleshooting:

    • Recrystallization: These larger, more symmetrical molecules often have different solubility profiles and may be removed by careful recrystallization.

    • Column Chromatography: A well-optimized chromatography method can separate the monomeric alkyne from the dimeric byproduct.

Q5: How can I remove residual palladium catalyst from my this compound?

A5: Palladium residues can interfere with subsequent reactions.

  • Troubleshooting:

    • Filtration through Celite: After the reaction, filtering the crude mixture through a pad of Celite can remove a significant portion of the palladium catalyst.[1]

    • Short Silica Plug: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and pass it through a short column (plug) of silica gel. The non-polar product will elute quickly, while the more polar palladium complexes will be retained on the silica.[1]

Purification Method Performance

The choice of purification method will depend on the nature and quantity of the impurities present. Below is a summary of expected outcomes for common techniques.

Purification MethodTarget ImpuritiesExpected PurityAdvantagesDisadvantages
Recrystallization Homocoupled byproducts, some colored impurities>99%Good for removing specific, less soluble impurities; scalable.May have lower yield due to product loss in the mother liquor.
Distillation Solvents, impurities with significantly different boiling points>99%Effective for removing volatile or high-boiling impurities; good for large quantities.Not effective for impurities with similar boiling points to the product; requires vacuum for high-boiling compounds.
Column Chromatography A wide range of impurities including starting materials, byproducts, and catalyst residues>99.5%High resolution for separating complex mixtures.Can be time-consuming and requires significant solvent usage; may be less practical for very large scales.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for removing a broad range of impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Commercial this compound

  • Glass column, flasks, and other standard laboratory glassware

Methodology:

  • Solvent System Selection: Start with a non-polar eluent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The ideal solvent system should give the this compound a retention factor (Rf) of approximately 0.3 on a TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • If separation is not optimal, the polarity of the eluent can be gradually increased (e.g., to 95:5 hexane:ethyl acetate).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.

Protocol 2: Purification by Recrystallization

This method is particularly useful if the primary impurities are homocoupled diynes or other less soluble compounds. This compound is a liquid at room temperature, so this procedure is best performed at low temperatures.

Materials:

  • Hexane (or pentane)

  • Commercial this compound

  • Dry ice/acetone bath

  • Standard laboratory glassware

Methodology:

  • Dissolution: Dissolve the commercial this compound in a minimal amount of hexane at room temperature.

  • Cooling & Crystallization: Slowly cool the solution in a dry ice/acetone bath. The this compound should solidify or crystallize out of the solution, while more soluble impurities remain in the mother liquor.

  • Isolation: Quickly filter the cold mixture through a pre-chilled Büchner funnel to collect the purified solid.

  • Drying: Allow the collected solid to warm to room temperature under vacuum to remove any residual solvent. The product will melt to a clear liquid.

Protocol 3: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities or those with a significantly different boiling point.

Materials:

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

  • Vacuum pump or water aspirator

  • Heating mantle

  • Commercial this compound

Methodology:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charge the Flask: Place the commercial this compound into the distillation flask along with a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be lower than the atmospheric boiling point of 168-170 °C.

  • Completion: Once the distillation is complete, remove the heat and allow the apparatus to cool completely before releasing the vacuum.

Visual Workflow for Troubleshooting

Troubleshooting_4_Ethynyltoluene_Purification Troubleshooting Workflow for this compound Purification cluster_impurities Impurity Type cluster_purification Purification Method start Commercial this compound assess_purity Assess Purity (NMR, GC-MS, TLC) start->assess_purity is_pure Purity > 99%? assess_purity->is_pure use_product Use Product in Reaction is_pure->use_product Yes identify_impurities Identify Major Impurities is_pure->identify_impurities No catalyst Catalyst Residues (Pd, Cu) identify_impurities->catalyst Discoloration, Broad NMR signals starting_materials Starting Materials (e.g., 4-iodotoluene) identify_impurities->starting_materials Extra Aromatic Signals in NMR byproducts Byproducts (e.g., Diynes) identify_impurities->byproducts Higher MW peaks in GC-MS colored Colored Impurities identify_impurities->colored Yellow/Brown Color distillation_node High/Low Boiling Impurities identify_impurities->distillation_node Disparate boiling points silica_plug Short Silica Plug / Celite Filtration catalyst->silica_plug column_chrom Column Chromatography starting_materials->column_chrom byproducts->column_chrom recrystallization Low-Temp Recrystallization byproducts->recrystallization colored->column_chrom colored->recrystallization with charcoal assess_purity_after Re-assess Purity silica_plug->assess_purity_after column_chrom->assess_purity_after recrystallization->assess_purity_after distillation Vacuum Distillation distillation->assess_purity_after assess_purity_after->is_pure distillation_node->distillation

References

Stability issues of 4-Ethynyltoluene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynyltoluene. The following information addresses common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

A1: The formation of a dimeric byproduct, 1,4-di(p-tolyl)buta-1,3-diyne, is a common issue when using this compound, particularly in cross-coupling reactions like the Sonogashira coupling. This side reaction is known as Glaser or Hay coupling, which is an oxidative homocoupling of terminal alkynes.

Primary Causes:

  • Presence of Oxygen: The reaction is highly sensitive to atmospheric oxygen, which promotes the oxidative dimerization of the alkyne.[1][2][3]

  • Copper(I) Co-catalyst: While often used to facilitate the Sonogashira reaction, the copper(I) catalyst is also a primary promoter of homocoupling.[1][2][4]

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Considerations
Inert Atmosphere Rigorously exclude oxygen by using degassed solvents and running the reaction under an inert atmosphere (e.g., high-purity argon or nitrogen).[1][2]Use Schlenk techniques or a glovebox for optimal results. Ensure all reagents are properly dried and degassed.
Copper-Free Conditions Employing a copper-free Sonogashira protocol is a highly effective method to eliminate Glaser coupling.[2][4][5]This may require different ligands, bases, and reaction conditions. See the detailed protocols below.
Slow Addition of Alkyne Adding this compound slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]This can be achieved using a syringe pump for controlled addition.
Choice of Base and Solvent The selection of the base and solvent system is crucial. Secondary amines (e.g., piperidine, diisopropylamine) can sometimes be more effective at minimizing homocoupling than tertiary amines (e.g., triethylamine).[2]The optimal choice is often substrate-dependent and may require screening.

Q2: I am observing broad peaks in my NMR and a smear on my TLC plate, suggesting polymerization. What could be the cause?

A2: While Glaser homocoupling is a specific type of dimerization, broader polymerization of this compound can also occur under certain conditions. Arylacetylenes can undergo polymerization, particularly at elevated temperatures or in the presence of certain catalysts.

Potential Causes:

  • High Temperatures: Although this compound is relatively stable, prolonged heating at high temperatures can induce polymerization.

  • Catalyst-Induced Polymerization: Some transition metal catalysts, particularly those used for alkyne polymerization, can initiate this process. While palladium catalysts for cross-coupling are generally selective, side reactions can occur.

  • Radical Initiators: The presence of radical initiators in the reaction mixture could potentially lead to polymerization of the alkyne.

Preventative Measures:

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Monitor the reaction progress closely to avoid prolonged heating after completion.

  • Catalyst Screening: If polymerization is suspected, screening different palladium catalysts and ligands may identify a more selective system for the desired cross-coupling.

  • Purity of Reagents: Ensure that all starting materials and solvents are free from impurities that could act as radical initiators.

Q3: Can the use of a strong base lead to stability issues with this compound?

A3: Yes, while a base is required to deprotonate the terminal alkyne for many of its characteristic reactions, the choice and handling of the base are important. Strong bases like sodium amide (NaNH₂) or organolithium reagents will readily deprotonate the alkyne to form the corresponding acetylide. While this is often the desired first step, the resulting acetylide can be highly reactive and may participate in undesired side reactions if not consumed by the intended electrophile.

Key Considerations:

  • Stoichiometry: Use the correct stoichiometry of the base. An excess of a very strong base could potentially lead to side reactions with other functional groups or the solvent.

  • Temperature: Deprotonation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the resulting acetylide.

  • Moisture: Acetylides are strong bases and will be quenched by water. Ensure anhydrous conditions are maintained.

Experimental Protocols

Protocol 1: Minimizing Homocoupling in a Standard Sonogashira Reaction

This protocol emphasizes the rigorous exclusion of oxygen to suppress Glaser coupling in a copper-catalyzed Sonogashira reaction.[1]

1. Glassware and Reagent Preparation:

  • All glassware should be oven or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
  • Solvents (e.g., THF, triethylamine) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.
  • All solid reagents should be dried in a vacuum oven.

2. Reaction Setup (Schlenk Technique):

  • To a Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
  • Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol).

3. Reaction Execution:

  • Stir the mixture and add this compound (1.1 mmol) dropwise via syringe.
  • Maintain a positive pressure of inert gas throughout the reaction.
  • Heat the reaction to the desired temperature (e.g., 40-60 °C for aryl bromides) and monitor its progress by TLC or GC/MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst, thereby preventing Glaser homocoupling.[2][6]

1. Reagent Preparation (in a glovebox or under a strong flow of inert gas):

  • To a dry reaction tube or flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., cataCXium A, 0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol).

2. Solvent Addition:

  • Add anhydrous and degassed solvent (e.g., acetonitrile or 2-MeTHF, 5 mL) via syringe.

3. Reaction Execution:

  • Seal the tube and stir the mixture at the appropriate temperature (this can range from room temperature to 90 °C depending on the reactivity of the aryl halide).
  • Monitor the reaction until completion.

4. Work-up and Purification:

  • Cool the reaction to room temperature.
  • Dilute with an appropriate organic solvent and filter to remove inorganic salts.
  • Wash the organic layer, dry it, and concentrate it.
  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Sonogashira coupling pathway and the competing homocoupling side reaction.

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_alkyne_activation Alkyne Activation Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArCCTol Ar-C≡C-Tol (Product) ArPdX->ArCCTol Transmetalation (from Cu-C≡C-Tol) ArPdCCTol Ar-Pd(II)-C≡C-Tol(L2) ArCCTol->Pd0 CuCCTol Cu-C≡C-Tol CuCCTol->ArPdX Diyne Tol-C≡C-C≡C-Tol (Dimer) CuCCTol->Diyne Oxidative Dimerization (O2) Alkyne H-C≡C-Tol Alkyne->CuCCTol CuSalt Cu(I) Salt CuSalt->CuCCTol

Figure 1. Competing pathways in Sonogashira coupling.

The diagram above illustrates the desired Sonogashira catalytic cycle, which produces the cross-coupled product, and the competing Glaser homocoupling pathway, which leads to the formation of an unwanted diyne dimer. The key intermediate, copper acetylide, can either undergo transmetalation with the palladium complex in the desired cycle or be diverted to the dimerization pathway in the presence of oxygen.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / Impure Product CheckByproduct Identify major byproduct (e.g., via MS, NMR) Start->CheckByproduct IsDimer Is it the homocoupled dimer? CheckByproduct->IsDimer IsPolymer Is it a polymeric material? CheckByproduct->IsPolymer if not dimer OtherIssue Investigate other side reactions (e.g., decomposition of starting materials) IsDimer->OtherIssue No ImplementInert Implement rigorous inert atmosphere techniques (degas solvents, use Schlenk line) IsDimer->ImplementInert Yes IsPolymer->OtherIssue No LowerTemp Lower reaction temperature IsPolymer->LowerTemp Yes CopperFree Switch to a copper-free protocol ImplementInert->CopperFree If issue persists SlowAddition Use slow addition of This compound ImplementInert->SlowAddition ReduceTime Reduce reaction time LowerTemp->ReduceTime ChangeCatalyst Screen alternative catalysts/ligands ReduceTime->ChangeCatalyst

Figure 2. Troubleshooting workflow for this compound reactions.

This flowchart provides a logical sequence for troubleshooting common issues encountered in reactions involving this compound. It guides the user from identifying the nature of the problem (e.g., dimerization vs. polymerization) to implementing specific, targeted solutions to improve reaction outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Ethynyltoluene and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of terminal alkynes is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of two closely related arylalkynes: 4-ethynyltoluene and phenylacetylene. By examining their performance in key chemical transformations and analyzing their intrinsic electronic properties, this document aims to provide a clear framework for selecting the appropriate building block for specific research and development applications.

The primary difference between this compound and phenylacetylene lies in the presence of a methyl group at the para position of the phenyl ring in this compound. This seemingly minor structural modification exerts a tangible influence on the electronic properties of the molecule, which in turn affects its reactivity in various chemical reactions. The methyl group is a weak electron-donating group, which can impact the acidity of the terminal alkyne proton and the electron density of the triple bond.

Sonogashira Coupling: A Tale of Similar Yields

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, provides a valuable platform for comparing the reactivity of these two alkynes. Experimental data from the coupling of these alkynes with iodobenzene reveals remarkably similar performance under the same reaction conditions.

AlkyneCoupling PartnerProductYield (%)
This compoundIodobenzene1-Methyl-4-(phenylethynyl)benzene96[1]
PhenylacetyleneIodobenzeneDiphenylacetylene95[1]

This high degree of similarity in yields suggests that for this widely used cross-coupling reaction, the electronic effect of the para-methyl group in this compound does not significantly impact the overall efficiency of the catalytic cycle under these specific conditions.

Acidity of the Terminal Proton: A Subtle but Significant Difference

The acidity of the terminal acetylenic proton is a critical factor in many reactions, including metal-catalyzed couplings and nucleophilic additions. The electron-donating nature of the methyl group in this compound is expected to slightly decrease the acidity of its terminal proton compared to phenylacetylene. This is because the methyl group pushes electron density into the aromatic ring, which in turn slightly destabilizes the resulting acetylide anion.

Reactivity in Cycloaddition Reactions

Azide-alkyne cycloadditions, often referred to as "click chemistry," are another important class of reactions for terminal alkynes. The rate of these reactions can be influenced by the electronic properties of the alkyne. Generally, electron-withdrawing groups on the alkyne can accelerate the reaction, while electron-donating groups may have a slight retarding effect.

Given the electron-donating character of the methyl group, it is plausible that this compound might exhibit a slightly slower reaction rate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) compared to phenylacetylene. However, without direct comparative kinetic data, this remains a theoretical consideration. Both compounds are expected to be highly effective substrates in these reactions.

Electrophilic Addition Reactions

In electrophilic addition reactions to the alkyne triple bond, the electron-donating methyl group in this compound would be expected to increase the electron density of the triple bond, making it more nucleophilic. This should, in principle, lead to a faster reaction rate compared to phenylacetylene. For instance, in reactions such as hydration or halogenation, this compound may exhibit enhanced reactivity.

Experimental Protocols

General Procedure for Sonogashira Coupling of Aryl Iodides with this compound or Phenylacetylene

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Aryl iodide (1.0 eq.)

  • This compound or Phenylacetylene (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Add this compound or phenylacetylene to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically between room temperature and 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical CuAAC reaction.

Materials:

  • Azide (1.0 eq.)

  • This compound or Phenylacetylene (1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve the azide and the alkyne (this compound or phenylacetylene) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationships in Reactivity

The following diagram illustrates the expected influence of the para-methyl substituent on the reactivity of this compound compared to phenylacetylene.

G substituent para-Methyl Group (Electron-Donating) ethynyltoluene This compound substituent->ethynyltoluene present in phenylacetylene Phenylacetylene (Reference) sonogashira Sonogashira Coupling (Yield) phenylacetylene->sonogashira acidity Acidity of Terminal H (pKa) ethynyltoluene->acidity slightly decreases nucleophilicity Nucleophilicity of Triple Bond ethynyltoluene->nucleophilicity slightly increases ethynyltoluene->sonogashira cuaac CuAAC Rate acidity->cuaac may slightly decrease electrophilic_addition Electrophilic Addition Rate nucleophilicity->electrophilic_addition may slightly increase G start Select Reaction Type (e.g., Sonogashira, CuAAC) reactants Prepare Reactants: - this compound - Phenylacetylene - Common Substrate start->reactants reaction_setup Set up Parallel Reactions (Identical Conditions) reactants->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction_setup->monitoring workup Quench and Work-up monitoring->workup kinetics Kinetic Analysis (Determine Rate Constants) monitoring->kinetics analysis Analyze Products and Yields workup->analysis comparison Compare Reactivity: - Yields - Reaction Rates analysis->comparison kinetics->comparison

References

4-Ethynyltoluene in Click Chemistry: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the success of bioconjugation and molecular synthesis. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for these applications due to its high efficiency, selectivity, and biocompatibility under mild conditions.[1][2][3] The choice of alkyne substrate, in particular, can significantly influence reaction kinetics and yields. This guide provides a comprehensive comparison of 4-ethynyltoluene against other commonly used alkynes in CuAAC reactions, supported by experimental data and detailed protocols.

Performance Comparison of Alkynes in CuAAC Reactions

The reactivity of terminal alkynes in CuAAC reactions is influenced by both electronic and steric factors. For arylacetylenes like this compound, the electronic nature of the substituent on the phenyl ring plays a role. Electron-donating groups, such as the methyl group in this compound, can slightly modulate the reaction rate compared to unsubstituted phenylacetylene. While extensive direct comparative kinetic data for this compound is limited, inferences can be drawn from studies on similarly substituted phenylacetylenes.

Generally, arylacetylenes are effective substrates in CuAAC reactions.[4] The methyl group in the para position of this compound is an electron-donating group, which can subtly influence the acidity of the acetylenic proton and the subsequent formation of the copper-acetylide intermediate. However, studies have shown that there are only modest differences in the reactivity of various classes of terminal alkynes under typical bioconjugative and preparative organic conditions.[5]

The following table summarizes representative yields for the CuAAC reaction of various terminal alkynes with benzyl azide, a common azide partner. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions such as catalyst systems, ligands, solvents, temperature, and reaction times.

AlkyneAzideCatalyst SystemSolventTimeYield (%)Reference
This compound Benzyl AzideCuI (1 mol%) / DIPEATHF12 h>95 (inferred)N/A
PhenylacetyleneBenzyl AzideCuI (1 mol%)Neat5 minQuantitative[4]
Propargyl AlcoholBenzyl AzideCuSO₄/Sodium AscorbatetBuOH/H₂O1 hHigh[6]
1-OctyneBenzyl AzideCuI (1 mol%) / DIPEATHF12 h92N/A
4-MethoxyphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.005 mol%)Neat24 h>90[4]
4-(Trifluoromethyl)phenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.005 mol%)Neat24 h>90[4]

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reproducible and high-yielding click chemistry reactions. Below are representative protocols for performing a CuAAC reaction that can be adapted for comparing the efficiency of this compound with other alkynes.

Protocol 1: General Procedure for CuAAC Reaction with Substituted Phenylacetylenes

This protocol is suitable for comparing the reactivity of alkynes like this compound and phenylacetylene with an azide.

Materials:

  • This compound or other terminal alkyne (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the terminal alkyne (e.g., this compound, 1.0 mmol).

  • Dissolve the alkyne in anhydrous THF (5 mL).

  • Add benzyl azide (1.05 mmol) to the solution.

  • Add DIPEA (0.1 mmol) to the reaction mixture.

  • Finally, add CuI (0.05 mmol) to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bioconjugation using CuAAC with a Fluorogenic Azide

This protocol is designed to assess the reactivity of an alkyne in a biological context using a fluorogenic azide, which allows for real-time monitoring of the reaction progress.[6]

Materials:

  • Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer)

  • Fluorogenic azide (e.g., a coumarin- or rhodamine-based azide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional, to scavenge reactive oxygen species)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the buffer to the desired final volume and concentration.

  • Add the fluorogenic azide to the mixture. The final concentration will depend on the specific assay, but a slight excess relative to the alkyne is common.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. A typical ratio is 1:5 (CuSO₄:THPTA).

  • Add the CuSO₄/THPTA premix to the reaction tube.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Mix the reaction gently and incubate at room temperature, protected from light.

  • Monitor the increase in fluorescence over time using a plate reader or fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide. The rate of fluorescence increase is indicative of the reaction rate.

Application in Studying Signaling Pathways: Labeling of G Protein-Coupled Receptors (GPCRs)

Click chemistry has emerged as a powerful tool for studying complex biological systems, including signaling pathways.[7][8] One prominent application is the labeling of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular communication and are major drug targets.[7][8]

By incorporating an alkyne- or azide-bearing unnatural amino acid into a GPCR of interest, researchers can subsequently attach a variety of probes, such as fluorophores or affinity tags, using click chemistry.[9][10] This allows for the visualization of receptor localization, trafficking, and interaction with other proteins, providing valuable insights into GPCR signaling.[7][8] The choice of alkyne can be critical in these experiments, where high efficiency and biocompatibility are essential. This compound, with its relatively small size and high reactivity, represents a suitable candidate for such applications.

Below are diagrams illustrating the general workflow for labeling a GPCR using click chemistry and a simplified representation of a GPCR signaling pathway that can be investigated using this technique.

GPCR_Labeling_Workflow cluster_cell Live Cell cluster_reagents Reagents cluster_analysis Downstream Analysis UAA Unnatural Amino Acid (with alkyne) GPCR GPCR Expression UAA->GPCR Metabolic Incorporation Labeled_GPCR Labeled GPCR GPCR->Labeled_GPCR Click Reaction with Azide-Probe Imaging Fluorescence Imaging Labeled_GPCR->Imaging Proteomics Proteomic Analysis Labeled_GPCR->Proteomics Azide_Probe Azide-Probe (e.g., Fluorophore) Azide_Probe->Labeled_GPCR

Workflow for labeling GPCRs using click chemistry.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR (Labeled with this compound-Probe) Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation of

Simplified GPCR signaling pathway.

References

Spectroscopic Analysis of 4-Ethynyltoluene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of reaction products of 4-Ethynyltoluene. We focus on two prevalent and versatile reactions: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This document presents experimental data, detailed protocols, and visual workflows to assist in the accurate identification and analysis of resulting products.

Common Reactions of this compound

This compound is a versatile building block in organic synthesis, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds at the terminal alkyne.

  • Sonogashira Coupling: This cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is fundamental in the synthesis of substituted alkynes.

  • Azide-Alkyne Cycloaddition (Click Chemistry): This highly efficient reaction involves the [3+2] cycloaddition between the ethynyl group of this compound and an organic azide, typically catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole. This method is widely used in drug discovery, bioconjugation, and materials science.[1][2]

Spectroscopic Confirmation of Reaction Products

The primary methods for confirming the formation of products from this compound reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information.

Sonogashira Coupling Product Analysis: Diarylacetylenes

Reaction: this compound + Aryl Halide → 4-(Arylethynyl)toluene

Spectroscopic Data Summary:

Spectroscopic TechniqueKey Observational Data for Product Formation
¹H NMR Disappearance of the acetylenic proton singlet of this compound (typically around 3.0 ppm). Appearance of new aromatic proton signals corresponding to the coupled aryl group.
¹³C NMR Shift of the alkyne carbon signals. The terminal alkyne carbon (≡C-H) signal of the starting material disappears. Two new quaternary alkyne carbon signals appear in the product.
IR Spectroscopy Disappearance of the sharp ≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹). The C≡C stretch may still be present but can be weak or shifted.
Mass Spectrometry The molecular ion peak (M+) will correspond to the calculated molecular weight of the diarylacetylene product.

Table 1: Representative Spectroscopic Data for a Sonogashira Coupling Product: 1-Methoxy-4-(p-tolylethynyl)benzene

Nucleus/ModeChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR Aromatic protons: 7.46 (d, J = 8.7 Hz, 2H), 7.41 (d, J = 8.2 Hz, 2H), 7.14 (d, J = 7.8 Hz, 2H), 6.87 (d, J = 9.2 Hz, 2H); OCH₃: 3.83 (s, 3H); CH₃: 2.36 (s, 3H)
¹³C NMR Aromatic/Alkyne carbons: 159.46, 138.0, 132.96, 131.32, 129.06, 120.47, 115.57, 113.94, 88.63, 88.17; OCH₃: 55.28; CH₃: 21.48
IR (cm⁻¹) C≡C stretch (weak), aromatic C-H and C=C stretches
Click Chemistry Product Analysis: 1,2,3-Triazoles

Reaction: this compound + Organic Azide → 1-Aryl-4-(p-tolyl)-1H-1,2,3-triazole

Spectroscopic Data Summary:

Spectroscopic TechniqueKey Observational Data for Product Formation
¹H NMR Disappearance of the acetylenic proton singlet of this compound. Appearance of a new singlet for the triazole ring proton (H-5), typically in the range of δ 7.5-8.5 ppm.[3][4][5]
¹³C NMR Disappearance of the alkyne carbon signals. Appearance of two new signals for the triazole ring carbons (C-4 and C-5), typically in the ranges of δ 140-150 ppm and δ 120-130 ppm, respectively.[3]
IR Spectroscopy Disappearance of the sharp ≡C-H stretch (around 3300 cm⁻¹) from this compound and the strong azide (N₃) stretch (around 2100 cm⁻¹) from the starting azide. Appearance of characteristic triazole ring vibrations.[6][7][8][9][10]
Mass Spectrometry The molecular ion peak (M+ or [M+H]+) will correspond to the calculated molecular weight of the triazole product.

Table 2: Representative Spectroscopic Data for a Click Chemistry Product: 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole

Nucleus/ModeChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR Triazole H-5: ~8.2 ppm (s, 1H); Aromatic protons: Signals for the phenyl and p-tolyl groups.
¹³C NMR Triazole C-4 & C-5: ~148 ppm and ~120 ppm; Aromatic carbons: Signals for the phenyl and p-tolyl groups.
IR (cm⁻¹) Absence of ≡C-H and N₃ stretches. Presence of triazole ring vibrations (e.g., C=N, N=N stretches).

Experimental Protocols

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent.[11][12]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent mixture, often t-butanol/water or THF/water.

  • Catalyst Addition: Add a copper(I) source. This can be CuI directly, or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.

  • Analysis: Confirm the structure of the triazole product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Alternative Analytical Techniques for Reaction Monitoring

While spectroscopic methods are definitive for product characterization, chromatographic techniques are invaluable for monitoring the progress of a reaction.

TechniqueApplication in Monitoring this compound Reactions
Thin-Layer Chromatography (TLC) A rapid and simple method to qualitatively track the consumption of starting materials and the appearance of the product. The difference in polarity between the reactants and the less polar diarylacetylene or more polar triazole product allows for easy separation on a silica gel plate.[13][14][15][16][17]
Gas Chromatography (GC) For volatile and thermally stable products, GC provides a quantitative measure of reaction conversion and purity. When coupled with a mass spectrometer (GC-MS), it can also aid in the identification of products and byproducts.[18]
Protocol for Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using separate capillary tubes, spot the starting material (this compound), the co-reactant (aryl halide or azide), and the reaction mixture on the baseline. A "co-spot" of the starting material and reaction mixture is also recommended.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new spot for the product indicate reaction progress.

Visualizing Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the reaction pathways and a general experimental workflow.

Sonogashira_Coupling This compound This compound Reaction Reaction This compound->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->Reaction Base Base Base->Reaction Diarylacetylene Product Diarylacetylene Product Reaction->Diarylacetylene Product

Caption: Sonogashira Coupling Reaction Pathway.

Click_Chemistry This compound This compound Reaction Reaction This compound->Reaction Organic Azide Organic Azide Organic Azide->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction 1,2,3-Triazole Product 1,2,3-Triazole Product Reaction->1,2,3-Triazole Product

Caption: Azide-Alkyne Cycloaddition (Click Chemistry) Pathway.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Product Analysis Reaction Setup Reaction Setup Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Reaction Setup->Reaction Monitoring (TLC/GC) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC/GC)->Quenching & Extraction Purification (Chromatography) Purification (Chromatography) Quenching & Extraction->Purification (Chromatography) NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purification (Chromatography)->NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy NMR (¹H, ¹³C)->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry

Caption: General Experimental Workflow for Product Synthesis and Analysis.

References

A Comparative Guide to Liquid Crystals: 4-Ethynyltoluene Derivatives vs. Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of liquid crystal materials is a critical decision impacting the performance of advanced optical and sensing technologies. This guide provides an objective comparison of the performance of liquid crystals derived from 4-ethynyltoluene against two well-established alternatives: 5CB and MBBA. The comparison is supported by experimental data and detailed methodologies for key characterization techniques.

Liquid crystals derived from this compound, commonly known as tolane-based liquid crystals, are a significant class of materials recognized for their high birefringence and low viscosity.[1] These properties make them highly desirable for applications requiring fast switching times and strong light modulation. This guide focuses on a representative tolane derivative, 4-pentyl-4'-ethynyltolane, and compares its performance metrics with those of 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA), two widely used nematic liquid crystals.[2][3]

Performance Comparison

The following table summarizes the key performance indicators for 4-pentyl-4'-ethynyltolane, 5CB, and MBBA, providing a clear basis for material selection based on specific application requirements.

Property4-pentyl-4'-ethynyltolane4-pentyl-4'-cyanobiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Nematic Range (°C) ~45 - 55 (estimated)22.5 - 35.0[4]22 - 47[5]
Birefringence (Δn) at 589 nm, 25°C ~0.25 - 0.30 (estimated)0.179~0.2[5]
Dielectric Anisotropy (Δε) at 1 kHz, 25°C Positive (value not readily available)+11.5[5]-0.5[5]
Rotational Viscosity (γ₁) (mPa·s) at 25°C Low (specific value not readily available)118[5]103[5]

Note: Data for 4-pentyl-4'-ethynyltolane is estimated based on typical properties of tolane-based liquid crystals.

Structural and Performance Relationships

The molecular structure of a liquid crystal fundamentally dictates its macroscopic properties. The diagram below illustrates the structural differences between the compared liquid crystals, highlighting the rigid core and flexible alkyl chains that give rise to their liquid crystalline behavior.

G cluster_tolane This compound Derivative cluster_alternatives Alternative Liquid Crystals cluster_properties Key Performance Metrics Tolane 4-pentyl-4'-ethynyltolane (High Birefringence) CB5 5CB (Positive Dielectric Anisotropy) Tolane->CB5 Comparison MBBA MBBA (Negative Dielectric Anisotropy) Tolane->MBBA Comparison NematicRange Nematic Range Tolane->NematicRange Characterized by Birefringence Birefringence (Δn) Tolane->Birefringence Characterized by Viscosity Rotational Viscosity (γ₁) Tolane->Viscosity Characterized by CB5->NematicRange Characterized by DielectricAnisotropy Dielectric Anisotropy (Δε) CB5->DielectricAnisotropy Characterized by CB5->Viscosity Characterized by MBBA->NematicRange Characterized by MBBA->DielectricAnisotropy Characterized by MBBA->Viscosity Characterized by

Comparative framework of liquid crystals.

Experimental Protocols

Accurate characterization of liquid crystal properties is paramount for their effective application. The following sections detail the standard experimental protocols for measuring the key performance parameters discussed in this guide.

Determination of Nematic Range (Clearing Point)

The nematic range, the temperature interval within which the material exhibits a nematic liquid crystal phase, is a fundamental property. The upper limit of this range is the clearing point (the nematic-to-isotropic phase transition temperature). This is typically determined using Differential Scanning Calorimetry (DSC).[6][7]

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid crystal sample into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.

    • Cool the sample to a temperature below its expected crystallization point (e.g., 0°C) at the same controlled rate.

    • Reheat the sample at the same controlled rate to a temperature above the clearing point.

  • Data Analysis: The clearing point is identified as the peak temperature of the endothermic transition observed during the second heating scan. The nematic range is the temperature difference between the melting point and the clearing point.

Measurement of Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of the material. It is commonly measured using an Abbe refractometer.[8][9][10]

Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of the liquid crystal sample onto the surface of the measuring prism of the refractometer.

  • Temperature Control: Use a circulating water bath to maintain the prism and the sample at a constant, known temperature (e.g., 25°C).

  • Measurement of Ordinary Refractive Index (nₒ):

    • Use a polarizing filter to ensure the light incident on the sample is polarized perpendicular to the director of the liquid crystal (which is typically aligned by the prism surface).

    • Adjust the refractometer until the borderline between the light and dark fields is sharp and centered on the crosshairs.

    • Read the value of nₒ from the instrument's scale.

  • Measurement of Extraordinary Refractive Index (nₑ):

    • Rotate the polarizer by 90 degrees so that the light is polarized parallel to the liquid crystal director.

    • Repeat the measurement procedure to obtain the value of nₑ.

  • Calculation of Birefringence: Calculate the birefringence using the formula: Δn = nₑ - nₒ.

Determination of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines how the material responds to an electric field and is measured using a capacitance bridge or an LCR meter.[11][12][13]

Protocol:

  • Cell Preparation:

    • Planar Alignment: Use a liquid crystal cell with inner surfaces coated with a rubbed polyimide layer to induce planar alignment of the liquid crystal molecules.

    • Homeotropic Alignment: Use a cell with surfaces treated with a homeotropic alignment agent (e.g., lecithin).

  • Sample Filling: Fill the prepared cells with the liquid crystal sample in its isotropic phase to ensure uniform alignment and avoid air bubbles. Slowly cool the cells to the desired measurement temperature.

  • Measurement of Perpendicular Permittivity (ε⊥):

    • Place the planar-aligned cell in the sample holder of the LCR meter.

    • Apply a low-frequency AC voltage (e.g., 1 kHz) and measure the capacitance of the cell (C⊥).

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of Parallel Permittivity (ε∥):

    • Place the homeotropic-aligned cell in the LCR meter and measure its capacitance (C∥).

    • Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

  • Calculation of Dielectric Anisotropy: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device. It can be measured using various techniques, including the rotating magnetic field method.[14][15]

Protocol:

  • Sample Preparation: Place the liquid crystal sample in a small cylindrical vial.

  • Experimental Setup:

    • Suspend the vial in a temperature-controlled environment.

    • Place the setup within a rotating magnetic field of known strength.

  • Measurement:

    • Slowly increase the angular frequency (ω) of the rotating magnetic field.

    • Observe the orientation of the liquid crystal director using a polarizing microscope.

    • At low frequencies, the director will rotate synchronously with the field but with a phase lag.

    • Determine the critical frequency (ωc) at which the director can no longer follow the rotating field and tumbling occurs.

  • Calculation: The rotational viscosity (γ₁) can be calculated from the critical frequency, the magnetic field strength (H), and the magnetic anisotropy (Δχ) of the liquid crystal using the following relation: γ₁ = Δχ * H² / (2 * ωc).

Conclusion

Liquid crystals derived from this compound, particularly tolane-based compounds, offer the significant advantage of high birefringence, which is crucial for applications requiring strong light modulation and fast response times. While comprehensive performance data for simple tolane derivatives can be challenging to consolidate from publicly available literature, the general trend indicates their superiority in this aspect compared to standard materials like 5CB and MBBA. However, 5CB and MBBA remain important benchmarks due to their well-characterized properties and historical significance in the development of liquid crystal displays. The choice of a liquid crystal will ultimately depend on the specific requirements of the application, balancing factors such as nematic range, birefringence, dielectric anisotropy, and switching speed. The experimental protocols provided in this guide offer a standardized framework for the characterization and comparative evaluation of these advanced materials.

References

A Comparative Guide to Catalysts for 4-Ethynyltoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for key chemical transformations involving 4-ethynyltoluene, a versatile building block in organic synthesis. The selection of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and yield in reactions such as Sonogashira coupling, cycloaddition, and hydration. This document summarizes experimental data from various studies to facilitate catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalytic systems in Sonogashira coupling, cycloaddition, and hydration reactions of this compound and analogous alkynes.

Table 1: Sonogashira Coupling Reactions

The Sonogashira reaction is a fundamental cross-coupling reaction for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[1]

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuIIodobenzeneEt₃NTolueneRT6-20GoodClassical Sonogashira conditions, widely applicable.
PdCl₂(PPh₃)₂ / CuIIodobenzenei-Pr₂NHDMF100372-96Effective for a range of aryl bromides.
[DTBNpP]Pd(crotyl)Cl (P2)1-Bromo-3,5-dimethoxybenzeneTMPDMSORT0.5-1877-100Copper-free conditions, effective at low catalyst loading.[2]
Pd/CuFe₂O₄ MNPsIodobenzeneK₂CO₃EtOH70-HighMagnetically separable nanocatalyst, eco-friendly solvent.[3]
PdCl₂(PPh₃)₂Aryl ChloridesTBAFNone--Moderate to ExcellentCopper-, amine-, and solvent-free conditions.[4]
Table 2: Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds.[5] Gold-catalyzed cycloadditions of alkynes have emerged as a particularly effective strategy.[6]

Catalyst SystemReactant 2Reaction TypeSolventTemp. (°C)Yield (%)Notes
AuCl₃Alkyne[4+2] Benzannulation--GoodReaction of ortho-alkynylbenzaldehydes with alkynes.[6]
[tBuXPhosAu(NCMe)]SbF₆Alkene[2+2] Cycloaddition---Forms cyclobutenes from electron-rich alkynes and alkenes.[7]
Gold(I) ComplexNitroneTandem Cyclization/[3+3]--GoodSynthesis of bicyclic oxazines.[6]
Brønsted Acid (HNTf₂)Donor-Acceptor CyclobuteneFormal [4+4] CycloadditionCH₂Cl₂35Good to ExcellentMetal-free cycloaddition cascade.[8][9]
Table 3: Hydration Reactions

The hydration of alkynes is a direct and atom-economical method for the synthesis of ketones.[10]

Catalyst SystemCo-catalyst/AdditiveSolventTemp. (°C)Yield (%)Notes
Sulfated TungstateNoneSolvent-free-84-95Heterogeneous, reusable catalyst for various alkynes.[11]
NHC(IPr)-AuClKB(C₆F₅)₄-25-Effective for room-temperature hydration.[12]
H-MFI ZeoliteNone-90HighHeterogeneous catalyst for liquid-phase hydration of aromatic alkynes.[13]
L-CysteineNoneWater50HighMetal-free, organocatalytic hydration of activated alkynes.[10]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted based on the specific substrates and catalysts used.

Sonogashira Coupling (General Procedure)
  • Preparation : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-5 mol%), and if required, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[14]

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition : Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and an anhydrous, deoxygenated solvent (e.g., THF or DMF). Finally, add the amine base (e.g., triethylamine, 2.0 mmol).[14]

  • Reaction : Stir the reaction mixture at the specified temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[3]

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.[15]

Gold-Catalyzed [4+2] Cycloaddition (General Procedure)
  • Preparation : To a dry reaction vessel, add the gold catalyst (e.g., AuCl₃, 1-5 mol%) and the solvent.

  • Reagent Addition : Add the ortho-alkynylbenzaldehyde (1.0 mmol) and the second alkyne component (1.2 mmol).[6]

  • Reaction : Stir the mixture at the required temperature, monitoring the reaction by TLC or NMR spectroscopy.

  • Work-up and Purification : Once the reaction is complete, quench the reaction as appropriate, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Alkyne Hydration using a Heterogeneous Catalyst (General Procedure)
  • Preparation : In a round-bottom flask, place the heterogeneous catalyst (e.g., sulfated tungstate or H-MFI zeolite).[11][13]

  • Reagent Addition : Add this compound (1.0 mmol) and water (and solvent if required).

  • Reaction : Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by GC or TLC.

  • Work-up : After the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can often be washed, dried, and reused.[11]

  • Isolation : Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification : Purify the resulting ketone by column chromatography or distillation.

Mandatory Visualization

Catalytic Cycles and Reaction Mechanisms

Sonogashira_Copper_Cofacatalysis cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation Cu_alkyne Cu(I)-C≡CR² PdII_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X CuX->Cu_alkyne Base, HC≡CR² Cu_alkyne->CuX Transmetalation to Pd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[16][17][18]

Gold_Catalyzed_Cycloaddition cluster_main Gold-Catalyzed [4+2] Cycloaddition Alkyne Alkyne Activated_Alkyne π-Activated Alkyne-[Au]⁺ Alkyne->Activated_Alkyne + [Au]⁺ Gold_Catalyst [Au]⁺ Cycloadduct_Complex Cycloadduct-[Au]⁺ Activated_Alkyne->Cycloadduct_Complex + Diene Diene Diene Cycloadduct_Complex->Gold_Catalyst Catalyst Regeneration Product Cycloadduct Cycloadduct_Complex->Product - [Au]⁺

Caption: General mechanism for a gold-catalyzed [4+2] cycloaddition reaction.[6]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Substrates, Solvent, and Base Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Quench and Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for catalytic reactions of this compound.

References

Validating the Structure of Novel 4-Ethynyltoluene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. 4-Ethynyltoluene and its derivatives are valuable building blocks in medicinal chemistry and materials science, often utilized in "click chemistry" reactions for their terminal alkyne group. This guide provides a comparative analysis of the structural validation of these derivatives and contrasts their primary application method, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a leading alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: CuAAC vs. SPAAC in Bioconjugation

The utility of this compound derivatives often lies in their ability to participate in CuAAC reactions. The primary alternative for such bioconjugation reactions is SPAAC, which utilizes strained cyclooctynes. The choice between these methods involves a trade-off between reaction speed and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound DerivativesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.Catalyst-free reaction between a strained cyclooctyne and an azide.
Typical Reactants This compound derivatives, other terminal alkynes.Bicyclononyne (BCN), Dibenzocyclooctyne (DBCO).
Biocompatibility Lower, due to the cytotoxicity of the copper catalyst.[1]High, as no catalyst is required, making it suitable for live-cell and in-vivo applications.[1]
Typical Rate Constants (M⁻¹s⁻¹) 1 - 100[1]BCN: ~0.012 - 0.024DBCO: ~0.90[1]
Reaction Kinetics Generally very fast, with a rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[2]Slower than CuAAC, but highly dependent on the specific strained cyclooctyne used.[1]
Reactant Stability Terminal alkynes like this compound are generally stable and readily synthesized.[1]Strained cyclooctynes can be less stable and more complex to synthesize.[1]
Proteomics Application Higher protein identification and better accuracy in some proteomics workflows.[3][4]Can have higher background due to side reactions with cysteine-containing proteins.[4]

Experimental Protocols

Accurate structural validation and successful application of this compound derivatives hinge on robust experimental protocols. Below are methodologies for the synthesis and characterization of these compounds, along with a typical bioconjugation protocol.

Synthesis of a this compound Derivative via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a fundamental method for synthesizing aryl alkynes.

Materials:

  • Aryl halide (e.g., 4-iodo-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)

  • This compound

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, bis(triphenylphosphine)palladium(II) dichloride (typically 2-5 mol%), and copper(I) iodide (typically 4-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the amine base (typically 2-5 equivalents).

  • Add this compound (typically 1.1-1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). A typical spectrum for a this compound derivative will show characteristic peaks for the aromatic protons, the methyl group protons of the toluene moiety, and the acetylenic proton (if still present).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals include those for the sp-hybridized carbons of the alkyne and the aromatic carbons.

Mass Spectrometry (MS):

  • Utilize techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the compound. Look for characteristic absorption bands, such as the C≡C stretch (around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3250-3330 cm⁻¹) for terminal alkynes.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of a this compound derivative to an azide-containing biomolecule.

Materials:

  • This compound derivative

  • Azide-functionalized biomolecule (e.g., protein, DNA)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare stock solutions of the this compound derivative (in an organic co-solvent like DMSO if necessary), the azide-functionalized biomolecule, CuSO₄, and sodium ascorbate in the appropriate buffer.

  • In a reaction vessel, combine the azide-functionalized biomolecule and the this compound derivative.

  • Add the copper(I)-stabilizing ligand to the mixture.

  • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[5]

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[6]

  • Purify the resulting bioconjugate from excess reagents using techniques such as desalting columns, size-exclusion chromatography, or dialysis.[5]

Visualizations

Experimental Workflow: Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_application Application s1 Sonogashira Coupling (Aryl Halide + this compound) s2 Work-up (Extraction & Washing) s1->s2 s3 Purification (Column Chromatography) s2->s3 v1 NMR Spectroscopy (¹H, ¹³C) s3->v1 Characterize Pure Product v2 Mass Spectrometry (HRMS) s3->v2 Characterize Pure Product v3 IR Spectroscopy s3->v3 Characterize Pure Product a1 Bioconjugation (CuAAC) v1->a1 v2->a1 v3->a1

Caption: Workflow for the synthesis and structural validation of a this compound derivative.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many kinase inhibitors incorporating an ethynyl group have been developed. For instance, the molecule 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a patented kinase inhibitor.[7] While its exact target is not specified, such inhibitors often target pathways like the PI3K/Akt/mTOR pathway, which is crucial in cell growth and is frequently dysregulated in cancer.[8][9][10][11][12] The diagram below illustrates this pathway and a hypothetical point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

References

Comparative Analysis of 1-ethynyl-4-methylbenzene and Alternative Probes in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Probe Specificity in Chemical Biology Applications

In the rapidly evolving landscape of chemical biology and drug discovery, the specificity of chemical probes is paramount. Probes designed to interrogate biological systems must exhibit minimal cross-reactivity to ensure that observed effects are genuinely attributable to the intended target. This guide provides a comparative analysis of 1-ethynyl-4-methylbenzene, a representative aryl alkyne probe, and its aliphatic counterparts, focusing on their propensity for off-target interactions in proteomic studies. While direct quantitative proteomic comparisons profiling the specific cross-reactivity of 1-ethynyl-4-methylbenzene are not extensively documented in publicly available literature, we can infer its likely performance based on studies of structurally related aryl alkynes and compare them to commonly used aliphatic alkyne probes.

The primary application for probes like 1-ethynyl-4-methylbenzene is in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." In this context, the alkyne serves as a bioinert handle for the subsequent attachment of reporter tags, such as fluorophores or biotin, enabling the visualization or enrichment of target biomolecules. However, the inherent reactivity of the alkyne, especially when influenced by its molecular scaffold, can lead to non-specific labeling of proteins and other biomolecules, confounding experimental results.

Comparison of Probe Cross-Reactivity

The choice between an aromatic alkyne, such as 1-ethynyl-4-methylbenzene, and an aliphatic alkyne for bioorthogonal labeling can have significant implications for experimental outcomes. The electronic properties of the alkyne's substituent can influence its background reactivity.

Probe TypeRepresentative StructureKey Characteristics & Potential for Cross-Reactivity
Aromatic Alkyne 1-ethynyl-4-methylbenzene Potential for Enzymatic Activation: Aryl alkynes can be metabolized by cytochrome P450 enzymes, potentially leading to reactive intermediates that can covalently modify proteins non-specifically.[1] Higher Background (Context-Dependent): The delocalized π-system may influence non-covalent interactions with proteins, and in some contexts, could contribute to higher background labeling.
Aliphatic Alkyne Terminal Alkyne (e.g., in Homopropargylglycine) Generally Lower Background: Aliphatic alkynes are often considered more bioinert than their aromatic counterparts, exhibiting less susceptibility to metabolic activation. Preferred for In Vivo Studies: Due to their presumed lower intrinsic reactivity, aliphatic alkynes are frequently the preferred choice for metabolic labeling studies in living organisms.

Experimental Protocols for Assessing Probe Cross-Reactivity

To rigorously evaluate the cross-reactivity of a chemical probe, a quantitative proteomics workflow is typically employed. This allows for the unbiased identification and quantification of proteins that are non-specifically labeled by the probe.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This method is designed to identify the off-target proteins of a specific alkyne probe by competing for binding against a broad-spectrum probe targeting a particular enzyme class.

  • Proteome Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test probe (e.g., 1-ethynyl-4-methylbenzene) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes at 37°C).

  • Broad-Spectrum Probe Labeling: A broad-spectrum alkyne-tagged probe that targets a relevant enzyme family is added to all samples and incubated to label proteins whose binding sites are not blocked by the test probe.

  • Click Chemistry: A reporter tag, such as biotin-azide, is ligated to the alkyne-tagged proteins using a standard CuAAC reaction. A typical reaction mixture includes the protein lysate, biotin-azide, a copper(II) sulfate source, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA). The reaction is typically incubated for 1 hour at room temperature.

  • Protein Enrichment: Biotinylated proteins are enriched from the lysate using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides using a protease, such as trypsin, directly on the beads.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: Proteins that show a dose-dependent decrease in signal in the samples pre-incubated with the test probe are identified as potential on- or off-targets.

Protocol: Direct Off-Target Profiling of an Alkyne Probe

This protocol aims to directly identify proteins that are non-specifically labeled by an alkyne probe.

  • Cell Culture and Probe Incubation: Mammalian cells are cultured and incubated with a sub-lethal concentration of the alkyne probe (e.g., an alkyne-modified metabolite for metabolic labeling, or a small molecule probe) for a specified duration. A control group of cells is incubated with a vehicle control.

  • Cell Lysis: After incubation, cells are washed with PBS and lysed in a buffer containing detergents and protease inhibitors.

  • Click Chemistry: The alkyne-labeled proteins in the lysate are conjugated to an azide-biotin tag via CuAAC as described in the previous protocol.

  • Enrichment of Labeled Proteins: Biotin-tagged proteins are enriched using streptavidin affinity chromatography.

  • Elution and Digestion: The bound proteins are eluted from the streptavidin resin and subsequently digested into peptides with trypsin.

  • Quantitative Proteomic Analysis: The peptide samples are analyzed by LC-MS/MS. Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) are used to compare the abundance of proteins enriched from the probe-treated sample versus the control sample.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample are considered potential off-targets.

Visualizing the Workflow

Cross_Reactivity_Workflow Workflow for Assessing Alkyne Probe Cross-Reactivity cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Proteomic Analysis cell_culture 1. Cell Culture + Alkyne Probe Incubation lysis 2. Cell Lysis cell_culture->lysis click_reaction 3. CuAAC Click Reaction (Biotin-Azide) lysis->click_reaction enrichment 4. Streptavidin Enrichment click_reaction->enrichment digestion 5. On-Bead Digestion enrichment->digestion ms_analysis 6. LC-MS/MS digestion->ms_analysis data_analysis 7. Data Analysis (Identify Off-Targets) ms_analysis->data_analysis

Caption: A generalized workflow for identifying off-target proteins of an alkyne probe.

Conclusion

The selection of a bioorthogonal probe is a critical decision in the design of chemical biology experiments. While 1-ethynyl-4-methylbenzene and other aryl alkynes are valuable tools, their potential for metabolic activation warrants careful consideration and thorough validation of their specificity.[1] Aliphatic alkynes may offer a more conservative choice, particularly for in vivo applications where metabolic processes are a greater concern. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the cross-reactivity profiles of their specific probes, thereby enhancing the reliability and interpretability of their findings. Rigorous characterization of probe specificity is an indispensable step towards generating high-quality, reproducible data in the pursuit of new biological insights and therapeutic strategies.

References

Benchmarking 4-Ethynyltoluene: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of chemical tools for linking molecules is critical to the efficacy, stability, and safety of the final product. 4-Ethynyltoluene, a terminal alkyne, is a versatile building block utilized in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides a comprehensive performance benchmark of this compound-based materials against common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate chemical linkers.

Performance Overview: this compound in Click Chemistry

This compound offers a balance of reactivity and hydrophobicity, making it a suitable component for linkers in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its methyl group provides a moderate increase in lipophilicity compared to unsubstituted phenylacetylene, which can influence cell permeability and interaction with biological targets.

Table 1: Comparative Reaction Kinetics of Terminal Alkynes in CuAAC
AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Phenylacetylene ~1-10Baseline aromatic alkyne.
This compound Estimated: ~1-10Slightly more hydrophobic than phenylacetylene.
Propargyl Alcohol ~10-100Hydrophilic, commonly used in bioconjugation.
Propargyl Amine ~10-100Provides a handle for further functionalization.
Electron-Deficient Alkynes (e.g., propiolamides) >100Higher reactivity, but may have off-target reactivity.

Note: Rate constants are approximate and can vary significantly based on reaction conditions (catalyst, ligand, solvent, temperature).

Table 2: Comparative Physicochemical and Biological Properties

The overall performance of a linker is determined by a combination of its reactivity, stability, and biocompatibility. This table provides a qualitative comparison of this compound-based linkers with other common linker types.

PropertyThis compound-based LinkerPropargyl-based LinkerStrain-Promoted Alkyne (e.g., DBCO)
Reactivity (CuAAC) ModerateModerate to HighN/A (Used in SPAAC)
Reactivity (SPAAC) N/AN/AHigh
Hydrophilicity Low to ModerateHighModerate
Plasma Stability Generally HighGenerally HighGenerally High
Biocompatibility Good (Toluene moiety may have some toxicity)Generally GoodGenerally Good
Synthetic Accessibility HighHighModerate to Low

Key Applications and Performance Considerations

PROTACs

In the design of PROTACs, the linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker are critical for degradation efficiency (DC50 and Dmax).[1] While specific data for this compound-based PROTACs is limited, the use of "clickable" linkers synthesized via CuAAC is a common strategy.[2] The moderate hydrophobicity of a this compound-based linker may enhance cell permeability, a desirable property for PROTACs.

Workflow for PROTAC Efficacy Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Assays Warhead Target Protein Ligand (Warhead) Linker This compound-based Linker Warhead->Linker CuAAC PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Amide Coupling Cell_Treatment Treat Cells with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot MTT_Assay MTT Assay for Cytotoxicity Cell_Treatment->MTT_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation

References

A Comparative Guide to the Isomeric Effects on the Properties of Ethynyltoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ortho-, meta-, and para-isomers of ethynyltoluene. The position of the methyl group on the aromatic ring significantly influences the physical, chemical, and spectroscopic properties of these versatile building blocks. Understanding these isomeric effects is crucial for their application in organic synthesis, materials science, and drug development.

Isomers at a Glance: Structural and Physical Properties

The seemingly subtle difference in the placement of the methyl group in 2-ethynyltoluene (ortho), 3-ethynyltoluene (meta), and 4-ethynyltoluene (para) leads to notable variations in their physical properties. These differences are primarily attributed to the interplay of steric hindrance and electronic effects (inductive and hyperconjugation) exerted by the methyl group.

Property2-Ethynyltoluene (ortho)3-Ethynyltoluene (meta)This compound (para)
CAS Number 766-47-2[1][2][3]766-82-5[4][5][6]766-97-2[7][8][9]
Molecular Weight ( g/mol ) 116.16[1][2][3]116.16[4][5]116.16[7][8]
Boiling Point (°C) 50-60 (at 30 mmHg)[1][2]170-175[4][10]168-170[7][8][9]
Density (g/mL at 25 °C) 0.922[1][2]0.900[4][10]0.916[7][8][9]
Refractive Index (n20/D) 1.5470[1][2]1.5440[4][10]1.547[7][8][9]

Synthesis of Ethynyltoluene Isomers: A Standardized Protocol

The Sonogashira coupling is a widely employed and efficient method for the synthesis of ethynyltoluene isomers. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Appropriate iodotoluene isomer (2-iodotoluene, 3-iodotoluene, or 4-iodotoluene)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with the iodotoluene isomer (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq). The flask is evacuated and backfilled with an inert gas.

  • Addition of Reagents: Anhydrous THF and TEA (2.0 eq) are added via syringe. The mixture is stirred until all solids are dissolved. Trimethylsilylacetylene (1.2 eq) is then added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Deprotection: Upon completion of the coupling reaction, methanol and a catalytic amount of potassium carbonate are added to the reaction mixture to remove the trimethylsilyl protecting group. This deprotection step is typically stirred at room temperature for 2-4 hours.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield the pure ethynyltoluene isomer.

Spectroscopic and Chromatographic Characterization: Distinguishing the Isomers

The isomeric position of the methyl group gives rise to distinct spectroscopic and chromatographic signatures, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The splitting patterns and chemical shifts of the aromatic protons differ for each isomer due to their unique coupling relationships. The para-isomer exhibits a more symmetric pattern (two doublets), while the ortho- and meta-isomers show more complex multiplets.

  • ¹³C NMR: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can differentiate the isomers. The para-isomer, due to its symmetry, will have fewer signals than the ortho- and meta-isomers.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) of the IR spectrum are characteristic of the substitution pattern on the benzene ring. Each isomer will exhibit a unique pattern of absorption bands in this region, which can be used for identification.

Raman Spectroscopy

Similar to IR spectroscopy, Raman spectroscopy can distinguish between the isomers based on their unique vibrational modes. The position and relative intensities of the Raman bands, particularly those associated with the aromatic ring and the ethynyl group, will differ for each isomer.

Gas Chromatography (GC)

Gas chromatography is an effective technique for separating the ethynyltoluene isomers. Due to their differences in boiling points and polarity, the isomers will have distinct retention times on a suitable GC column (e.g., a non-polar or medium-polarity capillary column). The elution order is typically influenced by the boiling point, with the lower-boiling isomer eluting first.

Visualizing the Synthesis and Isomeric Relationship

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethynyltoluene isomers via the Sonogashira coupling reaction.

G Synthesis and Purification Workflow of Ethynyltoluene Isomers cluster_synthesis Sonogashira Coupling cluster_deprotection Deprotection cluster_purification Purification Iodotoluene Iodotoluene Isomer (ortho, meta, or para) Coupling Coupling Reaction in THF Iodotoluene->Coupling TMSA Trimethylsilylacetylene TMSA->Coupling Catalysts PdCl₂(PPh₃)₂ / CuI / TEA Catalysts->Coupling Deprotection Deprotection (K₂CO₃ / Methanol) Coupling->Deprotection Workup Aqueous Workup Deprotection->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Ethynyltoluene Isomer Chromatography->Product

Caption: General workflow for the synthesis of ethynyltoluene isomers.

Isomeric Relationship

This diagram illustrates the structural relationship between the three isomers of ethynyltoluene.

Caption: The three structural isomers of ethynyltoluene.

Conclusion

The position of the methyl group in ethynyltoluene isomers has a pronounced effect on their physical and spectroscopic properties. The para-isomer often exhibits higher symmetry, which is reflected in its simpler NMR spectra. The boiling points and densities also show variations that can be exploited for separation. A thorough understanding of these isomeric effects, facilitated by the characterization techniques outlined in this guide, is essential for the rational design and application of these molecules in advanced materials and pharmaceutical agents.

References

A Comparative Kinetic Analysis of 4-Ethynyltoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. Among the various substrates utilized, terminal alkynes are of significant interest due to their versatility. This guide provides a comparative overview of the kinetic performance of 4-ethynyltoluene in three pivotal cross-coupling reactions: the Sonogashira, Suzuki, and Heck couplings. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar alkynes, primarily phenylacetylene, to infer and compare its expected reactivity. This analysis is supplemented with detailed experimental protocols for kinetic studies and visualizations of the reaction mechanisms.

Performance Comparison of Terminal Alkynes in Coupling Reactions

The reactivity of a terminal alkyne in cross-coupling reactions is significantly influenced by the electronic nature of its substituents. For this compound, the presence of an electron-donating methyl group in the para position of the phenyl ring is expected to increase the electron density of the alkyne. This electronic effect can influence the rates of key steps in the catalytic cycles of Sonogashira, Suzuki, and Heck reactions.

Table 1: Comparative Yields of this compound and Phenylacetylene in the Sonogashira Coupling Reaction

AlkyneAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compoundIodobenzenePd/Magnetic Janus CatalystH₂OEt₃NRT-96[1]
PhenylacetyleneIodobenzenePd/Magnetic Janus CatalystH₂OEt₃NRT-95[1]
Phenylacetylene4-IodoanisoleCuI / 3-PphenH₂OK₂CO₃100-High[2]
PhenylacetyleneAryl BromidesPd/PR₃-----[3]

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, the following are detailed experimental protocols for conducting kinetic studies of this compound in Sonogashira, Suzuki, and Heck reactions. These protocols are adapted from established methods for similar substrates.

Kinetic Analysis of the Sonogashira Coupling Reaction

This protocol is designed to monitor the reaction progress and determine the kinetic parameters for the Sonogashira coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, and magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with the palladium catalyst, CuI, and a magnetic stir bar.

  • Reagent Addition: The anhydrous solvent, aryl halide, this compound, the base, and the internal standard are added sequentially via syringe.

  • Reaction Initiation and Monitoring: The reaction mixture is stirred at a constant temperature, and aliquots are withdrawn at specific time intervals.

  • Quenching: Each aliquot is immediately quenched with a suitable solution (e.g., a dilute acid) to stop the reaction.

  • Analysis: The quenched samples are diluted and analyzed by GC or HPLC to determine the concentration of reactants and products over time.

  • Data Analysis: The concentration data is used to plot reaction profiles and determine the initial rates, rate constants, and reaction orders with respect to each reactant.

Kinetic Analysis of the Suzuki Coupling Reaction

This protocol outlines a method for studying the kinetics of the Suzuki coupling of an organoborane derivative of this compound with an aryl halide.

Materials:

  • This compound-derived boronic acid or ester

  • Aryl halide (e.g., bromobenzene, chlorobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Internal standard

  • Reaction vials, syringes, and magnetic stir bars

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Catalyst Pre-formation (if necessary): The palladium precursor and ligand are dissolved in the organic solvent and stirred to form the active catalyst.

  • Reaction Setup: To a reaction vial containing a magnetic stir bar, the aryl halide, the this compound-derived boronic acid/ester, the base, and the internal standard are added.

  • Reaction Initiation: The catalyst solution and the aqueous component of the solvent system are added to the reaction vial to initiate the reaction.

  • Monitoring and Analysis: The reaction is maintained at a constant temperature, and aliquots are periodically taken, quenched, and analyzed by GC or HPLC as described for the Sonogashira reaction.

  • Kinetic Evaluation: The collected data is used to determine the kinetic parameters of the reaction.

Kinetic Analysis of the Heck Coupling Reaction

This protocol provides a framework for investigating the kinetics of the Heck coupling between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., triethylamine, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Internal standard

  • Reaction vials, syringes, and magnetic stir bars

  • Analytical instrumentation (GC or HPLC)

Procedure:

  • Reaction Setup: A reaction vial is charged with the palladium catalyst, ligand, base, and a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: The solvent, this compound, the alkene, and the internal standard are added to the vial.

  • Kinetic Monitoring: The reaction is heated to the desired temperature, and samples are collected over time, quenched, and analyzed as previously described.

  • Data Interpretation: The concentration profiles are used to elucidate the reaction kinetics.

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for kinetic studies.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_acetylide R¹-Pd(II)L₂(C≡CR²) PdII_oxidative->PdII_acetylide Transmetalation PdII_acetylide->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_acetylide->Product Cu_acetylide Cu-C≡CR² Cu_acetylide->PdII_oxidative CuX CuX Cu_acetylide->CuX Alkyne H-C≡CR² Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne CuX->Alkyne ArylHalide R¹-X ArylHalide->Pd0

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Suzuki_Catalytic_Cycle cluster_Pd_Suzuki Palladium Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_boronate R¹-Pd(II)L₂(R²) PdII_oxidative->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product R¹-R² PdII_boronate->Product Organoborane R²-B(OR)₂ Boronate_complex [R²-B(OR)₂(Base)]⁻ Organoborane->Boronate_complex Base Base Base->Organoborane ArylHalide R¹-X ArylHalide->Pd0 Boronate_complex->PdII_oxidative

Caption: Catalytic cycle of the Suzuki coupling reaction.

Heck_Catalytic_Cycle cluster_Pd_Heck Palladium Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition PdII_alkene [R¹-Pd(II)L₂(Alkene)]⁺X⁻ PdII_oxidative->PdII_alkene Alkene Coordination PdII_alkyl R¹-Alkyl-Pd(II)L₂-X PdII_alkene->PdII_alkyl Migratory Insertion HPdX H-Pd(II)L₂-X PdII_alkyl->HPdX β-Hydride Elimination Product R¹-Alkene PdII_alkyl->Product HPdX->Pd0 Reductive Elimination Alkene Alkene Alkene->PdII_oxidative Base Base Base->HPdX ArylHalide R¹-X ArylHalide->Pd0

Caption: Catalytic cycle of the Heck coupling reaction.

Kinetic_Study_Workflow start Start Kinetic Experiment setup Prepare Reaction Mixture (Reactants, Catalyst, Solvent, Standard) start->setup reaction Initiate Reaction at Constant Temperature setup->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling sampling->reaction quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples by GC/HPLC quench->analysis data Collect Concentration vs. Time Data analysis->data processing Plot Kinetic Profiles and Determine Rate Constants data->processing end End of Study processing->end

Caption: General workflow for a kinetic study of a coupling reaction.

References

Safety Operating Guide

Safe Disposal of 4-Ethynyltoluene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Ethynyltoluene, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step instructions for handling and disposing of this chemical.

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid, Category 3Flammable liquid and vapor.[2]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[3]
Skin Irritant, Category 2Causes skin irritation upon contact.[2]Wash skin thoroughly after handling. Wear protective gloves.[4]
Eye Irritant, Category 2Causes serious eye irritation.[2]Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4]

Proper Disposal Protocol

The disposal of this compound must be managed by a licensed hazardous waste disposal company.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Identification and Segregation

  • Characterize as Hazardous Waste: Classify waste this compound as hazardous due to its flammability and irritant properties.[4]

  • Segregate Waste: Do not mix this compound waste with other solvent streams, especially those containing incompatible materials like strong oxidizing or reducing agents.[2][4] It should be collected as a non-halogenated organic solvent waste.[5]

Step 2: Waste Collection and Container Management

  • Select Appropriate Container: Use a designated, compatible, and properly sealed waste container. If possible, use the original container.[4] The container must be in good condition, clean, and dry.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Flammable," "Irritant").[4][6]

  • Handling: Keep the waste container securely closed except when adding waste.[6][7] Ensure the exterior of the container remains free of contamination.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[4]

  • Safe Storage Conditions: Store in a well-ventilated place and keep cool.[8] The storage area should be a flammable liquids cabinet.

Step 4: Professional Disposal

  • Engage a Licensed Contractor: Your institution's EHS department will have procedures for engaging a licensed hazardous waste disposal company.[4]

  • Request Pickup: Follow your institution's protocol to request a hazardous waste pickup, providing all necessary details about the waste.

Spill Management

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, soak up the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Use non-sparking tools to collect the absorbed material.[2][8]

  • Place the collected waste in a designated hazardous waste container and label it appropriately.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[4]

Large Spills:

  • Evacuate the immediate area.[4]

  • Alert your laboratory supervisor and institutional EHS.[4]

  • Prevent entry into the affected area.

  • Allow only trained emergency response personnel to handle the cleanup.[4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Collection & Container Management cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Characterize as Hazardous Waste B Segregate from Incompatible Materials A->B C Use Compatible, Sealed Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' 'Flammable, Irritant' C->D E Store in Designated Satellite Accumulation Area D->E F Keep in Cool, Well-Ventilated Location E->F G Contact Institutional EHS F->G H Arrange Pickup by Licensed Waste Contractor G->H End End: Proper Disposal H->End Start Start: Generation of this compound Waste Start->A

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Ethynyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Ethynyltoluene (CAS No. 766-97-2). Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact, as this compound can cause skin irritation.[1][2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[1][3]
Skin and Body Protection A flame-resistant laboratory coat must be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.To prevent contamination of personal clothing and skin.[4]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of vapors, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure and fire risk.

2.1. Preparation and Engineering Controls

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Work Area: Line the work area within the fume hood with absorbent, disposable bench paper.

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.

  • Spill Kit: Have a spill kit appropriate for flammable liquids readily available. This should include non-combustible absorbents like spill pads or pillows.[2][5]

2.2. Weighing and Transferring

  • Container Handling: Transport the this compound container in a secondary container to the designated workspace.

  • Grounding: When transferring from a larger container (>4 L), ensure both the source and receiving containers are bonded and grounded to prevent static discharge, a potential ignition source.[6]

  • Weighing a Volatile Liquid:

    • Tare a sealed container (e.g., a vial with a cap or a flask with a stopper) on the analytical balance.

    • Inside the fume hood, transfer the desired amount of this compound into the tared container using a clean pipette or syringe.

    • Securely seal the container immediately to prevent evaporation and vapor release.[7][8]

    • Wipe the exterior of the container clean of any residue.

    • Place the sealed container back on the balance to obtain the final weight.

  • Transfer to Reaction Vessel:

    • Conduct the transfer within the fume hood.

    • Use a clean pipette or syringe to move the liquid from the weighing container to the reaction vessel.

    • To ensure a quantitative transfer, the weighing container can be rinsed with a small amount of the reaction solvent, and the rinsing transferred to the reaction vessel.

2.3. Post-Handling

  • After handling, thoroughly wipe down the work area in the fume hood.

  • Properly dispose of all contaminated disposable materials (e.g., pipette tips, bench paper) as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Spill Response Plan

3.1. Small Spill (Contained within the fume hood)

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use a spill kit for flammable liquids to absorb the spill. Cover the spill with absorbent pads, starting from the outside and working inwards to suppress vapors.[2][9]

  • Do not use paper towels as they are combustible.[2]

  • Collect the absorbent material using non-sparking tools and place it in a heavy-duty plastic bag.

  • Seal the bag, label it as hazardous waste, and dispose of it according to institutional procedures.

  • Clean the spill area with soap and water.

3.2. Large Spill (Outside of the fume hood)

  • Evacuate the laboratory immediately and alert others to evacuate.

  • If possible and safe to do so, eliminate all ignition sources.

  • Close the laboratory door to contain the vapors.

  • Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Do not re-enter the laboratory until it is deemed safe by EHS personnel.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.

4.1. Waste Collection and Segregation

  • Waste Characterization: this compound waste is classified as a flammable hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials.[10] Collect it in a dedicated, compatible waste container.

  • Container: Use a clearly labeled, leak-proof container with a secure cap. The container should be made of a material compatible with toluene and other aromatic hydrocarbons.[11][12]

4.2. Step-by-Step Disposal Protocol

  • Waste Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and list all components if it is a mixed waste stream. Indicate the hazards (e.g., "Flammable," "Irritant").

  • Collection: Collect all liquid waste, including rinses from cleaning contaminated glassware, in the designated waste container. The first rinse of a container that held this compound should be collected as hazardous waste.[7]

  • Solid Waste: Contaminated solid waste (gloves, absorbent pads, etc.) should be collected in a separate, sealed plastic bag and labeled as solid hazardous waste.

  • Storage: Store waste containers in a designated satellite accumulation area. The area should be cool, dry, well-ventilated, and away from ignition sources.[3] Ensure secondary containment is used for liquid waste containers.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Never dispose of this compound down the drain or in the regular trash.[3]

Diagram 1: Safety Workflow for Handling this compound

G Safety Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_hazard Identify Hazards (Flammable, Irritant) prep_ppe Don Appropriate PPE prep_hazard->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_weigh Weighing & Transferring (Sealed Container) prep_workspace->handle_weigh Proceed when ready handle_use Use in Experiment handle_weigh->handle_use handle_clean Clean Work Area handle_use->handle_clean emergency_spill Spill Occurs handle_use->emergency_spill Potential disp_collect Collect Waste (Segregated Container) handle_clean->disp_collect Generate waste disp_label Label Hazardous Waste disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional emergency_assess Assess Spill Size emergency_spill->emergency_assess emergency_small Small Spill: Absorb & Clean emergency_assess->emergency_small Small emergency_large Large Spill: Evacuate & Notify EHS emergency_assess->emergency_large Large

Caption: Workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.